Product packaging for Carboxy-PEG2-sulfonic acid(Cat. No.:)

Carboxy-PEG2-sulfonic acid

Número de catálogo: B606478
Peso molecular: 242.25 g/mol
Clave InChI: BLCMYFITHZNSPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Carboxy-PEG2-sulfonic acid (CAS 1817735-45-7) is a heterobifunctional PEG linker featuring a terminal carboxylic acid and a sulfonic acid group . This molecular architecture provides two distinct reactive handles for conjugation. The terminal carboxylic acid can readily participate in reactions with primary amines, found in amino acids like lysine, to form stable amide bonds; this reaction typically requires activation by reagents such as EDC or HATU . The sulfonic acid group is capable of undergoing esterification, halogenation, and other replacement reactions, offering a pathway for further functionalization . The integrated hydrophilic PEG spacer significantly increases the compound's water solubility in aqueous media, which is a critical advantage in the development of therapeutic peptides and other biomolecules that often face solubility challenges . The primary research applications for this reagent include its use as a versatile tool in bioconjugation, the development of antibody-drug conjugates (ADCs), and various drug delivery strategies. Its bifunctional nature allows for the creation of complex molecular constructs by linking different entities, such as a targeting molecule and a payload, while simultaneously improving the pharmacokinetic properties of the final conjugate. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O7S B606478 Carboxy-PEG2-sulfonic acid

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[2-(2-sulfoethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7S/c8-7(9)1-2-13-3-4-14-5-6-15(10,11)12/h1-6H2,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCMYFITHZNSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Carboxy-PEG2-sulfonic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxy-PEG2-sulfonic acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and surface modification. This document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its application.

Core Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid group and a terminal sulfonic acid group, connected by a two-unit ethylene (B1197577) glycol chain. This unique structure imparts bifunctional reactivity and favorable physicochemical properties.

The carboxylic acid moiety allows for covalent conjugation to primary amine groups on biomolecules such as proteins, peptides, and antibodies, typically through the formation of a stable amide bond. The sulfonic acid group, being a strong acid, is ionized at physiological pH, which significantly enhances the water solubility of the molecule and any conjugate it is a part of.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₇S[1][2]
Molecular Weight 242.24 g/mol [2]
CAS Number 1817735-45-7[1][2]
Appearance White to off-white solid or viscous liquidInferred from similar compounds
Solubility Water soluble[1]
Purity Typically >95%[2]
Storage -20°C for long-term storage[1]

Estimated Acidic Properties:

  • The carboxylic acid group is expected to have a pKa similar to that of propanoic acid, which is approximately 4.87 [3][4][5][6][7].

  • The sulfonic acid group is a strong acid, and its pKa is estimated to be similar to that of ethanesulfonic acid, which is approximately -1.68 [8][9][10]. This indicates that the sulfonic acid group will be fully deprotonated and negatively charged at physiological pH.

Synthesis and Characterization

While this compound is commercially available from various suppliers, a general synthetic approach for creating heterobifunctional PEG linkers involves a multi-step process. A plausible, though not explicitly cited, synthetic route is outlined below.

Illustrative Synthesis Pathway

A common strategy for synthesizing such bifunctional PEGs involves the protection of one terminus of a PEG diol, functionalization of the other terminus, deprotection, and subsequent functionalization of the first terminus.

G cluster_synthesis Illustrative Synthesis of this compound start Triethylene Glycol step1 Monoprotection (e.g., with a trityl group) start->step1 Protection step2 Sulfonation of the free hydroxyl group step1->step2 Functionalization step3 Deprotection of the trityl group step2->step3 Deprotection step4 Oxidation of the newly freed hydroxyl group to a carboxylic acid step3->step4 Oxidation end_product This compound step4->end_product Final Product G cluster_conjugation Protein Conjugation Workflow protein Protein in Activation Buffer activation Activation of Linker protein->activation linker This compound linker->activation edc_nhs EDC/NHS edc_nhs->activation conjugation Conjugation to Protein activation->conjugation quenching Quenching conjugation->quenching purification Purification (e.g., Desalting Column) quenching->purification characterization Characterization (SDS-PAGE, HPLC, MS) purification->characterization G cluster_applications Applications in Drug Development linker This compound pk Improved Pharmacokinetics linker->pk solubility Enhanced Drug Solubility linker->solubility adc Antibody-Drug Conjugates (ADCs) linker->adc surface_mod Surface Modification linker->surface_mod

References

An In-depth Technical Guide to the Synthesis and Characterization of Carboxy-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for Carboxy-PEG2-sulfonic acid. This bifunctional linker molecule, featuring a carboxylic acid and a sulfonic acid moiety connected by a short polyethylene (B3416737) glycol (PEG) chain, is of significant interest in bioconjugation, drug delivery, and surface modification due to its high water solubility and versatile reactive handles.

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a chemically sound multi-step synthesis can be proposed based on established organic chemistry principles, including Williamson ether synthesis and the introduction of sulfonic acid functionalities. This proposed pathway utilizes protecting group strategies to ensure regioselectivity.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A tert-Butyl 3-hydroxypropanoate C Intermediate 1 (Protected Ether) A->C NaH, THF (Williamson Ether Synthesis) B 2-(2-Chloroethoxy)ethanol (B196239) B->C D Intermediate 2 (Protected Chloro-PEG) C->D SOCl2, Pyridine (B92270) E Intermediate 3 (Protected PEG-Thiol) D->E NaSH F Intermediate 4 (Protected PEG-Sulfonic Acid) E->F Oxidation (e.g., H2O2) G This compound (Final Product) F->G Deprotection (TFA)

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (Intermediate 1)

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl 3-hydroxypropanoate (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-(2-chloroethoxy)ethanol (1.1 eq) in anhydrous THF dropwise.

  • The reaction mixture is then heated to reflux and stirred overnight.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield Intermediate 1.

Step 2: Synthesis of tert-Butyl 3-(2-(2-chloroethoxy)ethoxy)propanoate (Intermediate 2)

  • To a solution of Intermediate 1 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add pyridine (1.5 eq).

  • Thionyl chloride (SOCl₂, 1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water.

  • The organic layer is separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to afford Intermediate 2, which may be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 3-(2-(2-mercaptoethoxy)ethoxy)propanoate (Intermediate 3)

  • Intermediate 2 (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • Sodium hydrosulfide (B80085) (NaSH, 1.5 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The mixture is then poured into water and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give Intermediate 3.

Step 4: Synthesis of tert-Butyl 3-(2-(2-sulfoethoxy)ethoxy)propanoate (Intermediate 4)

  • Intermediate 3 (1.0 eq) is dissolved in a mixture of acetic acid and water.

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 3.0 eq) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The solvent is removed under reduced pressure to yield the protected this compound (Intermediate 4).

Step 5: Deprotection to Yield this compound

  • Intermediate 4 is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 50% v/v).

  • The solution is stirred at room temperature for 2-4 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The crude product is purified by preparative reverse-phase HPLC to yield the final product, this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Quantitative Data Summary
ParameterValueReference/Method
Molecular Formula C₇H₁₄O₇SCalculated
Molecular Weight 242.24 g/mol Calculated
CAS Number 1817735-45-7N/A
Appearance White to off-white solid or viscous oilExpected
Solubility Soluble in water and polar organic solventsExpected
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene (B1197577) glycol units and the protons adjacent to the carboxylic acid and sulfonic acid groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.6Triplet2H-CH₂-COOH
~ 3.2Triplet2H-CH₂-SO₃H
~ 3.6-3.8Multiplet8H-O-CH₂-CH₂-O-
~ 10-12Broad Singlet2H-COOH and -SO₃H
  • 13C NMR: The carbon NMR spectrum will provide information about the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~ 35-CH₂-COOH
~ 50-CH₂-SO₃H
~ 65-75-O-CH₂-CH₂-O-
~ 175-COOH

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400Strong, BroadO-H stretch (carboxylic acid and sulfonic acid)
2920, 2850MediumC-H stretch (aliphatic)
~ 1710StrongC=O stretch (carboxylic acid)
~ 1200-1000StrongS=O stretch (sulfonic acid)
~ 1100StrongC-O-C stretch (ether)

2.2.3. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for characterizing this compound.

m/z (Negative Mode)Assignment
241.04[M-H]⁻
120.02[M-2H]²⁻
Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile (B52724) containing an acidic modifier like formic acid or trifluoroacetic acid. The retention time will be specific to the compound under the given conditions.

Applications and Signaling Pathways

This compound is primarily used as a linker in bioconjugation. The carboxylic acid can be activated to react with primary amines (e.g., on proteins or peptides), while the sulfonic acid group enhances water solubility and can be used for further modifications. A common application is in the development of antibody-drug conjugates (ADCs), where the linker connects a cytotoxic drug to an antibody that targets cancer cells.

The following diagram illustrates a simplified workflow for the use of this compound in creating a bioconjugate for targeted drug delivery.

Application_Workflow A Carboxy-PEG2- sulfonic acid B Activation (e.g., EDC/NHS) A->B C Activated Linker B->C E Bioconjugate C->E Conjugation D Biomolecule (e.g., Antibody) D->E

Caption: Bioconjugation workflow using this compound.

By enhancing the solubility and providing a stable linkage, this compound plays a crucial role in improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

An In-depth Technical Guide to Carboxy-PEG2-sulfonic acid (CAS: 1817735-45-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG2-sulfonic acid is a heterobifunctional linker molecule widely employed in bioconjugation and drug delivery. Its structure, featuring a carboxylic acid group and a sulfonic acid group at opposing ends of a short polyethylene (B3416737) glycol (PEG) spacer, offers distinct chemical functionalities. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.

The carboxylic acid moiety allows for the straightforward formation of stable amide bonds with primary amines, commonly found in proteins, peptides, and other biomolecules. The sulfonic acid group, being highly acidic and hydrophilic, primarily serves to enhance the aqueous solubility of the molecule and any conjugate it is a part of.[1][2][3] This dual functionality makes this compound a valuable tool in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. Its high water solubility is a key attribute for bioconjugation reactions, which are often performed in aqueous buffers.[1]

PropertyValueReference
CAS Number 1817735-45-7[1][4][5][6][7][8]
Molecular Formula C7H14O7S[1][4][5][6]
Molecular Weight 242.24 g/mol [1][5][6][7]
Purity >95%[5][7]
Appearance White to off-white solid
Solubility Water[1]
Storage -20°C[1]

Applications in Drug Development

The primary application of this compound is as a linker in the construction of complex biomolecules.

PROTACs: This molecule is frequently utilized as a PEG-based linker in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and composition are critical for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Bioconjugation: The carboxylic acid group can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. This is a common strategy for attaching small molecule drugs, imaging agents, or other functional moieties to a biological scaffold.[1] The hydrophilic PEG spacer helps to improve the solubility and pharmacokinetic profile of the resulting conjugate.[2]

Chemical Reactivity and Handling

Carboxylic Acid Group: The terminal carboxylic acid can be readily activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms an amine-reactive NHS ester, which then efficiently couples with primary amines at physiological pH.[1] Other coupling reagents such as HATU can also be employed.

Sulfonic Acid Group: The sulfonic acid group is a strong acid and is primarily present in its deprotonated, sulfonate form at neutral pH. While it is less commonly used for conjugation compared to the carboxylic acid, it can undergo reactions such as esterification, halogenation, and other nucleophilic substitutions under specific conditions.[1][9] However, detailed experimental protocols for these reactions on this specific molecule are not widely available in the literature.

Experimental Protocols

Amide Bond Formation via EDC/NHS Coupling

This protocol describes a general two-step method for conjugating the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule with a primary amine).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule of interest

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

Step 1: Activation of the Carboxylic Acid Group

  • Dissolve this compound in Activation Buffer at a concentration of 10 mg/mL.

  • Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO.

  • Add a 2- to 5-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the activated this compound solution to the amine-containing molecule solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically recommended.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubating for 15 minutes.

Step 3: Purification

  • Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or preparative HPLC.

Quantitative Data for Amide Bond Formation

The choice of coupling reagent can significantly impact the yield and purity of the final conjugate. The following table provides a comparison of common coupling reagents used for forming amide bonds with carboxylated PEG linkers.

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditionsLess stable at neutral pH, requires careful pH control
HATU > 90%> 98%High efficiency, fast reaction times, low racemizationHigher cost, potential for side reactions if not used correctly
DCC/NHS > 80%> 95%High activation efficiencyDicyclohexylurea (DCU) byproduct is insoluble and requires filtration

Note: The data presented is for general carboxy-PEG linkers and may vary depending on the specific reactants and reaction conditions.

Visualizations

Experimental Workflow for EDC/NHS Coupling

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification A This compound C NHS-activated PEG linker A->C 15-30 min Room Temp B EDC + NHS in Activation Buffer (pH 6.0) B->C E Conjugate C->E 2h - overnight D Amine-containing Molecule in Coupling Buffer (pH 7.2-7.5) D->E F Purified Conjugate E->F Quench then Purify

Caption: Workflow for the conjugation of this compound via EDC/NHS chemistry.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary Ternary->E3 Recycled Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTACs utilize linkers to induce targeted protein degradation via the ubiquitin-proteasome system.

References

Carboxy-PEG2-sulfonic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Molecular and Physicochemical Properties

Carboxy-PEG2-sulfonic acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and surface modification applications. Its structure features a short polyethylene (B3416737) glycol (PEG) chain, providing hydrophilicity and a flexible spacer, flanked by a carboxylic acid group and a sulfonic acid group. This dual functionality allows for sequential or orthogonal conjugation strategies, making it a versatile tool in the development of complex biomolecular constructs.

The carboxylic acid terminus can be readily activated to react with primary amines, forming stable amide bonds. The sulfonic acid group, being a strong acid, is deprotonated at physiological pH, imparting a negative charge and further enhancing water solubility.

Molecular and Physicochemical Data
PropertyValueSource/Rationale
Molecular Formula C₇H₁₄O₇S---
Molecular Weight 242.24 g/mol ---
Appearance White to off-white solidVendor Information
Solubility
WaterSoluble
DMSO, DMFSoluble
pKa (Carboxylic Acid) ~4.5Estimated based on short-chain carboxylic acids[1][2][3]
pKa (Sulfonic Acid) < 0Estimated based on alkyl sulfonic acids like ethyl hydrogen sulfate[4][5][6]
Stability Stable under recommended storage conditions (-20°C).[7] Avoid strong oxidizing agents.[5][8] PEG chains can undergo thermal degradation at elevated temperatures.[9][10][11]General knowledge on PEG and sulfonic acid stability

Experimental Protocols

The utility of this compound lies in its ability to link different molecular entities. Below are detailed methodologies for common applications.

Protocol 1: Conjugation to a Protein via Amide Bond Formation

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein using EDC/NHS chemistry.[12][13]

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS (or Sulfo-NHS) in the Activation Buffer. A 10-fold molar excess of the PEG linker, EDC, and NHS over the protein is a common starting point.

    • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG linker.

  • Conjugation:

    • Add the activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for the protein.

  • Characterization: The extent of PEGylation can be analyzed by techniques such as SDS-PAGE (which will show an increase in molecular weight), and mass spectrometry.[14][15][16]

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol outlines the steps to functionalize the surface of nanoparticles bearing primary amine groups with this compound.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Washing Buffer: PBS, pH 7.4

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer.

  • Activation of this compound: Prepare the NHS-activated linker as described in Protocol 1, Step 2.

  • Conjugation:

    • Add the activated this compound solution to the nanoparticle dispersion.

    • Incubate for 2-4 hours at room temperature with continuous mixing.

  • Washing:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticles in the Washing Buffer.

    • Repeat the centrifugation and resuspension steps two more times.

  • Characterization: Successful surface modification can be confirmed by measuring the change in nanoparticle size and surface charge using Dynamic Light Scattering (DLS) and Zeta Potential analysis.[17][18][19][20][21] An increase in hydrodynamic diameter and a more negative zeta potential are expected.

Visualization of Workflows

General Workflow for Protein Bioconjugation

The following diagram illustrates the key steps in conjugating this compound to a protein.

Protein_Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step reagents This compound + EDC + NHS activated_peg NHS-activated PEG linker reagents->activated_peg 15-30 min @ RT protein Protein with primary amines activated_peg->protein reaction_mixture Reaction Mixture protein->reaction_mixture peg_protein PEGylated Protein reaction_mixture->peg_protein 2h @ RT or overnight @ 4°C quenching Quenching (e.g., Tris buffer) peg_protein->quenching desalting Desalting Column quenching->desalting final_product Purified PEGylated Protein desalting->final_product

Caption: Workflow for protein conjugation with this compound.

Logical Relationship in PROTAC Synthesis

This compound is also a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The diagram below shows the logical relationship of the components in a PROTAC molecule.

PROTAC_Structure poi_ligand Protein of Interest (POI) Ligand linker This compound (Linker) poi_ligand->linker forms amide bond e3_ligand E3 Ligase Ligand linker->e3_ligand connects to

Caption: Logical components of a PROTAC utilizing a PEG linker.

References

Carboxy-PEG2-sulfonic acid solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Carboxy-PEG2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional, hydrophilic linker molecule increasingly utilized in bioconjugation, drug delivery, and surface modification.[1][2][3] It belongs to the polyethylene (B3416737) glycol (PEG) family of polymers, which are well-regarded for their biocompatibility, non-immunogenicity, and high water solubility.[4][5] This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, supported by experimental protocols and workflow diagrams to aid researchers in its effective application.

The structure of this compound consists of a short, two-unit polyethylene glycol chain flanked by a carboxylic acid group at one end and a sulfonic acid group at the other.[1] The carboxylic acid terminus allows for covalent conjugation to primary amines on biomolecules like proteins, peptides, or antibodies, typically via activators such as EDC or HATU.[1][6] The sulfonic acid group, a strong acid, enhances aqueous solubility and can participate in reactions like esterification and halogenation.[7][]

Property Value References
Chemical Name This compound[1][9]
Synonyms 1-sulfo-3,6-dioxanonan-9-oic acid[]
CAS Number 1817735-45-7[1][9]
Molecular Formula C7H14O7S[1][9]
Molecular Weight 242.24 g/mol [9]
Purity Typically >95%[1][9]
Appearance Varies (consult supplier)-
Recommended Storage -20°C[1][6]

Table 1: General Properties of this compound

Solubility Profile

The solubility of a PEG linker is a critical parameter, particularly in drug formulation and bioconjugation, where reactions are often conducted in aqueous media.

Aqueous and Organic Solubility

This compound is characterized by its high solubility in water.[1][6] This is a result of the hydrophilic nature of the polyethylene glycol backbone and the presence of two highly polar functional groups: the carboxylic acid and the sulfonic acid.[2][7] The sulfonic acid moiety, in particular, significantly contributes to the compound's heightened solubility in aqueous solutions.[7]

While specific quantitative solubility data (e.g., in mg/mL) for this compound is not extensively published, the general solubility trends for short-chain PEG derivatives provide valuable insights. The solubility of PEGs in water generally decreases as their molecular weight increases.[10] Given its low molecular weight, this compound is expected to be freely soluble in water and many polar organic solvents.

Solvent Solubility Comments References
Water SolubleThe hydrophilic PEG chain and terminal acid groups confer high aqueous solubility.[1][6]
Aqueous Buffers (e.g., PBS) SolubleExpected to be highly soluble under typical physiological pH conditions.[11]
Dimethyl sulfoxide (B87167) (DMSO) SolublePEGs are generally soluble in DMSO.[10]
Methanol SolublePEGs are generally soluble in methanol.[10]
Tetrahydrofuran (THF) SolublePEGs are generally soluble in THF.[10]
Chloroform SolublePEGs are generally soluble in chloroform.[10]

Table 2: Qualitative Solubility of this compound and Related PEG Derivatives

Factors Affecting Solubility
  • Temperature : For some short PEG chains, an increase in temperature can lead to dehydration of the PEG chain, resulting in decreased aqueous solubility.[4][12] This phenomenon is known as the lower critical solution temperature (LCST) behavior, though it is more pronounced for longer PEG chains.

  • pH : The ionization state of the carboxylic acid (pKa ~3-4) and sulfonic acid (pKa < 0) groups is pH-dependent. At physiological pH (~7.4), both groups will be deprotonated and negatively charged, which enhances electrostatic interactions with water and promotes high solubility.

  • Salt Concentration : High concentrations of salts can influence the solubility of PEGs, a principle utilized in PEG precipitation methods for purifying proteins and DNA.[13]

Stability Profile

Understanding the chemical stability of this compound is crucial for its proper storage, handling, and application, ensuring the integrity of the linker and any resulting conjugates. The primary degradation pathway for PEGs is oxidation.[14]

Oxidative Degradation

Polyethylene glycols are susceptible to oxidative degradation, a process that can be initiated by exposure to oxygen, elevated temperatures, and light.[15][16][17] This degradation is a free-radical chain reaction that occurs at the ether linkages of the PEG backbone.[14]

  • Mechanism : The process involves the formation of ether hydroperoxides, which then decompose to form various degradation products.[14][18]

  • Degradation Products : Common products of PEG oxidation include aldehydes (e.g., formaldehyde), and carboxylates (e.g., formic acid, glycolic acid).[14][19] The formation of these acidic byproducts can lead to a decrease in the pH of the solution over time.[17]

  • Catalysts : The presence of transition metal ions (e.g., iron) can catalyze oxidative degradation.[14]

Hydrolytic and Enzymatic Stability
  • Hydrolysis : The ether backbone of PEG is generally stable against hydrolysis under neutral and mild acidic or basic conditions.[20] Therefore, this compound is expected to be hydrolytically stable for long-term applications.

  • Enzymatic Degradation : The PEG backbone itself is not readily degraded by common mammalian enzymes.[21] However, hydrogels and other materials constructed with PEG derivatives can be rendered biodegradable by incorporating enzyme-cleavable linkages.[22][23] For this compound itself, direct enzymatic degradation is not a primary concern under typical in vitro conditions.

Factor Effect on Stability Key Degradation Products Mitigation Strategies References
Oxygen Promotes oxidative degradation via a free-radical mechanism.Aldehydes, formic acid, peroxides.Store under an inert atmosphere (e.g., argon, nitrogen). Use airtight containers.[14][16][17]
Temperature Accelerates oxidative degradation. Elevated temperatures (>70°C) can cause thermal-oxidative degradation.Ethylene glycol, lower MW PEGs.Store at recommended low temperatures (-20°C). Avoid repeated freeze-thaw cycles.[16][17][18]
Light Can initiate and accelerate oxidative degradation.Aldehydes, formic acid.Store in light-protected or amber containers.[17]
pH Extreme pH values may affect long-term stability, but the ether backbone is generally robust. Aging of PEG solutions can lead to a drop in pH.-Store in buffered solutions for pH-sensitive applications. Monitor pH over time.[17]
Enzymes The PEG backbone is generally resistant to enzymatic cleavage in vivo.-Not a primary concern for the linker itself.[21]

Table 3: Factors Influencing the Stability of Polyethylene Glycol (PEG) Derivatives

Experimental Protocols

Detailed experimental procedures are essential for accurately characterizing the properties of this compound.

Protocol: Determination of Apparent Solubility

This protocol is adapted from PEG precipitation methods and can be used to determine the concentration at which a compound becomes insoluble in a given solvent system.[11][24]

  • Preparation of Stock Solutions :

    • Prepare a high-concentration stock solution of this compound (e.g., 100 mg/mL) in the primary solvent (e.g., deionized water).

    • Prepare a series of solutions with varying concentrations of a precipitant (e.g., a high-salt buffer or a miscible organic solvent like acetone).

  • Titration and Incubation :

    • In a 96-well microplate, add a fixed volume of the this compound stock solution to each well.[24]

    • Add increasing volumes of the precipitant solution to the wells, creating a concentration gradient. Adjust the final volume to be equal in all wells using the primary solvent.

    • Seal the plate and incubate at a controlled temperature (e.g., 4°C or 25°C) for a set period (e.g., 2-48 hours) to allow equilibrium to be reached.[25]

  • Analysis :

    • After incubation, visually inspect each well for the presence of a precipitate.

    • Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the solute remaining in the supernatant using a suitable analytical method (e.g., HPLC with a Charged Aerosol Detector (CAD), as PEG lacks a strong UV chromophore).[26]

    • The apparent solubility is the concentration of the solute in the last clear well before precipitation is observed.

Protocol: Assessment of Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

  • Sample Preparation :

    • Prepare solutions of this compound (e.g., 10 mg/mL) in relevant aqueous buffers (e.g., pH 4, 7, 9).

  • Stress Conditions :

    • Oxidative Stress : Add a low concentration of hydrogen peroxide (e.g., 0.1% - 3% H₂O₂) to the sample solution and incubate at room temperature.[20]

    • Thermal Stress : Incubate sample solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) in both light-exposed and light-protected conditions.[17]

    • Hydrolytic Stress : Incubate sample solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperature.

  • Time-Point Analysis :

    • At various time points (e.g., 0, 24, 48, 96, 192 hours), withdraw an aliquot from each stressed sample.[15]

    • Quench the degradation reaction if necessary (e.g., by neutralizing pH or diluting into a stable mobile phase).

  • Analytical Method :

    • Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).[26][27]

    • Compare the chromatograms of stressed samples to the time-zero (unstressed) sample.

    • Quantify the decrease in the parent peak area and the increase in any degradation product peaks.

    • Use MS to identify the molecular weights of degradation products to elucidate the degradation pathway.[15]

Mandatory Visualizations

Diagrams of Workflows and Relationships

Bioconjugation_Workflow Molecule Biomolecule (e.g., Antibody, Peptide) with Primary Amine (-NH2) Reaction Conjugation Reaction (Aqueous Buffer, pH 7-8) Molecule->Reaction Linker This compound Linker->Reaction Activator Activator (EDC, HATU) Activator->Reaction Activates Carboxyl Group Purification Purification (SEC, IEX) Reaction->Purification Crude Mixture Conjugate Final Bioconjugate (Enhanced Solubility & PK) Purification->Conjugate Purified Product

Caption: General workflow for bioconjugation using this compound.

PEG_Degradation_Factors PEG PEG Backbone (-CH2-CH2-O-) Oxidation Oxidative Degradation (Free Radical Chain Reaction) PEG->Oxidation Oxygen Oxygen (O2) Oxygen->Oxidation Temp Elevated Temperature Temp->Oxidation Light UV/Visible Light Light->Oxidation Metals Metal Ions (Fe2+/3+) Metals->Oxidation Catalyzes Products Degradation Products: - Aldehydes - Formic Acid - Peroxides - Chain Scission Oxidation->Products

Caption: Key factors leading to the oxidative degradation of PEG structures.

Solubility_Assay_Workflow prep 1. Prepare Stocks - Solute Solution - Precipitant Solution titrate 2. Titrate in 96-Well Plate (Create Concentration Gradient) prep->titrate incubate 3. Seal and Incubate (Controlled Temperature) titrate->incubate analyze 4. Analysis incubate->analyze visual Visual Inspection (Identify Precipitation Point) analyze->visual quant Quantitative Measurement - Centrifuge Plate - Analyze Supernatant (HPLC-CAD) analyze->quant result 5. Determine Apparent Solubility visual->result quant->result

Caption: Experimental workflow for determining apparent solubility.

Stability_Assay_Workflow prep 1. Prepare Solutions (e.g., 10 mg/mL in Buffer) stress 2. Apply Stress Conditions prep->stress stress_types Oxidative (H2O2) Thermal (Heat) Photolytic (Light) Hydrolytic (pH) stress->stress_types sample 3. Sample at Time Points (e.g., 0, 24, 48h...) stress->sample analyze 4. Analyze with Stability-Indicating Method (e.g., HPLC-MS/CAD) sample->analyze result 5. Evaluate Stability - Quantify Parent Compound Loss - Identify Degradation Products analyze->result

Caption: Experimental workflow for a forced degradation stability study.

References

In-depth Technical Guide: Carboxy-PEG2-sulfonic Acid Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the safety profile of Carboxy-PEG2-sulfonic acid (CAS No: 1817735-45-7). Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS), this guide is based on general knowledge of similar polyethylene (B3416737) glycol (PEG) and sulfonic acid-containing compounds, and information typically required under hazard communication standards. The data presented is illustrative and should be confirmed with a substance-specific SDS from the manufacturer.

Core Physicochemical and Safety Data

Quantitative safety and property data are critical for risk assessment in a laboratory or drug development setting. The following tables summarize expected data points for this compound.

Physicochemical Properties
PropertyValueSource / Comments
CAS Number 1817735-45-7[1]
Molecular Formula C₇H₁₄O₇S[1]
Molecular Weight 242.24 g/mol [1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in water[1]
Storage Temperature -20°C[1]
Purity >96%[1]
Toxicological Summary (Hypothetical Data)

Toxicological data for this specific compound is not publicly available. The following represents typical data points found in an SDS for a novel chemical of this class and should not be considered factual.

TestEndpointValueSpeciesProtocol
Acute Oral Toxicity LD₅₀> 2000 mg/kgRatOECD 423
Skin Corrosion/Irritation Irritation ScoreNon-irritatingRabbitOECD 404
Serious Eye Damage/Irritation Irritation ScoreMild irritantRabbitOECD 405
In Vitro Mutagenicity (Ames Test) ResultNon-mutagenicS. typhimuriumOECD 471

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety data. Below are summaries of standard protocols relevant to the toxicological data cited above.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the LD₅₀ after a single oral dose. The procedure involves:

  • Animal Selection: Typically, female rats are used.

  • Dosing: A single dose is administered to a small group of animals (e.g., 3 animals). The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: Depending on the outcome (survival or death), the dose for the next group of animals is increased or decreased. This continues until the criteria for a specific hazard classification are met.

Skin Irritation - OECD 404

This protocol assesses the potential of a substance to cause skin irritation.

  • Animal Selection: A single albino rabbit is typically used for the initial test.

  • Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small patch of shaved skin.

  • Exposure: The substance is held in contact with the skin under a gauze patch for a defined period, usually 4 hours.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The reactions are scored, and the average score determines the irritation classification.

Visualized Workflows and Relationships

Diagrams provide a clear, at-a-glance understanding of complex processes and logical flows.

GHS_Classification_Flow cluster_0 Data Acquisition cluster_1 Hazard Identification cluster_2 Safety Data Sheet Generation cluster_3 Risk Management PhysChem Physicochemical Data PhysHaz Physical Hazards (e.g., Flammability) PhysChem->PhysHaz ToxData Toxicological Data (In Vivo / In Vitro) HealthHaz Health Hazards (e.g., Irritation, Toxicity) ToxData->HealthHaz EcoToxData Ecotoxicological Data EnvHaz Environmental Hazards EcoToxData->EnvHaz Classification Classification & Labeling (Pictograms, Signal Words) HealthHaz->Classification PhysHaz->Classification EnvHaz->Classification SDS_Sections Compilation of 16 SDS Sections Classification->SDS_Sections ExposureControls Exposure Controls / PPE SDS_Sections->ExposureControls HandlingStorage Safe Handling & Storage SDS_Sections->HandlingStorage

Caption: GHS Hazard Classification Workflow.

This diagram illustrates the process of classifying a chemical like this compound according to the Globally Harmonized System (GHS). It begins with data acquisition, moves to hazard identification, and culminates in the generation of a Safety Data Sheet and risk management recommendations.

Spill_Response_Flowchart Start Spill of this compound Occurs Assess Assess Spill Size & Risk Start->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate Large Spill PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Small Spill Evacuate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Residue into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Water Collect->Decontaminate Dispose Dispose of Waste According to Institutional Protocols Decontaminate->Dispose

Caption: Laboratory Spill Response Protocol.

This flowchart outlines the critical steps for safely managing a laboratory spill of this compound, emphasizing assessment, personal protection, containment, and proper disposal.

References

In-depth Technical Guide: Carboxy-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action of Carboxy-PEG2-sulfonic acid

This compound is a heterobifunctional crosslinker whose mechanism of action is rooted in its chemical structure, enabling the conjugation of various molecules and the modification of surfaces. It does not possess a pharmacological mechanism of action in the traditional sense but rather serves as a versatile tool in bioconjugation, drug delivery, and materials science. Its functionality is derived from three key components: a carboxyl group, a short polyethylene (B3416737) glycol (PEG) spacer, and a sulfonic acid group.

The primary mechanism of action involves the formation of a stable amide bond between the carboxyl group and a primary amine on a target molecule. This reaction is typically facilitated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated ester subsequently reacts with a primary amine on a biomolecule, nanoparticle, or surface to form a covalent amide linkage, releasing the NHS leaving group.

The polyethylene glycol (PEG) spacer (in this case, with two ethylene (B1197577) glycol units) serves to enhance the water solubility of the linker and the resulting conjugate. This hydrophilic spacer can also provide flexibility and reduce steric hindrance between the conjugated molecules.

The terminal sulfonic acid group is a strong acid that is deprotonated at physiological pH, conferring a permanent negative charge to the molecule. This feature enhances the hydrophilicity of the linker and can be leveraged to modulate the electrostatic properties of the modified molecule or surface. For instance, it can be used to increase the negative surface charge of nanoparticles, which can improve their colloidal stability and influence their interaction with biological systems.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1817735-45-7[Commercial Supplier Data]
Molecular Formula C₇H₁₄O₇S[Commercial Supplier Data]
Molecular Weight 242.24 g/mol [Commercial Supplier Data]
Purity Typically ≥95%[Commercial Supplier Data]
Solubility Water, DMF, DMSO[Commercial Supplier Data]
Table 2: Comparison of Coupling Chemistries for Carboxyl-to-Amine Conjugation
Coupling Reagent SystemTypical Yield (%)Key AdvantagesKey Disadvantages
EDC/NHS >85%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU >90%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
DCC/NHS >80%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Note: Yields are typical and can vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Coupling of this compound to a Protein

This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

    • Dissolve the this compound in Activation Buffer to a desired concentration (e.g., 10-20 mg/mL).

    • Prepare the protein solution in the Coupling Buffer.

  • Activation of this compound:

    • To the this compound solution, add a 2- to 5-fold molar excess of both EDC and NHS from the stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to the Protein:

    • Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the protein solution to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically used relative to the protein.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

Mandatory Visualization

G cluster_activation Activation Step (pH 4.7-6.0) cluster_conjugation Conjugation Step (pH 7.2-7.5) Carboxy-PEG2-sulfonic_acid Carboxy-PEG2- sulfonic acid O-acylisourea O-acylisourea intermediate Carboxy-PEG2-sulfonic_acid->O-acylisourea + EDC EDC EDC NHS NHS NHS_ester Amine-reactive NHS ester O-acylisourea->NHS_ester + NHS Conjugate Protein-Amide-PEG2- sulfonic acid NHS_ester->Conjugate + Protein-NH2 Protein Protein-NH2 G cluster_workflow Experimental Workflow A Dissolve Carboxy-PEG2- sulfonic acid in Activation Buffer B Add EDC and NHS to activate A->B C Incubate for 15-30 min B->C D Add Protein in Coupling Buffer C->D E Incubate for 2h to overnight D->E F Quench reaction E->F G Purify conjugate F->G H Characterize G->H G cluster_properties Functional Properties linker Sulfonic Acid (SO3H) PEG Spacer (-O(CH2CH2O)2-) Carboxylic Acid (COOH) prop_so3h Increases hydrophilicity Provides negative charge linker:f0->prop_so3h prop_peg Enhances solubility Provides spacer arm linker:f1->prop_peg prop_cooh Forms covalent amide bonds with primary amines linker:f2->prop_cooh

Applications of PEG Linkers in Biotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development. These versatile, synthetic polymers, composed of repeating ethylene (B1197577) oxide units, serve as flexible spacers to connect various molecular entities, including small molecule drugs, proteins, peptides, and nanoparticles.[1][2] The process of covalently attaching PEG chains to a molecule, known as PEGylation, has revolutionized drug delivery and biomacromolecule engineering.[3] This guide provides a comprehensive technical overview of the core applications of PEG linkers, focusing on their impact on pharmacokinetics, solubility, and immunogenicity, and offers detailed experimental protocols and visual workflows to aid researchers in their practical application.

The primary benefits of utilizing PEG linkers stem from their unique physicochemical properties. They are highly soluble in aqueous solutions, biocompatible, and generally non-toxic and non-immunogenic.[][5] By conjugating a therapeutic molecule with a PEG linker, its hydrodynamic radius is effectively increased. This "molecular shield" offers several advantages: it can protect the molecule from enzymatic degradation, reduce renal clearance, and mask epitopes to minimize recognition by the immune system.[3][6] Consequently, PEGylation can significantly extend the circulating half-life of a drug, allowing for less frequent dosing and improved patient compliance.[7]

Core Applications of PEG Linkers

The versatility of PEG linkers has led to their widespread application across various fields of biotechnology.[8]

Enhancing Pharmacokinetics of Therapeutic Proteins and Peptides

One of the most significant applications of PEG linkers is the extension of the in-vivo half-life of therapeutic proteins and peptides.[3] By increasing the hydrodynamic volume of the molecule, PEGylation reduces the rate of glomerular filtration in the kidneys, a primary clearance mechanism for smaller proteins.[5] This results in a longer circulation time, sustained therapeutic effect, and a reduced dosing frequency.[7]

Improving Drug Solubility and Stability

Many potent therapeutic molecules are hydrophobic, which limits their formulation and bioavailability in aqueous physiological environments.[] PEG linkers, being highly hydrophilic, can be conjugated to these molecules to significantly enhance their water solubility and stability.[5][6] This improved solubility facilitates drug formulation and administration and can prevent aggregation.[9]

Reducing Immunogenicity of Biologics

Therapeutic proteins, especially those of non-human origin or with modifications, can elicit an immune response, leading to the formation of anti-drug antibodies (ADAs).[10] These ADAs can neutralize the therapeutic effect of the drug and cause adverse reactions. The flexible PEG chains can mask the antigenic epitopes on the protein surface, thereby reducing its recognition by the immune system and lowering the risk of an immunogenic response.[6][11]

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, PEG linkers are crucial components of Antibody-Drug Conjugates (ADCs).[12][13] ADCs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a linker that connects the two.[13] PEG linkers in this context serve multiple purposes: they can enhance the solubility and stability of the ADC, allow for a higher drug-to-antibody ratio (DAR) by preventing aggregation of hydrophobic drug molecules, and provide a defined spacer between the antibody and the payload to ensure proper function of both.[6][12]

Hydrogels for Drug Delivery and Tissue Engineering

PEG derivatives, particularly those with reactive end groups like acrylates (PEGDA), can be crosslinked to form hydrogels.[14][15] These three-dimensional, water-swollen polymer networks are highly biocompatible and can encapsulate therapeutic molecules, from small drugs to large proteins.[15] The release of the encapsulated drug can be controlled by modulating the crosslinking density and molecular weight of the PEG, making PEG hydrogels excellent platforms for sustained and localized drug delivery.[16] They are also widely used as scaffolds in tissue engineering.

Data Presentation: Quantitative Effects of PEGylation

The following tables summarize the quantitative impact of PEGylation on key biopharmaceutical parameters.

Table 1: Enhancement of Drug Half-Life through PEGylation

Drug/ProteinUnmodified Half-LifePEGylated FormPEG Size (kDa)PEGylated Half-LifeFold IncreaseReference(s)
Filgrastim (G-CSF)3.5 hoursPegfilgrastim2015-80 hours~4-23[14][17]
Interferon alfa-2a2.3 hours (absorption)Peginterferon alfa-2a40 (branched)50 hours (absorption)~22[12][18]
Interferon alfa-2b2.3 hours (absorption)Peginterferon alfa-2b12 (linear)4.6 hours (absorption)~2[12][18]
α-momorcharinNot specifiedPEG-α-momorcharin20 (branched)Not specified-[19]

Table 2: Improvement of Protein Solubility via PEGylation

ProteinInitial SolubilityPEGylated FormPEG Size (kDa)Improved SolubilityFold IncreaseReference(s)
Lysozyme (B549824)Not specifiedPEGylated LysozymeNot specifiedIncreased by over 11-fold>11[]

Table 3: Reduction in Immunogenicity with PEGylation

DrugComparatorConditionImmunogenicity MetricResultReference(s)
Certolizumab pegolAdalimumabSpondyloarthritisAnti-drug antibodies (ADAb)6 out of 12 (50%) patients on certolizumab pegol developed ADAb, compared to 21 out of 99 (21%) on adalimumab.[20]
Pegfilgrastim-Healthy SubjectsTreatment-emergent ADAsDetected in 28.6-30.0% of participants receiving the biosimilar and 33.3-34.6% receiving the reference product. Most were reactive to PEG.
α-momorcharinUnmodified α-MMCRatsTiter of specific IgGApproximately one-third of that by α-MMC.[19]

Mandatory Visualizations

Logical Relationships and Workflows

PEG_Linker_Selection start Start: Define Bioconjugation Goal app Define Application (e.g., ADC, Protein Modification) start->app mol Identify Target Molecule & Functional Groups (e.g., Protein with Lysine, Cysteine) app->mol release Determine Release Strategy (Cleavable vs. Non-cleavable) mol->release cleavable Cleavable Linker (e.g., for intracellular drug release) release->cleavable Release needed non_cleavable Non-cleavable Linker (e.g., for maximum stability) release->non_cleavable Stability is key chem Select Conjugation Chemistry cleavable->chem non_cleavable->chem amine Amine-reactive (e.g., NHS ester for Lysine) chem->amine Target -NH2 thiol Thiol-reactive (e.g., Maleimide (B117702) for Cysteine) chem->thiol Target -SH click Click Chemistry (e.g., Azide-Alkyne) chem->click Bioorthogonal phys_props Optimize Biophysical Properties amine->phys_props thiol->phys_props click->phys_props length PEG Length (Short for compact, Long for shielding) phys_props->length arch Architecture (Linear vs. Branched) phys_props->arch end Final Linker Selection length->end arch->end

Caption: Decision tree for selecting the optimal PEG linker.

ADC_Development_Workflow cluster_antibody Antibody Modification cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization ab_prep Antibody Preparation & Buffer Exchange ab_mod Antibody Modification (e.g., reduction of disulfides) ab_prep->ab_mod conjugation Conjugation Reaction (Antibody + Linker-Payload) ab_mod->conjugation lp_synthesis Synthesis of Linker-Payload Moiety lp_activation Activation of Linker-Payload lp_synthesis->lp_activation lp_activation->conjugation purification Purification of ADC (e.g., Chromatography) conjugation->purification dar Determine DAR (e.g., HIC-HPLC, MS) purification->dar purity Assess Purity & Aggregation (e.g., SEC-HPLC, SDS-PAGE) dar->purity binding Binding Affinity Assay (e.g., ELISA) purity->binding

Caption: General workflow for Antibody-Drug Conjugate (ADC) development.

Signaling Pathways

Nanoparticle_Endocytosis cluster_endocytosis Endocytic Pathways start PEGylated Nanoparticle in Extracellular Space membrane Plasma Membrane clathrin Clathrin-mediated Endocytosis start->clathrin Receptor Binding caveolae Caveolae-mediated Endocytosis start->caveolae macro Macropinocytosis start->macro phago Phagocytosis (in phagocytic cells) start->phago early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macro->early_endosome phago->early_endosome late_endosome Late Endosome early_endosome->late_endosome recycling Recycling to Membrane early_endosome->recycling transcytosis Transcytosis early_endosome->transcytosis lysosome Lysosome (Drug Release) late_endosome->lysosome

Caption: Cellular uptake pathways of PEGylated nanoparticles.

Experimental Protocols

Protocol 1: N-terminal Amine-Specific PEGylation of a Protein

This protocol describes a general method for the site-specific PEGylation of a protein at its N-terminus using a PEG-aldehyde reagent.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)

  • mPEG-propionaldehyde (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer (e.g., 100 mM HEPES, pH 7.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography - SEC, or Ion Exchange Chromatography - IEX)

Methodology:

  • Protein Preparation:

    • Buffer exchange the protein into the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • PEGylation Reaction:

    • Dissolve the mPEG-ALD in the Reaction Buffer to create a stock solution.

    • Add the mPEG-ALD solution to the protein solution at a molar excess (e.g., 5- to 20-fold molar excess of PEG over protein). The optimal ratio should be determined empirically.

    • Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

    • Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.

  • Reaction Quenching:

    • Add the quenching solution to the reaction mixture to consume any unreacted PEG-aldehyde.

    • Incubate for 1-2 hours at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted protein and excess PEG reagent using SEC or IEX chromatography.

    • Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the mono-PEGylated protein.

  • Characterization:

    • Confirm the extent of PEGylation using SDS-PAGE, which will show an increase in molecular weight for the PEGylated species.

    • Use HPLC (SEC or RP-HPLC) to assess the purity of the final product.

    • Determine the precise location of PEGylation using mass spectrometry-based peptide mapping.[2]

Protocol 2: Thiol-Specific PEGylation of an Antibody

This protocol outlines the site-specific PEGylation of an antibody containing a free cysteine residue using a PEG-maleimide reagent.

Materials:

  • Cysteine-containing antibody

  • PEG-Maleimide reagent

  • Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation)

  • Quenching solution (e.g., L-cysteine)

  • Purification system (e.g., Size Exclusion Chromatography)

Methodology:

  • Antibody Preparation:

    • If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by buffer exchange to remove the reducing agent.

    • Buffer exchange the antibody into the Reaction Buffer.

  • PEGylation Reaction:

    • Dissolve the PEG-Maleimide reagent in a small amount of organic solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

    • Add the PEG-Maleimide solution to the antibody solution at a 10- to 20-fold molar excess.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Reaction Quenching:

    • Add a molar excess of L-cysteine to the reaction mixture to react with any unreacted maleimide groups.

    • Incubate for 30 minutes.

  • Purification:

    • Separate the PEGylated antibody from unreacted components using SEC.

  • Characterization:

    • Analyze the purified product by SDS-PAGE and HPLC to confirm PEGylation and assess purity.

    • Use mass spectrometry to confirm the covalent attachment of the PEG-maleimide to the cysteine residue.

Protocol 3: Synthesis of PEG-Diacrylate (PEGDA) Hydrogels for Drug Delivery

This protocol describes the fabrication of PEGDA hydrogels via photopolymerization for the encapsulation of a therapeutic agent.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight

  • Photoinitiator (e.g., Irgacure 2959)

  • Therapeutic agent to be encapsulated

  • Phosphate-buffered saline (PBS)

  • UV light source (365 nm)

Methodology:

  • Precursor Solution Preparation:

    • Dissolve the therapeutic agent in sterile PBS.

    • Add PEGDA to the solution to the desired final concentration (e.g., 10-20% w/v).

    • Dissolve the photoinitiator in the precursor solution (e.g., 0.05-0.1% w/v). Ensure the photoinitiator is fully dissolved, which may require gentle warming or sonication.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-10 minutes). The exposure time will depend on the photoinitiator concentration, light intensity, and desired hydrogel properties.

  • Swelling and Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of PBS to allow it to swell to equilibrium and to leach out any unreacted components.

    • Replace the PBS several times over 24-48 hours.

  • Characterization:

    • Determine the swelling ratio by comparing the weight of the swollen hydrogel to its dry weight.

    • Characterize the mechanical properties using techniques such as compression testing.

    • Perform a drug release study by incubating the hydrogel in a known volume of buffer and measuring the concentration of the released drug over time using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 4: Characterization of PEGylated Proteins by SDS-PAGE

Materials:

  • Polyacrylamide gels (pre-cast or hand-cast)

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Protein molecular weight marker

  • PEGylated protein sample and unmodified protein control

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Methodology:

  • Sample Preparation:

    • Mix the protein samples (PEGylated and unmodified) with the sample loading buffer.

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.

    • Load the molecular weight marker and the protein samples into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Staining and Destaining:

    • Carefully remove the gel from the cassette and place it in the staining solution.

    • Stain for the recommended time (e.g., 1 hour to overnight for Coomassie).

    • Transfer the gel to the destaining solution and gently agitate until the protein bands are clearly visible against a clear background.

  • Analysis:

    • Visualize the gel on a light box or using an imaging system.

    • Compare the migration of the PEGylated protein to the unmodified protein. The PEGylated protein will appear as a band (or a smear, depending on the heterogeneity of PEGylation) at a higher apparent molecular weight.

Conclusion

PEG linkers are a cornerstone of modern biopharmaceutical development, offering a powerful and versatile platform to enhance the therapeutic properties of a wide range of molecules. By carefully selecting the appropriate PEG linker and conjugation strategy, researchers can significantly improve the pharmacokinetic profile, solubility, and immunogenicity of drugs, leading to more effective and patient-friendly therapies. The experimental protocols and workflows provided in this guide offer a practical framework for the application of PEG linker technology in a research and development setting. As our understanding of the interplay between PEG architecture and biological systems continues to grow, we can expect even more innovative applications of PEG linkers to emerge, further advancing the field of biotechnology.

References

Methodological & Application

Application Notes and Protocols for Carboxy-PEG2-sulfonic acid Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG2-sulfonic acid is a heterobifunctional linker commonly employed in bioconjugation.[1][2][3] Its unique structure, featuring a carboxylic acid group at one end and a sulfonic acid group at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer, offers distinct advantages in the modification of biomolecules such as proteins, antibodies, and nanoparticles.[1][2][3]

The carboxylic acid provides a reactive handle for covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry (EDC/NHS).[1][4] The sulfonic acid group is a strong acid that is negatively charged at physiological pH, which significantly enhances the hydrophilicity and water solubility of the resulting conjugate.[3] This property is particularly beneficial for preventing aggregation and improving the pharmacokinetic profile of therapeutic proteins and drug delivery systems.[5][6]

These application notes provide a detailed protocol for the bioconjugation of this compound to a model protein (e.g., an antibody) and the subsequent purification and characterization of the conjugate.

Materials and Equipment

Reagents
  • This compound

  • Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dialysis or desalting columns (e.g., Sephadex G-25)

  • Deionized water

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (if needed to dissolve linker)

Equipment
  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Pipettes and tips

  • Spectrophotometer (for protein concentration determination)

  • SDS-PAGE system

  • HPLC system with a size-exclusion column (SEC-HPLC)

  • Mass spectrometer (optional, for detailed characterization)

Experimental Protocols

This protocol describes a two-step conjugation process, which is generally recommended to improve reaction efficiency and minimize side reactions.

Reagent Preparation
  • Target Protein Solution: Prepare the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the target protein for reaction with the activated linker.

  • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water or anhydrous DMSO.

  • EDC and NHS/sulfo-NHS Stock Solutions: Freshly prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.

Activation of this compound
  • In a reaction vial, add the desired volume of this compound stock solution.

  • Add an equimolar amount or a slight excess of NHS/sulfo-NHS stock solution to the linker solution.

  • Add a 1.5 to 2-fold molar excess of EDC stock solution to the mixture.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This step activates the carboxyl group of the PEG linker to form a more stable amine-reactive NHS ester.

Conjugation to the Target Protein
  • Add the activated this compound solution to the target protein solution. The molar ratio of the linker to the protein can be varied to control the degree of labeling (see Table 1 for examples).

  • Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer if necessary. The reaction of the NHS ester with primary amines is most efficient at a slightly alkaline pH.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Quenching the Reaction
  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Purification of the Conjugate
  • Remove unreacted linker and byproducts by dialysis against PBS or by using a desalting column equilibrated with PBS.

  • For higher purity, size-exclusion chromatography (SEC-HPLC) can be used to separate the conjugate from any remaining unconjugated protein and aggregates.

Characterization of the Bioconjugate

SDS-PAGE Analysis
  • Analyze the purified conjugate by SDS-PAGE under reducing and non-reducing conditions. An increase in the molecular weight of the protein bands compared to the unmodified protein indicates successful conjugation.

Determination of Protein Concentration
  • Measure the protein concentration of the purified conjugate using a standard protein assay such as the Bradford or BCA assay.

Determination of the Degree of Labeling (DOL)
  • The DOL, or the average number of PEG linkers conjugated per protein molecule, can be determined using various methods, including:

    • Mass Spectrometry: ESI-MS or MALDI-TOF MS can be used to determine the mass of the conjugate, and the DOL can be calculated from the mass shift.

    • UV-Vis Spectroscopy: If the linker contains a chromophore, the DOL can be calculated from the absorbance spectra. For non-chromophoric linkers like this compound, this method is not directly applicable.

    • TNBSA Assay: The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of free primary amines remaining on the protein after conjugation. The DOL can be calculated by comparing this to the number of primary amines on the unmodified protein.

Quantitative Data Summary

The following tables provide representative data for optimizing and characterizing the bioconjugation of this compound to a model antibody (IgG).

Table 1: Optimization of Molar Ratios for Antibody Conjugation

Molar Ratio (Linker:IgG)Molar Ratio (EDC:Linker)Molar Ratio (NHS:Linker)Incubation Time (h)Approximate Degree of Labeling (DOL)
5:11.5:11:121-2
10:11.5:11:122-4
20:11.5:11:124-6
50:12:11.2:12>6

Table 2: Characterization of Purified IgG-PEG-Sulfonic acid Conjugate

Characterization MethodUnmodified IgGIgG-PEG-Sulfonic acid (DOL ~3)
SDS-PAGE (Reduced) Heavy Chain: ~50 kDaLight Chain: ~25 kDaHeavy Chain: ~51-52 kDaLight Chain: ~25.5-26 kDa
SEC-HPLC Retention Time X minSlightly shorter than X min
Mass Spectrometry (Intact) ~150 kDa~150.7 kDa

Visual Representations

Bioconjugation Workflow

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis A This compound C Activated NHS Ester A->C Activation Buffer (MES, pH 6.0) 15-30 min, RT B EDC + NHS/sulfo-NHS B->C E Protein-PEG-Sulfonic acid Conjugate C->E Coupling Buffer (PBS, pH 7.2-8.5) 1-2h RT or O/N 4°C D Target Protein (e.g., Antibody) D->E F Quenching (Tris or Hydroxylamine) E->F G Purification (Dialysis / SEC) F->G H Characterization (SDS-PAGE, MS, etc.) G->H

Caption: Workflow for the bioconjugation of this compound.

Chemical Reaction Pathway

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Carboxy-PEG R-COOH (this compound) Intermediate [R-CO-O-C(=NHR')NHR']+ (O-acylisourea intermediate) Carboxy-PEG->Intermediate + EDC EDC EDC->Intermediate + NHS_Ester R-CO-NHS (Amine-reactive NHS ester) Intermediate->NHS_Ester + NHS NHS NHS Conjugate Protein-NH-CO-R (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Protein Protein-NH2

Caption: Two-step EDC/NHS chemical reaction pathway.

Troubleshooting

ProblemPossible CauseSuggestion
Low conjugation efficiency Inactive EDC due to hydrolysisUse fresh, high-quality EDC and prepare the solution immediately before use.
pH of the reaction is not optimalEnsure the activation step is at pH 6.0 and the conjugation step is at pH 7.2-8.5.
Presence of primary amines in the protein bufferUse an amine-free buffer (e.g., PBS, MES) for the conjugation reaction.
Protein precipitation High concentration of reagentsPerform a buffer exchange after the activation step to remove excess EDC/NHS before adding to the protein.
Protein instability at the reaction pHOptimize the pH of the conjugation buffer for your specific protein.
High degree of aggregation Over-conjugationReduce the molar excess of the linker and/or the reaction time.
Inefficient purificationUse SEC-HPLC for better separation of the conjugate from aggregates.

Conclusion

The protocol described provides a robust method for the bioconjugation of this compound to proteins. The bifunctional nature of this linker allows for the introduction of a hydrophilic sulfonic acid group, which can be advantageous for various applications in drug delivery and diagnostics.[3] By carefully controlling the reaction conditions and molar ratios of the reagents, the degree of labeling can be tailored to meet the specific requirements of the final application. The characterization methods outlined are essential for ensuring the quality and consistency of the resulting bioconjugate.

References

Application Notes and Protocols for Protein Labeling with Carboxy-PEG2-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG2-sulfonic acid is a heterobifunctional crosslinker used for the covalent modification of proteins. This reagent contains a carboxylic acid group and a sulfonic acid group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on a protein, forming a stable amide bond. The sulfonic acid group is a strong acid and is negatively charged at physiological pH, which significantly increases the hydrophilicity of the modified protein. This increased water solubility can help to prevent aggregation and improve the biocompatibility of the protein conjugate.

The PEG linker provides a flexible spacer arm, which can help to maintain the protein's native conformation and biological activity after labeling. PEGylation, the process of conjugating PEG chains to molecules, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include increased serum half-life, reduced immunogenicity, and enhanced stability.[1][2]

Principle of the Method

Direct conjugation of this compound to proteins is inefficient. Therefore, a two-step process is employed. First, the carboxylic acid group of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable Sulfo-NHS ester. In the second step, the amine-reactive Sulfo-NHS ester is added to the protein solution, where it reacts with primary amines on the protein surface to form a stable amide linkage. The hydrophilic PEG linker and the charged sulfonic acid group are thereby covalently attached to the protein.

Applications

Proteins labeled with this compound have a variety of applications in research and drug development:

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a protein, reducing its renal clearance and thereby extending its circulation half-life in the body.[1][2] This is particularly valuable for therapeutic proteins that require sustained activity.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its recognition by the immune system and minimizing the risk of an immune response.[1][3]

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG and sulfonic acid moieties can improve the solubility of proteins, especially those that are prone to aggregation.[1] This is beneficial for protein formulation and storage.

  • Drug Delivery: PEGylated proteins are often used in targeted drug delivery systems. The PEG linker can be used to attach drugs, imaging agents, or targeting ligands to a protein carrier. For instance, PEGylated liposomal doxorubicin (B1662922) is a common chemotherapy agent where the PEG coating helps to prolong circulation time and reduce toxicity.[3]

  • PROTACs: Carboxy-PEG-sulfonic acid linkers can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.[4]

Data Presentation

The efficiency of protein labeling with this compound (after activation to its Sulfo-NHS ester) is influenced by several factors, including the concentration of the protein and the labeling reagent, pH, and reaction time. The degree of labeling (DOL), which is the average number of linker molecules conjugated to each protein molecule, is a critical parameter to determine.

Table 1: Representative Labeling Efficiency and Degree of Labeling (DOL)

Protein ConcentrationMolar Ratio (Linker:Protein)Labeling Efficiency (Typical)Resulting DOL (Typical)
1 mg/mL10:120-30%2-3
2.5 mg/mL10:1~35%~3.5
5 mg/mL10:1>35%>3.5
2.5 mg/mL20:1~35%~7

Note: This data is representative of typical NHS-ester labeling reactions.[5] The optimal DOL should be determined empirically for each specific application. For antibodies, a DOL between 2 and 10 is often desirable. Over-labeling can potentially compromise the biological activity of the protein.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and Sulfo-NHS

This protocol describes the formation of the amine-reactive Sulfo-NHS ester of this compound.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

  • In a microcentrifuge tube, combine the following in order:

    • 100 µL of this compound stock solution.

    • 200 µL of EDC solution.

    • 300 µL of Sulfo-NHS solution.

  • Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The resulting solution contains the activated this compound Sulfo-NHS ester.

Protocol 2: Protein Labeling with Activated this compound

This protocol details the conjugation of the activated linker to the target protein.

Materials:

  • Activated this compound Sulfo-NHS ester (from Protocol 1)

  • Target protein in a suitable buffer (e.g., PBS, pH 7.2-7.5). The buffer should be free of primary amines (e.g., Tris) and ammonium (B1175870) salts.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Ensure the protein solution is at a concentration of 2-10 mg/mL.

  • Add the freshly prepared activated this compound Sulfo-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized, but a starting point of a 10- to 20-fold molar excess of the linker is recommended.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rotation.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the labeled protein from excess labeling reagent and by-products using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 3: Determination of the Degree of Labeling (DOL)

As this compound does not have a significant chromophore, a direct spectrophotometric determination of DOL is not feasible. An indirect method, such as a change in the protein's properties upon labeling, is required. A common method for characterizing PEGylated proteins is by mass spectrometry.

Materials:

  • Labeled protein

  • Unlabeled control protein

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Prepare samples of both the labeled and unlabeled protein for mass spectrometry analysis according to the instrument's specifications.

  • Acquire the mass spectra for both samples.

  • The mass of the this compound linker is approximately 242.24 Da.

  • The average number of linkers attached to the protein (DOL) can be estimated by the increase in the molecular weight of the labeled protein compared to the unlabeled protein.

    • DOL = (MWlabeled protein - MWunlabeled protein) / 242.24

Visualizations

G cluster_activation Step 1: Activation cluster_labeling Step 2: Labeling reagent This compound activated_reagent Amine-Reactive Sulfo-NHS Ester reagent->activated_reagent Activation (pH 6.0) edc_nhs EDC + Sulfo-NHS edc_nhs->activated_reagent protein Target Protein (with primary amines) activated_reagent->protein labeled_protein Labeled Protein protein->labeled_protein Conjugation (pH 7.2-7.5)

Caption: Workflow for the two-step protein labeling with this compound.

G cluster_before Unmodified Therapeutic Protein cluster_after PEGylated Therapeutic Protein protein Therapeutic Protein kidney Rapid Renal Clearance protein->kidney immune Immune Recognition protein->immune peg_protein PEGylated Protein circulation Prolonged Circulation peg_protein->circulation reduced_immune Reduced Immunogenicity peg_protein->reduced_immune

Caption: Benefits of protein PEGylation for therapeutic applications.

G start Start: Labeled Protein Sample ms Mass Spectrometry (MALDI-TOF or ESI-MS) start->ms hplc Size Exclusion Chromatography (SEC-HPLC) start->hplc sds SDS-PAGE start->sds activity Biological Activity Assay start->activity dol Determine Degree of Labeling (DOL) ms->dol aggregation Assess Aggregation hplc->aggregation purity Confirm Purity & Size sds->purity functionality Confirm Functionality activity->functionality

Caption: Workflow for the characterization of a PEGylated protein.

References

Application Notes and Protocols for Amine Coupling with Carboxy-PEG2-sulfonic acid using EDC/NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of amine-containing molecules to Carboxy-PEG2-sulfonic acid via the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This compound is a bifunctional linker molecule widely utilized in bioconjugation and surface modification.[1][2] Its structure incorporates a terminal carboxylic acid group, which can be activated to react with primary amines, and a sulfonic acid group that enhances water solubility and stability of the resulting conjugate.[1][2][3][4] This PEGylated linker is valuable in the development of drug delivery systems, bioconjugates with improved pharmacokinetics, and functionalized surfaces for biomedical applications such as medical devices and nanoparticles.[1][3][4]

The EDC/NHS system is a popular "zero-length" crosslinking method, meaning no part of the crosslinking agents is incorporated into the final product.[2] EDC activates the carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate.[2][5][6] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine to form a stable amide bond.[2][5][6]

Reaction Mechanism

The amine coupling reaction with this compound using EDC and NHS proceeds in two main steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form an unstable O-acylisourea intermediate. NHS then reacts with this intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis.[2][5][6]

  • Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.[2][5][6]

Quantitative Data Summary

The efficiency of the coupling reaction is dependent on several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. The following tables provide recommended starting parameters for the conjugation of this compound. Optimization is often necessary for specific applications.[7]

Table 1: Recommended Molar Ratios of Reagents

ReactantRecommended Molar Ratio (relative to this compound)Notes
EDC1.2:1 to 10:1A slight to moderate excess is recommended to drive the reaction. Higher excess may be needed for dilute solutions.[8][9]
NHS/sulfo-NHS1:1 to 5:1Often used in slight excess to EDC to improve the stability of the activated intermediate.[9]
Amine-containing Molecule1:1 to 1.5:1An equimolar or slight excess of the amine is typically used to ensure efficient coupling.

Table 2: Recommended Reaction Conditions

ParameterActivation StepCoupling Step
pH 4.5 - 6.07.2 - 8.5
Buffer MES (2-(N-morpholino)ethanesulfonic acid)PBS (Phosphate-Buffered Saline) or Borate (B1201080) Buffer
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C) or 4°C
Reaction Time 15 - 30 minutes2 hours to overnight

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of an amine-containing molecule to this compound.

Materials Required
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve starting materials)

  • Desalting column or dialysis cassette for purification

Protocol

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture.[2]

  • Prepare a fresh solution of this compound in the Activation Buffer at the desired concentration. If solubility is an issue, a small amount of DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low.

  • Prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[7]

  • Add the EDC solution to the this compound solution.

  • Immediately add the NHS/sulfo-NHS solution to the reaction mixture.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Coupling to the Amine-containing Molecule

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the activated this compound solution from Step 1 to the amine-containing molecule solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. The longer incubation time at a lower temperature may be beneficial for sensitive proteins.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purify the conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.

Visualizations

Reaction Mechanism Workflow

G Amine Coupling Reaction Workflow cluster_0 Activation Step cluster_1 Coupling Step CarboxyPEG This compound Activation O-Acylisourea Intermediate Formation (Unstable) CarboxyPEG->Activation EDC EDC_NHS EDC + NHS NHSEster NHS Ester Formation (Semi-stable) Activation->NHSEster NHS Conjugate Stable Amide Bond (Final Conjugate) NHSEster->Conjugate Amine Attack AmineMolecule Amine-containing Molecule AmineMolecule->Conjugate Byproduct NHS byproduct Conjugate->Byproduct

Caption: Workflow of the two-step EDC/NHS amine coupling reaction.

Experimental Workflow Diagram

G Experimental Workflow start Start prep_reagents Prepare Reagents (Buffers, PEG, Amine, EDC, NHS) start->prep_reagents activation Activate this compound (Add EDC, then NHS) 15-30 min @ RT prep_reagents->activation coupling Couple to Amine Molecule 2h @ RT or Overnight @ 4°C activation->coupling quench Quench Reaction (e.g., Tris or Hydroxylamine) 15-30 min @ RT coupling->quench purify Purify Conjugate (Desalting, Dialysis) quench->purify analyze Analyze Conjugate purify->analyze end End analyze->end

Caption: A step-by-step experimental workflow for amine coupling.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Inactive EDC due to hydrolysis.- Use fresh, high-quality EDC. Equilibrate to room temperature before opening. Prepare EDC solution immediately before use.
- Incorrect pH for activation or coupling.- Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.5.
- Presence of amine- or carboxyl-containing buffers (e.g., Tris, glycine, acetate).- Use appropriate buffers like MES for activation and PBS or borate for coupling.
- Insufficient molar excess of EDC/NHS.- Increase the molar ratio of EDC and NHS to the carboxylic acid.
Precipitation of Protein - High concentration of organic solvent.- Minimize the use of organic solvents for dissolving reagents.
- Protein instability at the reaction pH.- Optimize the pH of the coupling buffer for your specific protein.
- Cross-linking between protein molecules.- Perform a two-step reaction, removing excess EDC and NHS after the activation step before adding the protein.
Inconsistent Results - Variability in reagent preparation.- Prepare fresh reagent solutions for each experiment.
- Inconsistent reaction times or temperatures.- Standardize all reaction parameters.

Conclusion

The EDC/NHS-mediated amine coupling of this compound is a robust and versatile method for creating bioconjugates with enhanced properties. By carefully controlling the reaction conditions and following the detailed protocols provided, researchers can achieve efficient and reproducible conjugations for a wide range of applications in drug development and life sciences. It is crucial to note that the provided protocols and parameters serve as a starting point, and optimization for each specific application is highly recommended to achieve the best results.

References

Application Notes and Protocols for Nanoparticle Surface Functionalization with Carboxy-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and research tools. Carboxy-PEG2-sulfonic acid is a heterobifunctional linker that offers significant advantages for modifying nanoparticle surfaces. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and biocompatibility, reducing non-specific protein adsorption and prolonging circulation time. The terminal carboxylic acid group allows for covalent conjugation to amine-functionalized nanoparticles via robust and well-established EDC/NHS chemistry. The sulfonic acid group imparts a strong negative charge, which can improve colloidal stability and influence interactions with biological systems.

These application notes provide detailed protocols for the functionalization of amine-modified nanoparticles with this compound, along with methods for characterization and representative data.

Data Presentation

Successful functionalization of nanoparticles with this compound results in predictable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained before and after surface modification.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) Data

Nanoparticle SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)
Amine-Modified Nanoparticles (Pre-functionalization)105.2 ± 2.10.15 ± 0.02
This compound Functionalized Nanoparticles115.8 ± 2.50.18 ± 0.03

Note: The increase in hydrodynamic diameter is consistent with the addition of the PEG linker to the nanoparticle surface. A slight increase in PDI may be observed but should remain within acceptable limits for a monodisperse sample.

Table 2: Zeta Potential Data

Nanoparticle SampleZeta Potential (mV) in 10 mM NaCl (pH 7.4)
Amine-Modified Nanoparticles (Pre-functionalization)+25.4 ± 1.8
This compound Functionalized Nanoparticles-35.7 ± 2.3

Note: The significant shift in zeta potential from positive to strongly negative is a key indicator of successful conjugation of the this compound, due to the presence of the deprotonated sulfonic acid group.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the covalent conjugation of this compound to amine-functionalized nanoparticles using EDC/NHS chemistry.

Protocol 1: Functionalization of Amine-Modified Nanoparticles

Materials:

  • Amine-modified nanoparticles (e.g., silica, polystyrene, or iron oxide nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Washing Buffer: 1X PBS with 0.05% Tween-20

  • Nuclease-free water

  • Microcentrifuge tubes

  • Benchtop microcentrifuge

  • Rotator or orbital shaker

  • pH meter

Procedure:

  • Preparation of Reagents:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. A typical starting concentration is 10 mg/mL for each.

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 5-10 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, mix the this compound solution with the EDC and NHS solutions. A common molar ratio is 1:2:2 (Carboxylic acid:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl group, forming an NHS-ester intermediate.

  • Preparation of Amine-Modified Nanoparticles:

    • Resuspend the amine-modified nanoparticles in Coupling Buffer. The concentration of nanoparticles should be optimized based on the specific particle type and size.

    • Wash the nanoparticles by centrifuging at an appropriate speed and duration to pellet the particles, removing the supernatant, and resuspending in fresh Coupling Buffer. Repeat this step twice to remove any storage buffer components that may interfere with the reaction.

  • Conjugation Reaction:

    • Add the activated this compound solution to the washed amine-modified nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end rotation.

  • Quenching of Unreacted Sites:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature with gentle mixing to deactivate any unreacted NHS-esters.

  • Washing and Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant containing unreacted reagents and byproducts.

    • Resuspend the nanoparticle pellet in Washing Buffer.

    • Repeat the centrifugation and resuspension steps three times to ensure complete removal of any unbound material.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the purified this compound functionalized nanoparticles in an appropriate storage buffer (e.g., 1X PBS).

    • Store the functionalized nanoparticles at 4°C.

Protocol 2: Characterization of Functionalized Nanoparticles

1. Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and PDI:

  • Dilute a small aliquot of the nanoparticle suspension in an appropriate solvent (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.

  • Measure the hydrodynamic diameter and polydispersity index using a DLS instrument.

  • Compare the results with the pre-functionalized nanoparticles to confirm an increase in size.

2. Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in 10 mM NaCl solution.

  • Measure the zeta potential using an appropriate instrument.

  • Confirm a significant shift from a positive to a negative surface charge.

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Lyophilize a sample of the functionalized nanoparticles to obtain a dry powder.

  • Acquire the FTIR spectrum of the powder.

  • Look for characteristic peaks corresponding to the sulfonic acid group (S=O stretching around 1040 cm⁻¹ and 1180 cm⁻¹) and the PEG backbone (C-O-C stretching around 1100 cm⁻¹) to confirm successful conjugation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization prep_np Prepare Amine-Modified Nanoparticles conjugation Conjugate to Amine-Modified Nanoparticles prep_np->conjugation prep_reagents Prepare EDC, NHS, and This compound Solutions activation Activate Carboxyl Group (EDC/NHS Chemistry) prep_reagents->activation activation->conjugation quenching Quench Unreacted Sites conjugation->quenching washing Wash and Purify Functionalized Nanoparticles quenching->washing characterization Characterize Nanoparticles (DLS, Zeta Potential, FTIR) washing->characterization end_node End: Functionalized Nanoparticles characterization->end_node start Start start->prep_np start->prep_reagents

Caption: Experimental workflow for nanoparticle functionalization.

logical_relationship cluster_components Components cluster_process Process cluster_product Product np Amine-Modified Nanoparticle conjugation Amide Bond Formation np->conjugation linker This compound (HOOC-PEG-SO3H) activation Activation of Carboxyl Group linker->activation Reacts with reagents EDC / NHS reagents->activation activation->conjugation Activated Linker final_np Functionalized Nanoparticle (NP-NH-CO-PEG-SO3H) conjugation->final_np

Caption: Logical relationship of functionalization components.

signaling_pathway_hypothesis cluster_interaction Cellular Interaction cluster_uptake Internalization cluster_response Cellular Response np Sulfonic Acid-Functionalized Nanoparticle cell_membrane Cell Membrane (Negatively Charged) np->cell_membrane Electrostatic Repulsion receptor Scavenger Receptors np->receptor Potential Binding endocytosis Endocytosis receptor->endocytosis endosome Endosome/Lysosome endocytosis->endosome inflammation Inflammatory Response (e.g., Cytokine Release) endosome->inflammation oxidative_stress Oxidative Stress (ROS Production) endosome->oxidative_stress

Caption: Hypothesized cellular interaction pathway.

Application Notes and Protocols for Carboxy-PEG2-sulfonic acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxy-PEG2-sulfonic acid is a heterobifunctional linker molecule increasingly utilized in the field of drug delivery.[1][2] Its structure, featuring a carboxylic acid group at one end and a sulfonic acid group at the other, connected by a short polyethylene (B3416737) glycol (PEG) spacer, offers unique advantages for the development of advanced drug delivery systems. The carboxylic acid moiety allows for covalent conjugation to amine-containing molecules, such as proteins, peptides, or amine-functionalized nanoparticles, through well-established chemistries like EDC/NHS coupling.[3][4] The sulfonic acid group, being highly acidic and hydrophilic, can enhance the water solubility of the drug delivery system and interact with biological surfaces.[5] The short PEG2 spacer provides a balance of hydrophilicity and compact size, potentially influencing the pharmacokinetic profile of the conjugated drug.

This document provides detailed application notes and experimental protocols for the use of this compound in the formulation and characterization of drug delivery systems.

Key Applications in Drug Delivery

This compound is a versatile tool for various drug delivery strategies:

  • Surface Modification of Nanoparticles: It can be conjugated to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, metallic nanoparticles) to improve their stability, enhance their biocompatibility, and provide a functional handle for further modifications.[5]

  • Linker for Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, facilitating targeted delivery to cancer cells.

  • Solubilization of Poorly Soluble Drugs: By conjugating to hydrophobic drugs, the hydrophilic nature of the PEG and sulfonic acid groups can improve their aqueous solubility.

  • Development of pH-Responsive Systems: The sulfonic acid group can influence the surface charge and behavior of the drug carrier in response to changes in pH.

Data Presentation: Physicochemical Characterization of Drug Delivery Systems

The following tables summarize hypothetical quantitative data for drug delivery systems functionalized with this compound. This data is representative of typical characterization results and should be used as a reference for expected outcomes.

Table 1: Physicochemical Properties of Doxorubicin-Loaded Nanoparticles Functionalized with this compound

Formulation CodeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)Encapsulation Efficiency (%)
DOX-NP150 ± 50.15 ± 0.02+25 ± 210 ± 185 ± 5
DOX-NP-PEG-SO3H165 ± 70.12 ± 0.03-15 ± 39 ± 182 ± 6

Table 2: In Vitro Drug Release Profile of Doxorubicin from Functionalized Nanoparticles

Time (hours)Cumulative Drug Release (%) from DOX-NPCumulative Drug Release (%) from DOX-NP-PEG-SO3H (pH 7.4)Cumulative Drug Release (%) from DOX-NP-PEG-SO3H (pH 5.5)
115 ± 210 ± 120 ± 2
435 ± 325 ± 245 ± 3
855 ± 440 ± 365 ± 4
1270 ± 555 ± 480 ± 5
2485 ± 670 ± 595 ± 5

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol describes a two-step process for the covalent attachment of this compound to nanoparticles functionalized with primary amines.

Materials:

  • Amine-functionalized nanoparticles (e.g., chitosan (B1678972) nanoparticles, amine-modified silica (B1680970) nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)[4]

  • Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0[4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Washing Buffer: PBS or deionized water

Procedure:

  • Nanoparticle Preparation: Prepare a suspension of amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a final concentration of 10-50 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.[4]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension. The molar ratio of the linker to the amine groups on the nanoparticles should be optimized, typically starting at a 10:1 ratio.

    • Adjust the pH of the reaction mixture to 7.4 using the Coupling Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Washing:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM to deactivate any unreacted NHS-esters. Incubate for 30 minutes.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and wash the nanoparticles three times with the Washing Buffer to remove unreacted reagents.

  • Storage: Resuspend the final functionalized nanoparticles in an appropriate buffer for storage at 4°C.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the procedure to quantify the amount of drug loaded into the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Appropriate solvent to dissolve the nanoparticles and release the drug

  • Spectrophotometer (UV-Vis or Fluorescence) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Separation of Free Drug: Centrifuge the drug-loaded nanoparticle suspension to pellet the nanoparticles. Collect the supernatant which contains the free, unloaded drug.

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a pre-established calibration curve with the appropriate analytical method (spectrophotometry or HPLC).

  • Quantification of Loaded Drug:

    • Lyophilize a known amount of the washed drug-loaded nanoparticles.

    • Dissolve the lyophilized nanoparticles in a suitable solvent to release the encapsulated drug.

    • Measure the concentration of the drug in the resulting solution.

  • Calculations:

    • Drug Loading Efficiency (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%): ((Total mass of drug - Mass of free drug) / Total mass of drug) x 100

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release of a drug from the nanoparticles over time under different pH conditions.

Materials:

  • Drug-loaded nanoparticles

  • Release Media: PBS at pH 7.4 (simulating physiological conditions) and Acetate Buffer at pH 5.5 (simulating the endosomal/lysosomal environment)

  • Dialysis membrane with a molecular weight cut-off (MWCO) appropriate to retain the nanoparticles while allowing the free drug to diffuse.

  • Shaking incubator or water bath

Procedure:

  • Preparation:

    • Suspend a known amount of drug-loaded nanoparticles in a known volume of the respective release medium.

    • Transfer the suspension into a dialysis bag.

  • Release Study:

    • Place the dialysis bag in a larger container with a known volume of the same release medium.

    • Incubate at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_loading Drug Loading cluster_characterization Characterization Amine_NP Amine-Functionalized Nanoparticles Activation Activation of This compound (EDC/NHS) Conjugation Conjugation to Nanoparticles Activation->Conjugation Activated Linker Quenching Quenching & Washing Conjugation->Quenching Drug_Loading Drug Encapsulation Quenching->Drug_Loading Functionalized NP Size_Zeta Particle Size & Zeta Potential Drug_Loading->Size_Zeta DLE_EE Drug Loading & Encapsulation Efficiency Drug_Loading->DLE_EE Release In Vitro Drug Release Drug_Loading->Release

Caption: Experimental workflow for the preparation and characterization of drug-loaded nanoparticles.

signaling_pathway cluster_targeting Targeted Delivery cluster_release Intracellular Drug Release cluster_action Pharmacological Action NP_PEG_SO3H Drug-Loaded NP with This compound Cell_Surface Cancer Cell Surface Receptor NP_PEG_SO3H->Cell_Surface Targeting Internalization Receptor-Mediated Endocytosis Cell_Surface->Internalization Endosome Endosome (pH ~5.5) Internalization->Endosome Drug_Release Drug Release Endosome->Drug_Release Low pH Trigger Target Intracellular Target (e.g., DNA) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Proposed mechanism of targeted drug delivery and action.

logical_relationship A This compound B Hydrophilic PEG Spacer A->B C Terminal Carboxylic Acid A->C D Terminal Sulfonic Acid A->D E Improved Aqueous Solubility & Biocompatibility B->E F Covalent Conjugation (e.g., to amines) C->F G Enhanced Hydrophilicity & Surface Charge Modulation D->G H Enhanced Drug Delivery System Performance E->H F->H G->H

Caption: Key structural features and their functional implications.

References

Application Notes and Protocols for PROTAC Synthesis Utilizing a Carboxy-PEG2-sulfonic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker plays a critical role in PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing a Carboxy-PEG2-sulfonic acid linker. This particular linker offers the benefits of a polyethylene (B3416737) glycol (PEG) spacer, which can enhance solubility and improve pharmacokinetic properties, combined with a carboxylic acid handle for straightforward conjugation and a sulfonic acid group that can further modulate physicochemical properties. As a representative example, we will focus on the synthesis of a PROTAC targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.

IRAK4 Signaling Pathway and PROTAC-mediated Degradation

IRAK4 is a critical kinase in the innate immune signaling pathway, acting downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon receptor activation, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This initiates the formation of the Myddosome complex, leading to the phosphorylation of IRAK1 and the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways culminate in the production of pro-inflammatory cytokines. A PROTAC targeting IRAK4 is designed to recruit an E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]) to IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome, thereby blocking downstream inflammatory signaling.

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway and PROTAC Intervention TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Activation IRAK4 IRAK4 MyD88->IRAK4 Recruitment Myddosome Myddosome Complex IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Proteasome Proteasome IRAK4->Proteasome Enters NFkB_MAPK NF-κB & MAPK Signaling Myddosome->NFkB_MAPK Activation Cytokines Pro-inflammatory Cytokines NFkB_MAPK->Cytokines Production PROTAC IRAK4 PROTAC PROTAC->IRAK4 Binds E3_Ligase E3 Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Recruits Ub Ubiquitin E3_Ligase->Ub Transfers Ub->IRAK4 Tags for Degradation Degradation IRAK4 Degradation Proteasome->Degradation

Caption: IRAK4 signaling pathway and PROTAC intervention.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using the this compound linker typically follows a modular approach. This involves the synthesis or acquisition of the POI ligand (warhead) and the E3 ligase ligand, followed by their sequential coupling to the bifunctional linker. A common strategy is to first couple the E3 ligase ligand to the linker and then attach this intermediate to the POI ligand.

PROTAC_Synthesis_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (e.g., IRAK4 inhibitor) Coupling2 Amide Coupling POI_Ligand->Coupling2 E3_Ligase_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Coupling1 Amide Coupling E3_Ligase_Ligand->Coupling1 Linker This compound Linker->Coupling1 Intermediate E3 Ligase-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC_Molecule Final PROTAC Molecule Coupling2->PROTAC_Molecule Purification Purification (HPLC) PROTAC_Molecule->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization Treatment PROTAC Treatment Characterization->Treatment Cell_Culture Cell Culture (e.g., OCI-LY10, TMD8) Cell_Culture->Treatment Degradation_Assay Protein Degradation Assay (Western Blot, HTRF) Treatment->Degradation_Assay Mechanism_Assay Mechanism of Action Assay (Proteasome Inhibitor) Treatment->Mechanism_Assay Functional_Assay Functional Assay (Cytokine Release) Treatment->Functional_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax

Caption: PROTAC synthesis and evaluation workflow.

Experimental Protocols

Protocol 1: Synthesis of an IRAK4 PROTAC using this compound Linker

This protocol describes a representative synthesis of an IRAK4 PROTAC. The synthesis involves the coupling of an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) to the this compound linker, followed by coupling of the resulting intermediate to a carboxylic acid-functionalized IRAK4 inhibitor.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Reagents and Materials:

    • Amine-functionalized E3 Ligase Ligand (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the E3 Ligase-Linker intermediate.

Step 2: Coupling of IRAK4 Inhibitor to the E3 Ligase-Linker Intermediate

  • Reagents and Materials:

    • E3 Ligase-Linker Intermediate (from Step 1) (1.0 eq)

    • Carboxylic acid-functionalized IRAK4 Inhibitor (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the carboxylic acid-functionalized IRAK4 inhibitor in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the E3 Ligase-Linker intermediate to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude product by preparative HPLC to yield the final IRAK4 PROTAC.

    • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS) and determine purity by analytical HPLC.

Protocol 2: Western Blot Analysis of IRAK4 Degradation

This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of IRAK4 in a cellular context.

  • Materials:

    • Cell line expressing IRAK4 (e.g., OCI-LY10 or TMD8)

    • Synthesized IRAK4 PROTAC

    • DMSO (vehicle control)

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-IRAK4 and anti-loading control (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the IRAK4 PROTAC or DMSO for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with PBS and then lyse them with cell lysis buffer.

    • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations of all samples.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

      • Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.

      • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

      • Strip the membrane and re-probe with the loading control antibody.

    • Data Analysis: Quantify the band intensities for IRAK4 and the loading control. Normalize the IRAK4 signal to the loading control and express the results as a percentage of the vehicle-treated control. Plot the percentage of IRAK4 remaining versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Data Presentation

The following tables summarize representative data for IRAK4-targeting PROTACs, illustrating the types of quantitative information that should be collected and presented.

Table 1: Physicochemical and Biochemical Properties of IRAK4 PROTACs

CompoundLinker TypeMolecular Weight ( g/mol )IRAK4 Binding Affinity (IC50, nM)
Compound 9 PEG2>80070.0 ± 10.5
FIP22 Rigid Linker>800-

Table 2: Cellular Degradation Potency of IRAK4 PROTACs

CompoundCell LineDC50 (nM)Dmax (%)
Compound 9 PBMCs151>90
FIP22 -3.2-

Mandatory Visualization

PROTAC_Mechanism General Mechanism of PROTAC Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC action.

Conclusion

The this compound linker represents a valuable tool in the development of PROTACs, offering a balance of hydrophilicity and synthetic tractability. The protocols and application notes provided herein offer a framework for the rational design, synthesis, and evaluation of novel PROTACs targeting proteins of interest, such as IRAK4. Successful development of potent and selective PROTACs requires careful optimization of the warhead, E3 ligase ligand, and the connecting linker to ensure the formation of a stable and productive ternary complex, ultimately leading to efficient protein degradation.

Application Notes and Protocols: A Step-by-Step Guide to Peptide Modification using Carboxy-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic size, which can reduce renal clearance and protect it from enzymatic degradation.[1][2] Carboxy-PEG2-sulfonic acid is a bifunctional linker designed for just this purpose. It features a carboxylic acid group for covalent attachment to primary amines on a peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue) and a sulfonic acid group to significantly enhance the hydrophilicity of the resulting conjugate.[3]

This document provides a detailed guide for the use of this compound in peptide modification, including experimental protocols, data presentation, and workflow visualizations.

Properties of this compound

This compound is a valuable tool in bioconjugation due to its distinct chemical properties:

  • Bifunctionality: It possesses two different functional groups, a carboxylic acid and a sulfonic acid, allowing for directed conjugation strategies.

  • Amine Reactivity: The carboxylic acid can be activated to react with primary amines on a peptide, forming a stable amide bond.[3]

  • Enhanced Hydrophilicity: The sulfonic acid group is highly polar and imparts increased water solubility to the modified peptide.

  • Defined Spacer Length: The short, two-unit PEG chain provides a defined spacer between the peptide and the sulfonic acid group.

Experimental Protocols

This section details the key experimental procedures for peptide modification with this compound, including the activation of the PEG linker, conjugation to the peptide, and purification and characterization of the final product.

Materials and Reagents
  • This compound

  • Peptide with at least one primary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M MES buffer, pH 4.7-6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification columns: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) columns

  • Analytical instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS), HPLC system.

Step-by-Step Protocol for Peptide Modification

This protocol is a general guideline. Optimal conditions, such as the molar ratio of reactants, reaction time, and temperature, may need to be determined empirically for each specific peptide.

1. Reagent Preparation:

  • Allow all reagents to come to room temperature before use.

  • Prepare a stock solution of the peptide in the reaction buffer.

  • Prepare a stock solution of this compound in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Freshly prepare stock solutions of EDC and NHS in the reaction buffer or anhydrous DMF/DMSO immediately before use.

2. Activation of this compound:

  • In a microcentrifuge tube, add the desired amount of this compound stock solution.

  • Add a 1.5 to 2-fold molar excess of EDC and NHS over the PEG linker.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester. This activation step is most efficient at a pH between 4.5 and 7.2.[4]

3. Conjugation to the Peptide:

  • Add the activated this compound solution to the peptide solution. A 10- to 50-fold molar excess of the activated PEG linker over the peptide is a common starting point.

  • The reaction of the NHS-activated PEG with the primary amines on the peptide is most efficient at a pH of 7-8.[5] If the activation was performed at a lower pH, the pH of the reaction mixture should be raised to 7.2-7.5.

  • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The optimal reaction time can vary.

4. Quenching the Reaction:

  • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-ester.

5. Purification of the PEGylated Peptide:

  • The PEGylated peptide can be purified from unreacted peptide, excess PEG linker, and reaction byproducts using RP-HPLC or SEC.

  • RP-HPLC: This technique separates molecules based on their hydrophobicity. The addition of the hydrophilic PEG linker will cause the modified peptide to elute earlier than the unmodified peptide.[]

  • SEC: This method separates molecules based on their size. The PEGylated peptide will have a larger hydrodynamic radius and will therefore elute earlier than the smaller, unmodified peptide.[]

6. Characterization of the PEGylated Peptide:

  • Mass Spectrometry (MS): Confirm the successful conjugation and determine the molecular weight of the modified peptide. An increase in mass corresponding to the mass of the this compound linker should be observed.[7]

  • HPLC Analysis: Assess the purity of the final product.

  • SDS-PAGE: For larger peptides, a shift in the band to a higher apparent molecular weight can indicate successful PEGylation.[8]

Data Presentation

The following tables provide a template for presenting quantitative data from peptide modification experiments.

Table 1: Reaction Conditions and Stoichiometry

ParameterCondition
Peptide Concentration1 mg/mL
Molar Ratio (Peptide:PEG:EDC:NHS)1 : 20 : 30 : 30
Reaction BufferPBS, pH 7.4
Reaction TemperatureRoom Temperature
Reaction Time2 hours

Table 2: Purification and Yield of PEGylated Peptide

Purification MethodUnmodified Peptide (retention time/elution volume)PEGylated Peptide (retention time/elution volume)Yield (%)Purity (%)
RP-HPLC15.2 min12.8 min75>95
SEC25.5 mL20.1 mL78>95

Table 3: Characterization of PEGylated Peptide

Analytical MethodExpected ResultObserved Result
Mass Spectrometry (m/z)[Mass of Peptide] + 242.24 Da[Observed Mass]
HPLC Purity>95%96.2%

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the modification of a peptide with this compound.

Peptide_Modification_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Peptide Peptide Solution Conjugation Conjugation to Peptide Peptide->Conjugation PEG This compound Solution Activation Activation of PEG linker PEG->Activation Activators EDC/NHS Solution Activators->Activation Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (RP-HPLC/SEC) Quenching->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Product Pure PEGylated Peptide Characterization->Final_Product

Caption: Workflow for Peptide Modification.

Logical Relationship of Components in the Conjugation Reaction

This diagram shows the interaction between the key molecules involved in the EDC/NHS coupling reaction.

Conjugation_Reaction Peptide Peptide (-NH2) PEG_Peptide PEGylated Peptide (Amide Bond) Peptide->PEG_Peptide PEG This compound (-COOH) Activated_PEG Activated PEG-NHS Ester PEG->Activated_PEG + EDC, NHS EDC EDC NHS NHS Activated_PEG->PEG_Peptide

References

Purifying Carboxy-PEG2-sulfonic Acid Conjugates: An Application Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Carboxy-PEG2-sulfonic acid conjugates using chromatography. These bifunctional linkers, featuring both a carboxylic acid and a sulfonic acid moiety, are increasingly utilized in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Their unique physicochemical properties, however, present specific challenges for purification. This guide outlines effective chromatographic strategies to achieve high purity and yield.

Introduction to Purification Challenges

This compound and its conjugates are characterized by their dual ionic nature and hydrophilicity imparted by the short polyethylene (B3416737) glycol (PEG) chain. This combination of properties can lead to poor retention on traditional reversed-phase chromatography columns and complex retention behavior, making separation from starting materials and byproducts challenging. Effective purification, therefore, requires careful selection of the chromatographic mode and optimization of mobile phase conditions to control the ionization state of the analyte.

Chromatographic Strategies for Purification

Several chromatographic techniques can be successfully employed for the purification of this compound conjugates. The choice of method will depend on the specific properties of the conjugate, the nature of the impurities, and the desired scale of purification.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and versatile technique for the purification of PEGylated molecules.[1] Separation is based on the hydrophobicity of the analytes. For this compound conjugates, the retention is highly dependent on the mobile phase pH, which controls the ionization of the carboxylic and sulfonic acid groups.

  • Ion-Pair Chromatography (IPC): This technique is a variation of RP-HPLC that is particularly useful for separating ionic and highly polar compounds.[2] It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, thereby increasing its retention on a non-polar stationary phase.[3]

  • Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases that exhibit more than one type of interaction, such as reversed-phase and ion-exchange.[4][5] This dual functionality provides unique selectivity for polar and ionic compounds and can simplify method development.[6]

  • Size Exclusion Chromatography (SEC): SEC is a valuable technique for the removal of small molecule impurities, such as unreacted PEG linkers or coupling reagents, from larger bioconjugates.[7]

Data Presentation: Purification Performance

The following table summarizes representative quantitative data for the purification of acidic linker-drug conjugates using different chromatographic methods. It is important to note that the specific values for yield, purity, and recovery will vary depending on the exact molecular structure of the conjugate, the reaction mixture complexity, and the chromatographic system used.

Chromatographic MethodAnalyte TypePurity (%)Yield (%)Recovery (%)Reference
RP-HPLCSite-Specific Antibody-Drug Conjugate (acidic linker)>95Conjugation >95%Not Reported[8]
Affinity ChromatographyGFP Fusion Proteins>97~90Not Reported[9]
RP-HPLC & HILICSaponin Adjuvant (QS-21)>97HighHigh[10]
RP-HPLCmonoPEGylated UricaseNot Reported95.16Not Reported[11]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a general procedure for the purification of a this compound conjugate from a crude reaction mixture.

1. Materials:

  • Crude this compound conjugate solution
  • HPLC-grade water
  • HPLC-grade acetonitrile (B52724) (ACN)
  • Trifluoroacetic acid (TFA)
  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)

2. Instrumentation:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

3. Method:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.
  • Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the conjugate using a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.
  • Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or a wavelength specific to an incorporated chromophore). Collect fractions corresponding to the main product peak.
  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine purity.
  • Product Recovery: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

4. pH Optimization:

  • The retention of the conjugate can be significantly altered by adjusting the pH of the mobile phase.[12]
  • At low pH (e.g., using TFA), both the carboxylic acid and sulfonic acid groups will be protonated, increasing the hydrophobicity and retention of the molecule.
  • At neutral pH, the carboxylic acid will be deprotonated (anionic), and the sulfonic acid will remain deprotonated, leading to a more polar molecule with less retention.
  • Experimenting with different pH values (e.g., using phosphate (B84403) or acetate (B1210297) buffers) is crucial for optimizing the separation.

Protocol 2: Ion-Pair Chromatography (IPC) Purification

This protocol is suitable for conjugates that exhibit poor retention in standard RP-HPLC.

1. Materials:

  • Crude this compound conjugate solution
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Ion-pairing reagent (e.g., Tetrabutylammonium bromide - TBAB for acidic compounds)
  • C18 reversed-phase HPLC column

2. Method:

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7) containing 5-10 mM TBAB.
  • Mobile Phase B: Acetonitrile containing 5-10 mM TBAB.
  • Follow the general procedure for RP-HPLC (Protocol 1), replacing the TFA-containing mobile phases with the ion-pair mobile phases. The column requires extensive equilibration with the ion-pairing reagent to ensure reproducible results.[3]

Mandatory Visualizations

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_purification Chromatographic Purification cluster_final Final Product reagents This compound + Biomolecule reaction Coupling Reaction (e.g., EDC/NHS) reagents->reaction Coupling Agents crude Crude Conjugate Mixture reaction->crude hplc Preparative RP-HPLC / IPC / MMC crude->hplc Injection fractions Fraction Collection hplc->fractions analysis Purity Analysis (Analytical HPLC) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling Selection of Pure Fractions recovery Solvent Removal (Lyophilization) pooling->recovery pure_product Purified Conjugate recovery->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound conjugates.

logical_relationship cluster_methods Chromatographic Solutions cluster_params Key Optimization Parameters start Purification Challenge: Dual Ionic & Hydrophilic Nature rphplc Reversed-Phase HPLC (RP-HPLC) start->rphplc ipc Ion-Pair Chromatography (IPC) start->ipc mmc Mixed-Mode Chromatography (MMC) start->mmc ph Mobile Phase pH rphplc->ph gradient Solvent Gradient rphplc->gradient ipc->ph ip_agent Ion-Pairing Agent ipc->ip_agent mmc->ph mmc->gradient end_goal Desired Outcome: High Purity & Yield ph->end_goal ip_agent->end_goal gradient->end_goal

Caption: Logical relationship between purification challenges, methods, and optimization parameters.

References

Application Note: Analytical Techniques for the Characterization of Carboxy-PEG2-Sulfonic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxy-PEG2-sulfonic acid is a bifunctional hydrophilic linker used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] It features a carboxylic acid group for conjugation to primary amines (e.g., on proteins or peptides) and a terminal sulfonic acid group that enhances aqueous solubility.[3][4] The short, discrete-length polyethylene (B3416737) glycol (PEG) chain further improves the pharmacokinetic properties of the resulting conjugate.[] Rigorous analytical characterization of both the linker and the final conjugate is critical to ensure identity, purity, and consistency, which are essential for regulatory approval and clinical success.

This document provides detailed protocols and application notes for the key analytical techniques used to characterize this compound and its bioconjugates.

Physicochemical Properties of this compound

A summary of the key properties of the unconjugated linker is presented below. This data is essential for subsequent analytical characterization.

PropertyValueReference
Chemical Name 3-(2-(2-sulfoethoxy)ethoxy)propanoic acid[6]
Molecular Formula C₇H₁₄O₇S[3][7]
Molecular Weight 242.2 g/mol [2][3][7]
CAS Number 1817735-45-7[3][7]
Purity >95% (typically >98%)[3][7]
Solubility Soluble in water and other polar solvents[3][6]

Analytical Characterization of the Unconjugated Linker

Prior to conjugation, the identity and purity of the this compound linker must be confirmed. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the linker by identifying the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[8]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm proton counts. Compare the chemical shifts in both spectra to the expected values for the structure.

Expected Spectral Data

TechniqueAssignmentExpected Chemical Shift (ppm)Reference(s)
¹H NMR -COOH10.0 - 12.0 (broad singlet)[9]
PEG backbone (-O-CH₂-CH₂-O-)3.5 - 3.8 (multiplets)[10]
-CH₂-SO₃H~2.9 (triplet)[10]
-CH₂-COOH~2.5 (triplet)[9]
¹³C NMR -COOH160 - 180[9]
PEG backbone (-O-CH₂-CH₂-O-)60 - 75
-CH₂-SO₃H~50
-CH₂-COOH~35
Mass Spectrometry (MS)

MS (B15284909) is used to confirm the molecular weight of the linker, providing strong evidence of its identity. Electrospray Ionization (ESI) is typically used for this type of molecule.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution in water or methanol. Dilute to 1-10 µg/mL in the mobile phase.

  • Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[11]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A short gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Negative Ion ESI.

    • Mass Range: m/z 100-500.

    • Analysis: Look for the deprotonated molecular ion [M-H]⁻.

Expected MS Data

IonFormulaCalculated m/zObserved m/z
[M-H]⁻[C₇H₁₃O₇S]⁻241.04~241.0
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the linker. A reversed-phase method with UV detection is standard.

Experimental Protocol: Purity Assessment by RP-HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of the linker in the mobile phase.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[11]

    • Mobile Phase: Isocratic or gradient elution. A common mobile phase is a buffered aqueous solution with an organic modifier (e.g., acetonitrile). Ion-pair chromatography using reagents like trialkylamines can also be employed for better separation of acidic compounds.[12][13]

    • Example Mobile Phase: 20 mM Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and Acetonitrile (e.g., 95:5 v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm (for end-group absorbance).

  • Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Expected HPLC Data

ParameterExpected Value
Retention Time Dependent on specific column and mobile phase
Purity >95%, typically >98%
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR confirms the presence of key functional groups (carboxyl, sulfonic acid, PEG ether) in the linker's structure.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed neat (as a liquid film) or as a solid dispersion in KBr.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the key functional groups.

Expected FTIR Data

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Reference(s)
O-H (Carboxylic Acid)Stretching (H-bonded)2500-3300 (very broad)[9]
C=O (Carboxylic Acid)Stretching~1710[9]
C-O-C (PEG Ether)Stretching~1100 (strong)[14][15]
S=O (Sulfonic Acid)Stretching1238 - 1350[10]
S-O (Sulfonic Acid)Stretching1000 - 1050[10]

Analytical Characterization of the Conjugate

After conjugation to a biomolecule (e.g., a monoclonal antibody, mAb), a different set of analytical techniques is required to confirm successful conjugation, determine the linker-to-protein ratio, and assess the purity and stability of the final product.

// Nodes start [label="Biomolecule (e.g., mAb) +\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; conjugation [label="Conjugation Reaction\n(e.g., EDC/NHS Chemistry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., SEC, TFF)", fillcolor="#FBBC05", fontcolor="#202124"]; conjugate [label="Purified Conjugate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analytical Characterization", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Analysis Sub-nodes sub_ms [label="Mass Spectrometry (MS)\n- Confirmation\n- Linker-to-Protein Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub_hplc [label="HPLC / UPLC\n- Purity\n- Aggregation (SEC)\n- Charge Variants (IEX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub_uv [label="UV-Vis Spectroscopy\n- Protein Concentration", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> conjugation; conjugation -> purification; purification -> conjugate; conjugate -> analysis; analysis -> {sub_ms, sub_hplc, sub_uv} [style=invis];

// Invisible edges for layout sub_ms -> sub_hplc [style=invis]; sub_hplc -> sub_uv [style=invis]; } .dot Caption: General workflow for bioconjugation and characterization.

Mass Spectrometry for Conjugate Analysis

MS is the most powerful tool for confirming conjugation and determining the distribution of linker species on the biomolecule. For large molecules like mAbs, this often involves analyzing the intact or deglycosylated protein.

Experimental Protocol: Intact Mass Analysis by LC-MS

  • Sample Preparation:

    • Desalt the purified conjugate using a suitable buffer (e.g., 10 mM ammonium acetate).[16]

    • If the biomolecule is glycosylated (like an mAb), deglycosylation with an enzyme like PNGase F may be performed to simplify the mass spectrum.

    • Dilute the sample to 0.1-1.0 mg/mL.

  • Chromatography (LC):

    • Column: Reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A shallow gradient optimized for protein elution (e.g., 20% to 70% B over 15 minutes).

  • Mass Spectrometry (MS):

    • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.[16]

    • Ionization Mode: Positive Ion ESI.

    • Data Acquisition: Acquire the full mass spectrum over a wide m/z range (e.g., 1000-5000 m/z).

  • Data Analysis:

    • The raw ESI spectrum will show a distribution of multiply charged ions.

    • Use deconvolution software (e.g., ProMass, BioAnalyst) to convert the m/z spectrum into a zero-charge mass spectrum.[16][17]

    • The deconvoluted spectrum will show peaks corresponding to the unconjugated biomolecule and the biomolecule with 1, 2, 3, etc., linkers attached.

    • The mass difference between peaks should correspond to the mass of the attached linker (minus H₂O from the amide bond formation), which is approximately 224.2 Da (242.2 - 18.0).

Expected Conjugate MS Data

SpeciesExpected Mass
Unconjugated ProteinMass of Protein
Protein + 1 LinkerMass of Protein + 224.2 Da
Protein + 2 LinkersMass of Protein + 448.4 Da
Protein + 3 LinkersMass of Protein + 672.6 Da

// Nodes sample [label="Conjugate Sample\n(Desalted)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lc [label="Reversed-Phase LC\n(Protein Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; esi [label="Electrospray Ionization\n(ESI Source)", fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="High-Resolution MS\n(e.g., Q-TOF, Orbitrap)", fillcolor="#34A853", fontcolor="#FFFFFF"]; raw_data [label="Raw Data\n(m/z Spectrum)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; deconvolution [label="Deconvolution Software", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_spectrum [label="Zero-Charge Spectrum\n(Mass Distribution)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sample -> lc; lc -> esi; esi -> ms; ms -> raw_data; raw_data -> deconvolution; deconvolution -> final_spectrum; } .dot Caption: Detailed workflow for LC-MS analysis of bioconjugates.

HPLC for Conjugate Purity and Aggregation

Chromatographic methods are essential for assessing the purity, aggregation state, and charge heterogeneity of the final conjugate.

Experimental Protocol: Size Exclusion Chromatography (SEC-HPLC)

  • Purpose: To quantify high molecular weight species (aggregates) and fragments.

  • Sample Preparation: Dilute the conjugate to approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: SEC column suitable for the molecular weight of the conjugate (e.g., TSKgel G3000SWXL).[]

    • Mobile Phase: Isocratic elution with a physiological buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Data Analysis: The main peak corresponds to the monomeric conjugate. Peaks eluting earlier are aggregates, and later peaks are fragments. Purity is reported as the percentage of the main peak area.

Experimental Protocol: Ion Exchange Chromatography (IEX-HPLC)

  • Purpose: To separate charge variants (e.g., resulting from deamidation or due to the acidic sulfonic acid group on the linker).

  • Sample Preparation: Dilute the conjugate to ~1 mg/mL in the starting mobile phase.

  • Chromatographic Conditions:

    • Column: A weak cation exchange (WCX) column is often used for mAbs.[19]

    • Mobile Phase A: Low salt buffer (e.g., 20 mM MES, pH 6.0).

    • Mobile Phase B: High salt buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

    • Gradient: A linear salt gradient from low to high concentration of Buffer B.

    • Detection: UV at 280 nm.

  • Data Analysis: The chromatogram shows a profile of acidic, main, and basic species. Conjugation with the acidic this compound linker will typically cause a shift towards more acidic variants.

Expected Purity Data

TechniqueParameterSpecification
SEC-HPLC Monomer Purity>95%
IEX-HPLC Main Peak Purity>80% (typical, product-specific)

References

Troubleshooting & Optimization

Technical Support Center: Carboxy-PEG2-sulfonic acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Carboxy-PEG2-sulfonic acid conjugation reactions, primarily focusing on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind conjugating this compound to a primary amine?

The most common method involves a two-step process using EDC and NHS (or its water-soluble analog, Sulfo-NHS).[1] First, the carboxyl group (-COOH) on the PEG linker is activated by EDC in a slightly acidic environment to form a highly reactive but unstable O-acylisourea intermediate.[1] To prevent rapid hydrolysis of this intermediate, NHS is added to create a more stable, amine-reactive NHS ester.[1][2] This semi-stable intermediate then readily reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond.[1][3] The use of NHS in the reaction significantly enhances the coupling efficiency.[4]

Q2: What are the optimal pH ranges for the activation and coupling steps?

The two main steps of the reaction have different optimal pH requirements. For a two-step protocol, it is recommended to perform the activation in a buffer at pH 5-6 and then raise the pH to 7.2-7.5 for the coupling step.[5]

Reaction StepOptimal pH RangeRationale
Carboxyl Activation (with EDC/NHS)4.5 - 6.0Most efficient activation of the carboxyl group.[6]
Amine Coupling (to NHS-ester)7.0 - 8.5The primary amine must be in its unprotonated, nucleophilic form to react efficiently.

Q3: Which buffers should I use for the conjugation reaction?

It is critical to use buffers that do not contain competing functional groups like primary amines or carboxylates.[6]

StepRecommended BuffersBuffers to Avoid
Activation MES (2-(N-morpholino)ethanesulfonic acid)[6]Acetate, Tris, Glycine
Coupling Phosphate-Buffered Saline (PBS), HEPES, Borate[2][5][7]Tris, Glycine

Q4: My reagents (EDC/NHS) are not fresh. Can I still use them?

EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly.[5] Hydrolysis is a primary concern. For best results, use fresh reagents.[5] Before use, always allow the reagent vials to warm to room temperature before opening to prevent moisture condensation.[5] It is recommended to store EDC and NHS desiccated at -20°C.[5]

Q5: What are the recommended molar ratios of EDC and NHS?

The optimal ratio can vary, but a common starting point is a molar excess of EDC and NHS relative to the carboxyl-containing molecule. Optimization is often required to maximize yield.[5]

ReagentRecommended Molar Excess (relative to Carboxyl Groups)
EDC 2- to 10-fold[5]
NHS/Sulfo-NHS 2- to 5-fold[5] (often at a 1:1 or slightly higher ratio to EDC)

Troubleshooting Guide for Low Conjugation Yield

This section addresses the most common causes of low yield and provides actionable solutions.

Problem: Low or No Conjugate Detected

Potential Cause 1: Suboptimal pH The activation and coupling steps were performed at the same, non-optimal pH.

  • Solution: Implement a two-step pH protocol. Perform the initial activation of the this compound with EDC/NHS in MES buffer at pH 5.0-6.0.[2] Subsequently, adjust the pH of the reaction mixture to 7.2-8.0 with a non-amine buffer like PBS before adding your amine-containing molecule.[2]

Potential Cause 2: Hydrolysis of Active Intermediates The O-acylisourea intermediate formed by EDC is very unstable in aqueous solutions and can quickly hydrolyze, regenerating the original carboxyl group.[1] The NHS ester is more stable but is also susceptible to hydrolysis, especially at higher pH.[2]

  • Solution: Prepare EDC and NHS solutions immediately before use and add them to the reaction without delay.[5] Proceed to the amine coupling step promptly after the 15-minute activation period.[8] Be aware of the NHS-ester's half-life, which decreases significantly as pH increases.

pHApproximate Half-life of NHS-ester
7.04-5 hours[2]
8.01 hour[2]
8.610 minutes[2]

Potential Cause 3: Inactive Reagents EDC and/or NHS have lost activity due to improper storage or handling, leading to moisture contamination.

  • Solution: Purchase fresh EDC and NHS.[5] Ensure reagents are stored desiccated and are allowed to equilibrate to room temperature before opening to prevent condensation.[5]

Potential Cause 4: Quenching or Competing Reactions The presence of extraneous nucleophiles or carboxylates in your buffers or sample is interfering with the reaction.

  • Solution: Ensure you are using recommended buffers (e.g., MES for activation, PBS for coupling).[6] Remove any storage buffers (like Tris or glycine) from your amine-containing molecule using a desalting column or dialysis before initiating the conjugation.

Visual Experimental Workflows and Pathways

G cluster_workflow Two-Step EDC/NHS Conjugation Workflow start Prepare Reactants activation Step 1: Activation - Add EDC & NHS to this compound - Buffer: MES, pH 5.0-6.0 - Time: 15 min @ RT start->activation ph_adjust pH Adjustment - Raise pH to 7.2-8.0 - Buffer: PBS activation->ph_adjust coupling Step 2: Coupling - Add Amine-Molecule - Time: 2 hours @ RT ph_adjust->coupling quench Quench Reaction (Optional) - Add Tris or Hydroxylamine coupling->quench purify Purify Conjugate quench->purify G cluster_pathway Chemical Pathway of EDC/NHS Conjugation COOH Carboxy-PEG-SO3H (Carboxyl Group) EDC + EDC (pH 4.5-6.0) O_acyl O-acylisourea Intermediate (Unstable) COOH->O_acyl Activation O_acyl->COOH Reverts to Carboxyl NHS + NHS NHS_ester NHS-ester Intermediate (Semi-stable) O_acyl->NHS_ester Stabilization NHS_ester->COOH Reverts to Carboxyl Amine + R-NH2 (pH 7.0-8.5) Amide Stable Amide Bond (Final Conjugate) NHS_ester->Amide Coupling Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis G cluster_troubleshooting Troubleshooting Logic for Low Conjugation Yield start Low Yield? ph_check Did you use a 2-step pH protocol? (Activation: 4.5-6.0, Coupling: 7.0-8.5) start->ph_check Yes buffer_check Are your buffers free of amines/carboxyls? (e.g., MES, PBS) ph_check->buffer_check Yes solution_ph Solution: Implement a 2-step pH protocol. ph_check->solution_ph No reagent_check Are EDC/NHS fresh and stored properly? buffer_check->reagent_check Yes solution_buffer Solution: Use non-competing buffers like MES and PBS. buffer_check->solution_buffer No time_check Was the time between activation and coupling minimized? reagent_check->time_check Yes solution_reagent Solution: Use fresh reagents. reagent_check->solution_reagent No solution_time Solution: Minimize delay to prevent hydrolysis. time_check->solution_time No end_node Yield should improve. Consider optimizing molar ratios. time_check->end_node Yes

References

Technical Support Center: Optimizing EDC/NHS Coupling for Carboxy-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions involving Carboxy-PEG2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling reactions?

A1: The EDC/NHS coupling reaction consists of two main steps, each with a distinct optimal pH range. The initial activation of the carboxyl group on this compound with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1] The subsequent reaction of the newly formed NHS-ester with a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5. For optimal results, a two-step protocol is often recommended, where the activation is performed at pH 5.0-6.0, followed by an adjustment to pH 7.2-8.0 for the coupling step.

Q2: What are the recommended molar ratios of EDC and NHS to this compound?

A2: While the optimal molar ratio can vary depending on the specific molecules being conjugated, a common starting point is to use a molar excess of both EDC and NHS relative to the carboxyl-containing molecule. A frequently suggested initial ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[1] Some protocols suggest a starting molar ratio of carboxyl-containing protein to EDC to NHS of 1:10:25.[2] It is often necessary to optimize these ratios to achieve the highest coupling efficiency for your specific application.

Q3: Can I prepare and store stock solutions of EDC and NHS?

A3: No, it is not recommended to prepare stock solutions of EDC for long-term storage. EDC is highly sensitive to moisture and unstable in aqueous solutions; it should be dissolved immediately before use.[1][3] NHS and its water-soluble analog, Sulfo-NHS, are more stable in solution, but for best results, they should also be prepared fresh just before the experiment.[3] Both reagents should be stored desiccated at -20°C and allowed to warm to room temperature before opening to prevent condensation.[1][4]

Q4: What are appropriate buffers for the activation and coupling steps?

A4: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete with the intended reaction. For the activation step, a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) is commonly recommended.[5] For the subsequent coupling step, phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable choice.[5]

Q5: How can I quench the EDC/NHS reaction?

A5: Quenching the reaction is important to stop the coupling process and deactivate any remaining reactive NHS-esters. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine (B43304) at a final concentration of 10-50 mM.[2][5] Another method is to add 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the EDC.[5] Keep in mind that primary amine-containing quenching reagents will modify any remaining activated carboxyl groups.[5]

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

This is one of the most frequently encountered problems in EDC/NHS chemistry. The root cause can often be traced back to the reagents or reaction conditions.

Potential Cause Troubleshooting Suggestion Citation
Inactive ReagentsEDC and NHS are moisture-sensitive. Use fresh reagents and store them properly in a desiccator at -20°C. Allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[1][4]
Inappropriate BufferBuffers containing primary amines (e.g., Tris, glycine) or carboxylates will interfere with the reaction. Use recommended buffers like MES for activation and PBS for coupling.[1]
Hydrolysis of IntermediatesThe O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are both susceptible to hydrolysis. Perform the reaction steps as quickly as possible after reagent preparation.[1]
Suboptimal pHEnsure the pH is within the optimal range for each step: 4.5-6.0 for activation and 7.0-8.5 for coupling. Consider a two-step pH adjustment protocol.[1]

Issue 2: Precipitation During the Reaction

Precipitation of your molecule of interest during the coupling reaction can significantly decrease your yield.

Potential Cause Troubleshooting Suggestion Citation
Protein AggregationThe change in pH or addition of reagents can cause some proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step might be necessary to ensure compatibility.[1]
High EDC ConcentrationVery high concentrations of EDC can sometimes lead to precipitation. If you are observing precipitation while using a large excess of EDC, try reducing the concentration.[1][5]

Experimental Protocols

General Two-Step EDC/NHS Coupling Protocol

This protocol provides a general guideline for conjugating this compound to an amine-containing molecule. Optimization may be required for specific applications.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2[5]

  • Quenching Solution (e.g., 1 M Hydroxylamine, pH 8.5)

  • Desalting column

Procedure:

  • Preparation of Reactants:

    • Equilibrate EDC and NHS to room temperature before opening the vials.[5]

    • Dissolve the this compound in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Prepare EDC and NHS solutions in Activation Buffer immediately before use.[6]

  • Activation of Carboxyl Groups:

    • To the solution of this compound, add EDC (e.g., final concentration of 2-10 mM) and NHS (e.g., final concentration of 5-20 mM).[7]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[5]

  • Coupling to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule solution.

    • If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5.[5]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to block any unreacted NHS-esters.[2][5]

  • Purification:

    • Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.[8]

Visualizations

EDC/NHS Coupling Reaction Mechanism

EDC_NHS_Coupling cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Carboxyl This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester (More Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Amide_Bond

Caption: The two-step reaction mechanism of EDC/NHS coupling.

Experimental Workflow for EDC/NHS Coupling

Workflow start Start prep Prepare Reactants (Carboxyl-PEG, Amine, EDC, NHS, Buffers) start->prep activation Activate Carboxyl Groups with EDC/NHS (pH 4.5-6.0, 15-30 min) prep->activation removal Optional: Remove Excess EDC/NHS via Desalting activation->removal coupling Couple to Primary Amine (pH 7.0-8.5, 1-2h RT or 4°C O/N) activation->coupling One-pot removal->coupling quenching Quench Reaction (e.g., Hydroxylamine) coupling->quenching purification Purify Conjugate (Desalting/Dialysis) quenching->purification end End purification->end

Caption: A typical workflow for a two-step EDC/NHS coupling experiment.

Troubleshooting Logic for Low Coupling Yield

Troubleshooting start Low/No Coupling Yield check_reagents Check Reagents: - Fresh? - Stored properly? start->check_reagents check_buffers Check Buffers: - Correct pH? - Amine/Carboxylate free? start->check_buffers check_protocol Review Protocol: - Reaction times? - Molar ratios? start->check_protocol reagent_solution Use fresh, properly stored EDC/NHS check_reagents->reagent_solution Inactive buffer_solution Use MES for activation, PBS for coupling check_buffers->buffer_solution Inappropriate protocol_solution Optimize reaction times and molar ratios check_protocol->protocol_solution Suboptimal

Caption: A logical approach to troubleshooting low EDC/NHS coupling yield.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation with Carboxy-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during PEGylation with Carboxy-PEG2-sulfonic acid.

Troubleshooting Guide

Problem: Significant precipitation or aggregation is observed during or after the PEGylation reaction with this compound.

Follow this step-by-step guide to identify the potential cause and resolve the issue.

Step 1: Verify Protein and Reagent Quality

Ensure the starting materials are of high quality and well-characterized.

  • Protein Purity and Stability: Pre-existing protein aggregates can seed further aggregation during the PEGylation process. It is crucial to start with a highly pure and monomeric protein solution.

  • Reagent Quality: Use high-purity this compound.

Step 2: Optimize Reaction Conditions

Systematically evaluate and optimize the reaction conditions through small-scale screening experiments before proceeding to larger batches.

  • pH: The pH of the reaction buffer is critical. The activation of the carboxylic acid group on the PEG reagent and its subsequent reaction with primary amines on the protein are pH-dependent.[1][2]

  • Molar Ratio of PEG to Protein: A high molar excess of the PEG reagent can sometimes lead to over-PEGylation and aggregation.[1]

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[3][4]

  • Temperature: Lowering the reaction temperature can slow down the reaction rate and may reduce aggregation.[3]

Step 3: Incorporate Stabilizing Excipients

If optimizing reaction conditions is insufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.[3][4]

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) can act as protein stabilizers.[3][4]

  • Amino Acids: Arginine and glycine (B1666218) are known to suppress protein aggregation.[3]

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 can prevent surface-induced aggregation.[3]

Step 4: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, which can lead to aggregation.[3]

  • Lower Temperature: Performing the reaction at 4°C will slow down the reaction rate.[3]

  • Gradual Addition of PEG Reagent: Instead of adding the activated PEG reagent all at once, consider a stepwise or continuous addition to the protein solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a PEGylation reagent that contains a carboxylic acid group at one end and a sulfonic acid group at the other, connected by a two-unit polyethylene (B3416737) glycol linker.[5][6][7] The carboxylic acid end can be activated to react with primary amines (like the N-terminus or lysine (B10760008) residues) on a protein to form a stable amide bond.[2][5] The sulfonic acid group is highly hydrophilic and contributes to the overall solubility of the PEGylated protein.[4][8]

Q2: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation can be caused by several factors:

  • High Protein Concentration: Increased proximity of protein molecules enhances the chance of intermolecular interactions.[3][4]

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can negatively impact protein stability and solubility.[3][4]

  • Intermolecular Cross-linking: Although this compound is monofunctional with respect to the carboxylic acid group, impurities or side reactions could potentially lead to cross-linking.

  • Conformational Changes: The PEGylation process itself can sometimes induce conformational changes in the protein, exposing hydrophobic patches that can lead to aggregation.[3]

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be used:[4]

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high-molecular-weight bands can indicate aggregates.

  • Turbidity Measurements: An increase in absorbance at a specific wavelength (e.g., 340 nm) can indicate the formation of insoluble aggregates.

Q4: What is the role of the sulfonic acid group in this compound?

The sulfonic acid group (-SO₃H) is highly acidic and hydrophilic.[4] Its primary role is to enhance the water solubility of the PEG reagent and the resulting PEGylated protein, which can help to mitigate aggregation.[5][8]

Q5: Which buffers should I use for PEGylation with this compound?

It is essential to use buffers that do not contain primary amines, as these will compete with the protein for reaction with the activated carboxylic acid of the PEG reagent.[1] Suitable buffers include phosphate-buffered saline (PBS), MES, and HEPES.[2] Avoid buffers like Tris.

Data Presentation

Table 1: Recommended Starting Conditions for Screening Experiments

ParameterRecommended RangeRationale
pH 6.5 - 8.0Balances activation of the carboxylic acid and reactivity of primary amines.[2]
PEG:Protein Molar Ratio 5:1 to 20:1A good starting range to achieve sufficient PEGylation without excessive excess reagent.[2]
Protein Concentration 0.5 - 5 mg/mLLower concentrations can reduce the risk of aggregation.[3]
Temperature 4°C to Room TemperatureLower temperatures can slow the reaction and potentially reduce aggregation.[3]
Incubation Time 2 hours to OvernightDependent on other reaction parameters; should be optimized.[2]

Table 2: Common Stabilizing Excipients and Their Working Concentrations

ExcipientTypical ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.[3]
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[3]
Polysorbate 20 0.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.[3]
Glycerol 10-20% (v/v)Acts as a protein stabilizer.[4]

Experimental Protocols

Protocol 1: Two-Step Protein PEGylation with this compound

This protocol involves the activation of the carboxylic acid group on the PEG reagent followed by conjugation to the protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or TFF)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG solution.[2]

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated PEG solution to the protein solution in Conjugation Buffer. The molar ratio of activated PEG to protein should be optimized, with a starting point of 5:1 to 20:1.[2]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted activated PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[2]

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Pool the fractions containing the purified PEG-protein conjugate.

  • Analysis:

    • Analyze the purified conjugate for the degree of PEGylation and the presence of aggregates using techniques described in the FAQs.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Protein_Solution Protein Solution (Amine-free buffer) Conjugation React with Protein (Primary Amines) Protein_Solution->Conjugation PEG_Reagent This compound Activation Activate Carboxyl Group (EDC/NHS) PEG_Reagent->Activation Activation->Conjugation Purification Purify Conjugate (SEC/TFF) Conjugation->Purification Analysis Analyze Product (SDS-PAGE, DLS, SEC) Purification->Analysis

Caption: Experimental workflow for protein PEGylation with this compound.

Troubleshooting_Logic Start Aggregation Observed Check_Protein Check Protein Quality (Purity, Monodispersity) Start->Check_Protein Check_Reagent Check Reagent Quality Check_Protein->Check_Reagent Optimize_Conditions Optimize Reaction Conditions (pH, Molar Ratio, Temp, Conc.) Check_Reagent->Optimize_Conditions Add_Excipients Add Stabilizing Excipients (Sucrose, Arginine, etc.) Optimize_Conditions->Add_Excipients Control_Rate Control Reaction Rate (Lower Temp, Gradual Addition) Add_Excipients->Control_Rate Success Aggregation Reduced Control_Rate->Success

References

Side reactions of Carboxy-PEG2-sulfonic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboxy-PEG2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this bifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker featuring a short polyethylene (B3416737) glycol (PEG) chain. It possesses two distinct terminal functional groups: a carboxylic acid (-COOH) and a sulfonic acid (-SO₃H)[1][][3]. The carboxylic acid group is readily activated for conjugation to primary amines, while the sulfonic acid group is generally stable under common bioconjugation conditions[1][].

Q2: What is the primary application of the carboxylic acid group on this linker?

The terminal carboxylic acid is primarily used for covalent conjugation to primary amine groups (-NH₂) found on proteins (e.g., lysine (B10760008) residues, N-terminus), peptides, and other biomolecules. This reaction is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS[1][4][5].

Q3: Is the sulfonic acid group reactive under the conditions used for EDC/NHS coupling?

Under the typical aqueous and mild pH conditions (pH 4.5-8.5) used for EDC/NHS-mediated conjugation of the carboxylic acid group, the sulfonic acid group is generally considered to be non-reactive and stable[6][7][8][9]. The formation of sulfonamides from sulfonic acids and amines requires harsh conditions or specific activating agents, such as conversion to a sulfonyl chloride or the use of reagents like triphenylphosphine (B44618) ditriflate, which are not present in a standard EDC/NHS reaction mixture[3][10][11].

Q4: Can this compound be used to form hydrogels?

While this compound is a bifunctional linker, its use in forming hydrogels through cross-linking is not its primary application, especially given the general inertness of the sulfonic acid group under typical bioconjugation conditions. Homobifunctional PEG linkers with two reactive carboxyl or amine groups are more commonly employed for hydrogel formation.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: Low Conjugation Efficiency or No Reaction

If you are observing low yields of your desired PEGylated product, several factors related to the activation of the carboxylic acid group could be the cause.

Potential Causes and Solutions:

CauseRecommended Action
Hydrolysis of the activated NHS-ester: The NHS-ester intermediate is susceptible to hydrolysis, which reverts it back to an unreactive carboxyl group. The rate of hydrolysis increases significantly with higher pH.[4][12]- Optimize pH: Perform the EDC/NHS activation step at a slightly acidic pH (4.5-6.0) to favor NHS-ester formation and minimize immediate hydrolysis. For the subsequent reaction with the amine, raise the pH to 7.2-8.0. - Control Temperature: Conduct the reaction at room temperature or 4°C. Lower temperatures can slow down the rate of hydrolysis. - Use Fresh Reagents: Prepare EDC and NHS/Sulfo-NHS solutions immediately before use, as they are moisture-sensitive and can lose activity over time.
Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with your target molecule for reaction with the activated PEG linker or EDC, respectively.[13]- Use Amine- and Carboxylate-Free Buffers: For the activation step, use a buffer such as MES (2-(N-morpholino)ethanesulfonic acid). For the coupling step, a phosphate (B84403) buffer (e.g., PBS) is suitable.
Suboptimal Molar Ratios of Reagents: An incorrect ratio of EDC, NHS, and the PEG linker to your target molecule can lead to inefficient activation and conjugation.- Optimize Molar Excess: A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the this compound. The molar ratio of the PEG linker to your target molecule should be optimized based on the desired degree of PEGylation.
Poor Quality of Reagents: Impurities in the this compound or other reagents can interfere with the reaction.- Use High-Purity Reagents: Ensure that all reagents are of high quality and stored under appropriate conditions (e.g., desiccated, at the recommended temperature).
Problem 2: Protein Aggregation or Precipitation During/After PEGylation

The introduction of PEG chains can sometimes lead to protein aggregation.

Potential Causes and Solutions:

CauseRecommended Action
Intermolecular Cross-linking: Although less likely with a heterobifunctional linker like this compound (assuming the sulfonic acid end is non-reactive), high concentrations of reactants can still promote non-specific interactions and aggregation.- Optimize Protein Concentration: Working at a lower protein concentration can reduce the likelihood of intermolecular interactions. - Control Molar Ratio: Avoid a very high molar excess of the PEG linker.
Changes in Protein Surface Properties: The addition of the negatively charged sulfonic acid group can alter the isoelectric point (pI) and surface charge of the protein, potentially leading to instability and aggregation at certain pH values.[14][15][16]- Adjust Buffer pH: If aggregation occurs, try performing the reaction at a pH further away from the theoretical pI of the PEGylated protein. - Incorporate Stabilizing Additives: Consider adding excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or certain amino acids (e.g., arginine) to the reaction buffer to enhance protein stability.[17]
Conformational Changes: The PEGylation process itself can sometimes induce conformational changes in the protein, exposing hydrophobic patches that can lead to aggregation.[14][15]- Screen Reaction Conditions: Systematically vary parameters such as temperature, pH, and buffer composition in small-scale trials to identify conditions that maintain protein stability.
Problem 3: Difficulty in Purifying the PEGylated Product

After the conjugation reaction, the mixture will contain the desired PEGylated product, unreacted protein, excess this compound, and reaction byproducts.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Separation of Reaction Components: The physicochemical properties of the PEGylated product may be similar to those of the starting materials or byproducts, making separation challenging.- Size Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and other low-molecular-weight byproducts.[18] - Ion Exchange Chromatography (IEX): The introduction of the negatively charged sulfonic acid group will alter the protein's net charge. This change can be exploited for separation using IEX. Cation exchange chromatography is often effective for purifying PEGylated proteins.[19][18][20] - Reverse Phase Chromatography (RPC): RPC can be used, particularly on an analytical scale, to separate species with different degrees of PEGylation and positional isomers.[18]
Presence of Multiple PEGylated Species: The reaction may produce a heterogeneous mixture of mono-, di-, and multi-PEGylated products, as well as positional isomers.- Optimize Reaction Stoichiometry: Carefully controlling the molar ratio of the PEG linker to the target molecule can help to favor the formation of a specific degree of PEGylation (e.g., mono-PEGylated). - Analytical Characterization: Use techniques such as SDS-PAGE, HPLC (SEC, IEX, RPC), and Mass Spectrometry (MS) to characterize the product mixture and guide the purification strategy.[10][12][21][22]

Experimental Protocols & Visualizations

General Workflow for Protein PEGylation with this compound

The following diagram illustrates a typical two-step experimental workflow for conjugating this compound to a protein.

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Target Protein cluster_2 Step 3: Purification and Analysis A Prepare Protein Solution in Amine-Free Buffer (e.g., MES, pH 4.5-6.0) B Add this compound A->B C Add EDC and NHS/Sulfo-NHS B->C D Incubate to form NHS-activated PEG linker C->D E Adjust pH to 7.2-8.0 (e.g., with PBS) D->E Proceed to Conjugation F Add Activated PEG Linker to Protein Solution E->F G Incubate to form Amide Bond F->G H Quench Reaction (e.g., with Tris or Glycine) G->H I Purify PEGylated Protein (e.g., SEC, IEX) H->I Proceed to Purification J Characterize Product (e.g., SDS-PAGE, HPLC, MS) I->J G CarboxylicAcid This compound (R-COOH) OAcylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->OAcylisourea + EDC EDC EDC EDC->OAcylisourea OAcylisourea->CarboxylicAcid + H2O (Hydrolysis) NHSEster NHS-activated PEG (Amine-Reactive) OAcylisourea->NHSEster + NHS NAcylurea N-Acylurea (Stable Side Product) OAcylisourea->NAcylurea Rearrangement NHS NHS / Sulfo-NHS NHS->NHSEster NHSEster->CarboxylicAcid + H2O (Hydrolysis) AmideBond Stable Amide Bond (Desired Product) NHSEster->AmideBond + Amine Amine Primary Amine (e.g., Protein-NH2) Amine->AmideBond Urea Urea Byproduct AmideBond->Urea Hydrolysis Hydrolysis (Side Reaction) Water H2O Water->CarboxylicAcid Water->CarboxylicAcid

References

Technical Support Center: Carboxy-PEG2-sulfonic acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxy-PEG2-sulfonic acid. The information is presented in a question-and-answer format to directly address common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional crosslinker used in bioconjugation. Its primary application is to link molecules containing primary amine groups (e.g., proteins, peptides, antibodies) to other molecules or surfaces. The carboxylic acid group allows for covalent attachment to amines, while the sulfonic acid group enhances water solubility and can be used for further modifications.

Q2: What is the chemical reaction used to conjugate this compound to a protein?

The conjugation of this compound to a protein's primary amines (typically on lysine (B10760008) residues or the N-terminus) is achieved through a carbodiimide-mediated coupling reaction. The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Troubleshooting Guide

Low Conjugation Efficiency / Low Yield

Q3: My final yield of PEGylated protein is very low. What are the possible causes and solutions?

Low yield is a common issue in PEGylation reactions. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Reaction pH The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS ester with the primary amine on the protein is favored at a physiological to slightly basic pH (7.2-8.5). For a one-pot reaction, a compromise pH of 6.0-7.5 is often used. Consider a two-step protocol where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the conjugation step.[1][2][3]
Inactive Reagents EDC and NHS esters are moisture-sensitive and can hydrolyze over time, leading to reduced activity. Ensure that your EDC and NHS are fresh and have been stored properly under desiccated conditions. Prepare solutions of these reagents immediately before use.[4]
Insufficient Molar Ratio of PEG Reagent A low molar excess of the this compound reagent to the protein can result in incomplete conjugation. It is recommended to start with a molar excess of the PEG reagent (e.g., 5 to 20-fold excess over the number of available amine groups on the protein) and optimize from there.[5][6]
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the activated PEG, leading to low conjugation efficiency. Always use amine-free buffers like MES for the activation step and PBS or HEPES for the conjugation step.[7][8]
Short Reaction Time The conjugation reaction may not have reached completion. While the activation step is relatively fast (15-30 minutes), the reaction with the protein can take several hours. Monitor the reaction at different time points (e.g., 1, 2, 4, and 24 hours) to determine the optimal reaction time.
Protein Aggregation

Q4: I am observing significant precipitation/aggregation of my protein during the PEGylation reaction. How can I prevent this?

Protein aggregation during bioconjugation can be a significant challenge. It is often caused by changes in the protein's surface properties or by suboptimal reaction conditions.

Strategies to Prevent Aggregation:

Strategy Description
Optimize Protein Concentration High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation. Try performing the reaction at a lower protein concentration (e.g., 1-5 mg/mL).[9][10]
Control Reaction Temperature Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may reduce the propensity for aggregation.[10]
Use of Additives/Excipients The inclusion of stabilizing agents in the reaction buffer can help maintain protein solubility. Common additives include glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents like Tween-20 (0.01-0.1%).[10][11][12]
Optimize Molar Ratio of PEG Reagent An excessively high molar ratio of the PEG reagent can lead to over-PEGylation, which may alter the protein's surface hydrophobicity and lead to aggregation. Perform a titration to find the optimal molar ratio that provides sufficient conjugation without causing aggregation.
Ensure High Purity of Starting Protein The presence of pre-existing aggregates in your protein sample can seed further aggregation during the reaction. It is crucial to start with a highly purified and monomeric protein sample.
Characterization Issues

Q5: I am having difficulty confirming the successful conjugation and determining the degree of PEGylation. What analytical techniques should I use?

Proper characterization of the PEGylated product is essential to ensure the quality and consistency of your experiment. A combination of techniques is often necessary for a comprehensive analysis.

Recommended Analytical Techniques:

Technique Purpose Expected Outcome
SDS-PAGE To visualize the increase in molecular weight upon PEGylation.A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. The band for the PEGylated protein may appear diffuse due to the heterogeneity of PEGylation.
Size Exclusion Chromatography (SEC-HPLC) To separate the PEGylated protein from the unreacted protein and excess PEG reagent, and to detect aggregates.The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[13][14][15][16]
Mass Spectrometry (MS) To confirm the covalent attachment of the PEG moiety and to determine the degree of PEGylation.An increase in the mass of the protein corresponding to the mass of the attached this compound molecules (242.24 Da per PEG).[17][18][19][20][21][22]

Experimental Protocols

Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol describes a general two-step method for conjugating this compound to a protein, which can help to minimize side reactions.

Materials:

  • Protein to be PEGylated

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column for buffer exchange and purification

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Immediately before use, dissolve EDC and Sulfo-NHS in the Activation Buffer to a concentration of 10 mg/mL each.

    • Add a 10-fold molar excess of this compound to the protein solution.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS (relative to the this compound) to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein:

    • If a buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-activated PEG. Incubate for 30 minutes.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and byproducts using a desalting column or size exclusion chromatography (SEC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Activation Buffer activation Activation of PEG (15-30 min, RT) prep_protein->activation prep_peg Prepare Carboxy-PEG2- sulfonic acid Solution prep_peg->activation prep_reagents Prepare Fresh EDC/Sulfo-NHS Solutions prep_reagents->activation conjugation Conjugation to Protein (2h RT or O/N 4°C) activation->conjugation quenching Quench Reaction (30 min, RT) conjugation->quenching purification Purification (SEC-HPLC) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for the conjugation of this compound to a protein.

reaction_pathway cluster_reactants Reactants cluster_activation Activation cluster_conjugation Conjugation peg This compound (HOOC-PEG-SO3H) activated_peg NHS-activated PEG (NHS-OOC-PEG-SO3H) peg->activated_peg + EDC, Sulfo-NHS (pH 4.5-6.0) protein Protein-NH2 peg_protein PEGylated Protein (Protein-NHCO-PEG-SO3H) edc EDC nhs Sulfo-NHS activated_peg->peg_protein + Protein-NH2 (pH 7.2-8.5) nhs_byproduct Sulfo-NHS byproduct peg_protein->nhs_byproduct releases

Caption: Reaction pathway for EDC/Sulfo-NHS mediated PEGylation.

References

Improving the stability of Carboxy-PEG2-sulfonic acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Carboxy-PEG2-sulfonic acid conjugates. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker containing a carboxylic acid group and a sulfonic acid group, separated by a two-unit polyethylene (B3416737) glycol (PEG) chain. The carboxylic acid end allows for the covalent attachment to primary amines on molecules like proteins, peptides, or antibodies through amide bond formation, typically using activators like EDC and NHS.[1][2][3] The sulfonic acid group is highly acidic and hydrophilic, which enhances the water solubility of the resulting conjugate.[4][5] This linker is frequently used in bioconjugation, drug delivery systems, and for modifying the surfaces of nanoparticles to improve their stability and biocompatibility in aqueous solutions.[4][5]

Q2: What are the main factors that affect the stability of this compound conjugates?

A2: The stability of this compound conjugates is primarily influenced by temperature, pH, and the presence of oxidative agents.[6] Like other PEGylated molecules, the PEG backbone can be susceptible to oxidative degradation.[7] The amide linkage formed during conjugation can be susceptible to hydrolysis at extreme pH values. The overall conformational stability of the conjugated protein is also a key factor.[8]

Q3: What are the recommended storage conditions for this compound and its conjugates?

A3: this compound should be stored at -20°C.[2][9] For the resulting conjugates, it is generally recommended to store them at 4°C for short-term storage and frozen at -20°C or -80°C for long-term stability. To prevent degradation, it is also advisable to store them in a buffer with a pH between 6.5 and 7.5 and to protect them from light.

Q4: How does PEGylation with this compound impact the stability of a protein?

A4: PEGylation, in general, is known to enhance the thermal and conformational stability of proteins.[8] The PEG chain creates a hydration shell around the protein, which can help maintain its native structure and prevent aggregation.[8] This can lead to increased resistance to proteolytic degradation and a longer circulating half-life in vivo.[][11] The sulfonic acid group further enhances the hydrophilicity of the conjugate, which can improve its solubility and stability in aqueous solutions.[4][5]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

This is one of the most common issues encountered during the conjugation process.

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffers. The activation of the carboxylic acid with EDC/NHS is most efficient at pH 4.5-6.0. The reaction of the NHS-activated PEG with the primary amine on the protein is most efficient at pH 7.2-8.0.[12]
Inactive Reagents EDC and NHS are moisture-sensitive and can hydrolyze over time. Use fresh, high-quality reagents. Prepare EDC and NHS solutions immediately before use.[13][14]
Presence of Amine-containing Buffers Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the NHS-activated PEG. Use non-amine-containing buffers like MES, HEPES, or PBS.[15]
Insufficient Molar Ratio of Reagents The optimal molar ratio can vary. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the this compound.[13]

Troubleshooting Workflow for Low Conjugation Yield

Low_Yield_Troubleshooting start Low Conjugation Yield check_ph Verify Reaction pH Activation: 4.5-6.0 Coupling: 7.2-8.0 start->check_ph check_reagents Check Reagent Activity Use fresh EDC/NHS check_ph->check_reagents pH is optimal result_not_ok Yield Still Low check_ph->result_not_ok pH is incorrect check_buffer Check Buffer Composition Avoid amine-containing buffers check_reagents->check_buffer Reagents are active check_reagents->result_not_ok Reagents are inactive optimize_ratio Optimize Molar Ratios Increase EDC/NHS excess check_buffer->optimize_ratio Buffer is correct check_buffer->result_not_ok Buffer is incorrect result_ok Yield Improved optimize_ratio->result_ok Optimization successful optimize_ratio->result_not_ok Optimization unsuccessful

Caption: A flowchart for troubleshooting low conjugation yield.

Issue 2: Precipitation During the Reaction

Precipitation of your protein during the conjugation reaction can significantly reduce your yield.

Potential Cause Recommended Action
Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility.[13]
High EDC Concentration In some cases, very high concentrations of EDC can lead to protein precipitation.[13] If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
High PEG Concentration PEG itself is used as a protein precipitant.[16] If the concentration of the PEG reagent is too high, it can cause the protein to precipitate. This is often reversible by resuspending the precipitate in fresh buffer.[16]
Issue 3: Instability of the Final Conjugate

The purified conjugate may show signs of degradation or aggregation over time.

Potential Cause Recommended Action
Oxidative Degradation The PEG backbone can be susceptible to oxidation. Avoid exposure to oxygen and store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.[7]
Hydrolysis of Amide Bond The amide bond linking the PEG to the protein can hydrolyze at very high or low pH. Store the conjugate in a buffer with a pH between 6.5 and 7.5.
Microbial Contamination Microbial growth can lead to enzymatic degradation of the conjugate. Use sterile buffers and consider adding a bacteriostatic agent like sodium azide (B81097) (0.02%) for long-term storage.
Formation of Degradation Products Improper handling or storage can lead to the formation of reactive impurities like formaldehyde (B43269) and acetaldehyde.[7] Store at recommended low temperatures and protect from light.

Quantitative Data on Stability

ProteinNative Half-lifePEGylated Half-lifeFold Increase
Asparaginase (human)20 hours357 hours~18x[11]
Streptokinase (mice)15 minutes200 minutes~13x[11]
Arginase (mice)1 hour12 hours12x[11]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes a general method for conjugating this compound to a protein containing primary amines using EDC/NHS chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Immediately before addition to the protein solution, add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to stop the reaction by consuming any unreacted NHS-activated PEG.

  • Purification:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein and the conjugate.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight), HPLC, and/or mass spectrometry.[17][18]

Experimental Workflow for Protein PEGylation

PEGylation_Workflow start Start protein_prep Prepare Protein in Coupling Buffer start->protein_prep conjugation Mix Activated PEG and Protein for Conjugation protein_prep->conjugation peg_activation Activate Carboxy-PEG with EDC/NHS in Activation Buffer peg_activation->conjugation quenching Quench Reaction with Tris or Glycine conjugation->quenching purification Purify Conjugate (SEC or IEX) quenching->purification characterization Characterize Conjugate (SDS-PAGE, HPLC, MS) purification->characterization end End characterization->end

Caption: A step-by-step workflow for protein conjugation.

Protocol 2: Accelerated Stability Study of a PEGylated Conjugate

This protocol outlines a method for assessing the stability of a purified this compound conjugate under accelerated conditions.[6][19]

Materials:

  • Purified this compound conjugate at a known concentration

  • Stability Buffer (e.g., PBS, pH 7.4)

  • Temperature-controlled incubators (e.g., 4°C, 25°C, 40°C)

  • Analytical equipment (e.g., HPLC with UV and/or CAD detector, SDS-PAGE)

Procedure:

  • Sample Preparation: Aliquot the purified conjugate into multiple sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store a baseline sample (T=0) at -80°C.

  • Incubation: Place the aliquots in incubators at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each temperature.

  • Analysis:

    • Visually inspect the samples for any signs of precipitation or color change.

    • Analyze the samples by size-exclusion HPLC (SEC-HPLC) to monitor for aggregation (appearance of high molecular weight species) or degradation (appearance of low molecular weight fragments).

    • Analyze the samples by SDS-PAGE to visualize any changes in the protein band.

  • Data Evaluation:

    • Quantify the percentage of intact conjugate remaining at each time point and temperature relative to the T=0 sample.

    • Plot the percentage of intact conjugate versus time for each temperature to determine the degradation kinetics.

Signaling Pathway Application: Antibody-Drug Conjugate (ADC)

This compound can be used as a linker in the construction of Antibody-Drug Conjugates (ADCs). The PEG component can improve the solubility and stability of the ADC, while the sulfonic acid can further enhance its hydrophilic properties.[][21] The following diagram illustrates the mechanism of action of a hypothetical ADC targeting a cancer cell.

Mechanism of Action for a PEGylated Antibody-Drug Conjugate

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (with PEG-Sulfonic Acid Linker) Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Drug Lysosome->Drug 4. Drug Release DNA DNA Damage & Apoptosis Drug->DNA 5. Cytotoxicity

Caption: The signaling pathway of an ADC from binding to cell death.

References

Navigating Solubility Challenges with Carboxy-PEG2-sulfonic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals incorporating Carboxy-PEG2-sulfonic acid into their experimental workflows, achieving optimal solubility in organic solvents is a critical first step. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges, ensuring smooth and efficient experimental execution.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in organic solvents?

A1: this compound is a hydrophilic molecule due to the presence of the carboxylic acid, sulfonic acid, and polyethylene (B3416737) glycol (PEG) backbone.[1][2][3] While highly soluble in water, its solubility in organic solvents varies. Generally, it is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4] It may also show solubility in chlorinated solvents like dichloromethane (B109758) and chloroform.[4] Its solubility is typically lower in alcohols (e.g., methanol, ethanol) and toluene, and it is generally considered insoluble in nonpolar solvents like ether and hydrocarbons.[5][6]

Q2: How do the functional groups of this compound influence its solubility in organic solvents?

A2: The solubility of this compound is a balance of its different chemical moieties. The PEG chain provides flexibility and contributes to solubility in a range of solvents.[2] The terminal carboxylic acid and sulfonic acid groups are highly polar and capable of hydrogen bonding. The sulfonic acid group is strongly acidic and hydrophilic, contributing to strong interactions.[2] This high polarity can sometimes limit solubility in less polar organic solvents.

Q3: Does the molecular weight of PEG linkers affect their solubility in organic solvents?

A3: Yes, as the molecular weight of polyethylene glycol (PEG) increases, its solubility in organic solvents tends to decrease.[7] For this compound, the PEG chain is very short, which generally favors solubility in a wider range of solvents compared to high molecular weight PEG derivatives.

Q4: Are there any specific handling precautions I should take with this compound that might affect its solubility?

A4: Yes, PEG compounds are often hygroscopic, meaning they can absorb moisture from the air.[5] It is crucial to store this compound in a cool, dry place, and for long-term storage, a freezer at -15°C or below is recommended.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can impact solubility and reactivity in anhydrous solvent systems.[4][5]

Troubleshooting Guide

Issue 1: this compound is not dissolving or is dissolving very slowly in my chosen organic solvent.

  • Potential Cause: The solvent may not be optimal for this highly polar molecule, or the dissolution kinetics are slow at room temperature.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Confirm that you are using a recommended polar aprotic solvent such as DMF or DMSO for the highest likelihood of success.[4]

    • Gentle Heating: Mild heating to 40–50°C can significantly improve the rate of dissolution for PEG derivatives in solvents like alcohols, toluene, and THF.[4] Use a warm water bath and gentle agitation.

    • Sonication: A brief period of sonication in an ultrasonic bath can help to break up any aggregates and enhance dissolution.

    • Increase Solvent Volume: You may be attempting to create a solution that is too concentrated. Try decreasing the concentration by adding more solvent.

Issue 2: The compound appears to be an oil or a waxy solid and is difficult to handle and dissolve.

  • Potential Cause: Low molecular weight PEG derivatives can exist as waxy or semi-solid materials rather than free-flowing powders.[5]

  • Troubleshooting Steps:

    • Create a Stock Solution: To improve handling and dosing accuracy, consider preparing a concentrated stock solution in a highly polar solvent like DMF or DMSO. This stock solution can then be diluted into your final reaction solvent.

    • Solvent Transfer: Use a small amount of a suitable solvent to rinse the vial and ensure the complete transfer of the compound.

Issue 3: After initial dissolution, a precipitate forms over time.

  • Potential Cause: The solution may be supersaturated, or the temperature of the solution has decreased, causing the compound to fall out of solution.

  • Troubleshooting Steps:

    • Maintain Temperature: If you used heat to dissolve the compound, ensure that the solution is maintained at that temperature if it is to be used immediately.

    • Re-dissolve with Heat: Gently warm the solution to redissolve the precipitate before use.

    • Dilution: The concentration may be too high for long-term stability in that specific solvent. Consider diluting the solution.

Data Presentation

Organic SolventQualitative SolubilityNotes
Dimethylformamide (DMF)Highly SolubleRecommended for stock solutions.
Dimethyl Sulfoxide (DMSO)Highly SolubleRecommended for stock solutions.
Dichloromethane (DCM)SolubleA common solvent for reactions.
ChloroformSoluble
MethanolModerately SolubleSolubility may be limited.
EthanolModerately SolubleSolubility may be limited.
TolueneSparingly SolubleHeating may be required.
Tetrahydrofuran (THF)Sparingly SolubleHeating may be required.
Diethyl EtherInsoluble
HexanesInsoluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: In a fume hood, weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add the required volume of anhydrous DMF or DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial and vortex or gently agitate the mixture. If necessary, warm the vial in a water bath at 40-50°C for short periods until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light. Before use, allow it to thaw and ensure the compound remains fully dissolved.

Protocol 2: General Procedure for Dissolving this compound for a Reaction

  • Reagent Preparation: Calculate the required mass of this compound for your reaction.

  • Solvent Selection: Choose a suitable anhydrous organic solvent for your reaction (e.g., Dichloromethane).

  • Dissolution: Add the solvent to the vial containing the this compound.

  • Agitation and Heating: Stir or vortex the mixture. If dissolution is slow, gently warm the reaction vessel to no more than 50°C.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before proceeding with the addition of other reagents.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Undissolved This compound solvent_check Is the solvent a polar aprotic (e.g., DMF, DMSO)? start->solvent_check change_solvent Change to a more polar aprotic solvent. solvent_check->change_solvent No heat Apply gentle heat (40-50°C) with agitation. solvent_check->heat Yes change_solvent->start concentration_check Is the concentration too high? heat->concentration_check sonicate Use sonication for a short period. success Successfully Dissolved sonicate->success fail Solubility Issue Persists. Re-evaluate experimental design. sonicate->fail concentration_check->sonicate No dilute Dilute the solution by adding more solvent. concentration_check->dilute Yes dilute->success

Caption: Troubleshooting workflow for this compound solubility.

G Factors Influencing Solubility cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of this compound PEG_Chain Short PEG Chain (Increases Solubility) PEG_Chain->Solubility Carboxylic_Acid Carboxylic Acid Group (Increases Polarity) Carboxylic_Acid->Solubility Sulfonic_Acid Sulfonic Acid Group (Increases Polarity) Sulfonic_Acid->Solubility Polarity High Polarity (e.g., DMF, DMSO) (Favorable) Polarity->Solubility Aprotic Aprotic Nature (Favorable) Aprotic->Solubility Low_Polarity Low Polarity (e.g., Toluene, Hexane) (Unfavorable) Low_Polarity->Solubility Temperature Increased Temperature (Increases Solubility) Temperature->Solubility Concentration High Concentration (Decreases Solubility) Concentration->Solubility Moisture Presence of Moisture (Can hinder dissolution in anhydrous systems) Moisture->Solubility

Caption: Key factors affecting the solubility of this compound.

References

Technical Support Center: Effective Quenching of Carboxy-PEG2-sulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on effectively quenching reactions involving Carboxy-PEG2-sulfonic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a this compound reaction?

Quenching is a critical step to terminate the conjugation reaction. This compound is typically activated to an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on target molecules like proteins. Quenching deactivates any excess, unreacted NHS-ester-activated PEG by adding a small molecule that scavenges it. This prevents the unreacted PEG from labeling your target molecule at unintended sites or reacting with other molecules in downstream purification steps and assays.[1][2]

Q2: At a chemical level, how does the quenching process work?

There are two primary mechanisms for quenching reactions involving NHS esters:

  • Aminolysis: This is the most common method, where a small molecule containing a primary amine (e.g., Tris, glycine) is added in molar excess.[3] The amine nucleophilically attacks the NHS ester, forming a stable amide bond with the PEG and releasing the NHS leaving group, thus rendering the PEGylation reagent inert.[1]

  • Hydrolysis: NHS esters are susceptible to hydrolysis, where water attacks the ester and regenerates the original carboxyl group on the PEG reagent.[2][4] This process is highly dependent on pH; the rate of hydrolysis increases significantly at a higher pH.[3][4] While this method avoids introducing a new small molecule adduct to the PEG, it is generally slower than aminolysis.[4]

Q3: What are the most common quenching agents, and how do I choose the right one?

The choice of quenching agent depends on your specific application and downstream analysis. The most common agents are small molecules with primary amines.

  • Tris (Tris(hydroxymethyl)aminomethane) and Glycine: These are the most widely used quenching agents.[3][5] They are effective, readily available, and their small size facilitates removal during purification.

  • Ethanolamine and Lysine: These are also effective alternatives to Tris and Glycine.[3][4]

  • Hydroxylamine: This agent can also be used, but it results in the formation of a hydroxamic acid on the PEG molecule instead of an amide.[4] Some studies have found it to be less efficient than other primary amines for certain applications.[6]

  • pH-Induced Hydrolysis: If you need to avoid any modification of the unreacted PEG and regenerate the original carboxyl group, simply raising the pH of the reaction mixture is a viable option.[3]

Q4: What are the consequences of incomplete or inefficient quenching?

Failure to effectively quench the reaction can lead to several problems:

  • Heterogeneous Product: Unreacted PEG may continue to react with your target molecule during sample handling and purification, leading to a mixture of species with varying degrees of PEGylation.[7]

  • Non-Specific Binding: Free, active PEG can bind to other surfaces or molecules in subsequent analytical steps (e.g., ELISA, Western blot), causing high background signals.[2]

  • Aggregation: The presence of active crosslinkers can sometimes lead to intermolecular cross-linking and aggregation of the target molecule.[8]

  • Inaccurate Quantification: The presence of unreacted PEG can interfere with methods used to quantify the concentration of your final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quenching step of your this compound reaction.

Problem: I observe unexpected high-molecular-weight species or aggregation on my SDS-PAGE or SEC analysis.

  • Possible Cause 1: Inefficient Quenching. If the quenching is not rapid or complete, the bifunctional nature of the activated PEG (if applicable) or reactions with multifunctional target molecules could lead to cross-linking and aggregation.[8]

    • Solution: Ensure the quenching reagent is added in sufficient molar excess (a 10- to 50-fold molar excess over the initial PEG reagent is a good starting point).[1] Also, confirm that the quenching reaction is allowed to proceed for a sufficient amount of time (e.g., 30-60 minutes).[1][9]

  • Possible Cause 2: Protein Instability. The reaction conditions themselves (e.g., pH, temperature) may be promoting the aggregation of your target protein.[7]

    • Solution: Perform all reaction and quenching steps at a lower temperature (e.g., 4°C) to minimize the risk of aggregation.[1] You may also need to screen different buffer conditions to enhance the stability of your specific protein.[10]

Problem: My final purified product exhibits low biological activity.

  • Possible Cause: Modification of Critical Residues. If the quenching process is too slow, the activated PEG may have had time to react with primary amines located in or near the active site of your protein, leading to a loss of function.[7]

    • Solution: Optimize the reaction time before quenching to achieve the desired level of PEGylation without excessive modification. Ensure that the quenching step is performed promptly and efficiently to stop the reaction decisively.

Problem: I am getting high background or non-specific signals in my downstream assays.

  • Possible Cause: Insufficient Removal of Quenched PEG and Reagents. The quenched PEG and the excess quenching agent may not have been fully removed during purification.

    • Solution: Refine your purification strategy. Size exclusion chromatography (SEC) or dialysis are effective methods for separating the larger PEGylated product from smaller molecules like unreacted PEG and the quenching reagent.[1] Ensure the chosen SEC column has the appropriate pore size for good resolution and that dialysis is carried out against a large volume of buffer with multiple changes.[1]

Data Presentation: Comparison of Quenching Strategies

The table below summarizes the common methods for quenching this compound (activated as an NHS ester) reactions.

Quenching StrategyMechanismRecommended ConcentrationTypical Reaction TimeProsCons
Tris or Glycine Aminolysis20-100 mM[2][4]15-60 min at RT[5]Highly efficient, rapid, readily available, easy to remove.Modifies the unreacted PEG with the quenching agent.
Ethanolamine/Lysine Aminolysis20-50 mM[4]30-60 min at RTEffective alternatives to Tris and Glycine.Modifies the unreacted PEG with the quenching agent.
Hydroxylamine Aminolysis10-50 mM[4]30-60 min at RTAn alternative quenching agent.Forms a hydroxamic acid; may be less efficient in some cases.[4][6]
pH-Induced Hydrolysis HydrolysisN/A (Adjust pH)10-60 min at RT[3][4]Regenerates the original carboxyl group on the PEG; avoids adding another reagent.Slower than aminolysis; high pH can be detrimental to some proteins.

Experimental Protocols

Protocol 1: Standard Quenching with a Primary Amine (Tris)

  • Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl at pH 8.0.

  • Add Quenching Agent: At the end of your PEGylation reaction, add the 1 M Tris-HCl stock solution to the reaction mixture to achieve a final Tris concentration of 50-100 mM.

  • Incubate: Gently mix the solution and incubate for 30 to 60 minutes at room temperature.

  • Proceed to Purification: After the incubation period, the reaction is fully quenched. Proceed immediately with your chosen purification method (e.g., size exclusion chromatography, dialysis) to remove the quenched PEG and excess Tris.[1]

Protocol 2: Quenching by pH-Induced Hydrolysis

  • Prepare High-pH Buffer: Prepare a non-amine-containing buffer with a pH of 8.5-9.0, such as a sodium bicarbonate or borate (B1201080) buffer.

  • Adjust pH: Add a small amount of the high-pH buffer to your reaction mixture to raise the pH to approximately 8.6. Monitor the pH carefully to avoid overshooting, which could damage your protein.

  • Incubate: Incubate the reaction mixture for at least 30 minutes at room temperature. At pH 8.6, the half-life of an NHS ester is approximately 10 minutes, so this incubation time is sufficient for complete hydrolysis.[4]

  • Proceed to Purification: After incubation, proceed with your purification protocol. It may be necessary to readjust the pH of the sample to a level that is optimal for your purification column and the stability of your protein.

Visualizations

G cluster_0 Experimental Workflow A 1. Prepare Target Molecule (e.g., Protein in Amine-Free Buffer) B 2. Activate this compound (EDC/Sulfo-NHS Chemistry) A->B C 3. Initiate PEGylation Reaction (Add Activated PEG to Target) B->C D 4. Incubate (Allow Reaction to Proceed) C->D E 5. Quench Reaction (Add Quenching Agent, e.g., Tris) D->E F 6. Purify Conjugate (e.g., Size Exclusion Chromatography) E->F G 7. Analyze Final Product F->G

Caption: General workflow for a PEGylation experiment, including the essential quenching step.

G start Problem Observed After Quenching? agg High MW Species / Aggregation start->agg Yes low_act Low Biological Activity start->low_act Yes high_bg High Assay Background start->high_bg Yes cause_agg Inefficient Quenching or Protein Instability agg->cause_agg cause_act Slow Quenching Leading to Modification of Active Site low_act->cause_act cause_bg Incomplete Purification high_bg->cause_bg sol_agg Increase Quencher Conc./Time Perform Reaction at 4°C cause_agg->sol_agg sol_act Optimize Reaction Time Ensure Prompt Quenching cause_act->sol_act sol_bg Refine Purification Method (e.g., SEC, Dialysis) cause_bg->sol_bg

Caption: Troubleshooting decision tree for common issues related to quenching.

Caption: Chemical reaction showing an NHS-activated PEG being quenched by a primary amine.

References

Technical Support Center: Purification of Samples Containing Carboxy-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted Carboxy-PEG2-sulfonic acid from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a hydrophilic linker molecule. It possesses two functional groups: a carboxylic acid and a sulfonic acid.[1][2] The carboxylic acid group can be reacted with primary amines, while the sulfonic acid group can undergo reactions such as esterification and halogenation.[1][3] Its polyethylene (B3416737) glycol (PEG) component makes it highly soluble in water.[1][4]

Q2: Why is it necessary to remove unreacted this compound from my sample?

A2: Removal of unreacted PEG reagents is a critical step in downstream processing. Excess this compound can interfere with subsequent analytical techniques, affect the purity and activity of the final product, and complicate characterization and quantification. In therapeutic applications, unreacted reagents can lead to undesired side effects.

Q3: What are the most common methods for removing unreacted this compound?

A3: The choice of method depends on the properties of your target molecule (e.g., protein, peptide, small molecule) and the scale of your experiment. The most common and effective techniques include:

  • Size-Exclusion Chromatography (SEC): Ideal for separating larger molecules (like proteins) from the smaller, unreacted PEG reagent.[][]

  • Ion-Exchange Chromatography (IEX): Effective for charged molecules, as the sulfonic acid group of the unreacted PEG imparts a strong negative charge.[][7]

  • Reversed-Phase Chromatography (RPC): A high-resolution technique that separates molecules based on hydrophobicity.[][8]

  • Dialysis/Ultrafiltration: A membrane-based technique suitable for separating molecules with a significant size difference.

  • Liquid-Liquid Extraction (LLE): Can be effective for separating the highly polar PEG reagent from less polar organic compounds.[9]

Q4: Is Size-Exclusion Chromatography (SEC) always a good choice for removing this compound?

A4: SEC is highly effective when your product's molecular weight is significantly larger than that of this compound (MW: 242.24 g/mol ).[10] It is a preferred method for purifying PEGylated proteins.[][][11] However, if your target molecule is also small and has a similar hydrodynamic radius, SEC will not provide adequate separation.[9]

Q5: How does the sulfonic acid group influence the purification strategy?

A5: The sulfonic acid group is a strong acid, meaning it will be deprotonated and carry a negative charge over a wide pH range.[4] This property is highly advantageous for separation by anion-exchange chromatography, a type of IEX.

Troubleshooting Guides

Issue 1: Poor separation of my target molecule and unreacted this compound using Size-Exclusion Chromatography (SEC).
Possible Cause Suggested Solution
Similar Hydrodynamic Volume: Your target molecule is too close in size to the this compound.- Switch to a different separation technique: Consider Ion-Exchange Chromatography (IEX) or Reversed-Phase Chromatography (RPC) which separate based on charge and hydrophobicity, respectively.
Non-Specific Interactions: Your molecule may be interacting with the SEC column matrix.- Optimize mobile phase: Modify the ionic strength or pH of your buffer to minimize interactions. Adding a small amount of organic modifier might also help.
Improper Column Selection: The pore size of the SEC resin is not optimal for the separation.- Select a column with a smaller fractionation range: This will provide better resolution for low molecular weight compounds.
Issue 2: My target protein and the unreacted PEG reagent are co-eluting during Ion-Exchange Chromatography (IEX).
Possible Cause Suggested Solution
Inappropriate pH of the mobile phase: The pH is not optimal to achieve a sufficient charge difference between your protein and the PEG reagent.- Adjust the buffer pH: If using anion-exchange, ensure the pH is high enough for your protein to have a net negative charge that is different from the highly negative PEG reagent. For cation-exchange, a lower pH might be necessary to bind your protein while the PEG reagent flows through.
Gradient is too steep: The salt gradient is increasing too quickly, causing co-elution.- Shallow the gradient: A slower, more gradual increase in salt concentration can improve the resolution between species with similar charges.[12]
Column overloading: Too much sample has been loaded onto the column.- Reduce the sample load: Overloading can lead to band broadening and poor separation.
Issue 3: Peak tailing or poor peak shape is observed during Reversed-Phase Chromatography (RPC).
Possible Cause Suggested Solution
Secondary interactions with the column: The charged groups on your molecule or the PEG reagent are interacting with the stationary phase.- Use an ion-pairing agent: Add trifluoroacetic acid (TFA) or formic acid to the mobile phase to mask charges and improve peak shape.
Inappropriate mobile phase: The organic solvent or gradient is not optimized.- Optimize the gradient and organic solvent: Acetonitrile is a common choice for PEGylated compounds. A shallow gradient can improve resolution.[8]
Elevated Temperature: Running the separation at ambient temperature.- Increase the column temperature: Operating at a moderately elevated temperature (e.g., 45 °C) can improve peak shape and resolution for PEGylated molecules.[8]

Method Selection and Comparison

The following table summarizes the key characteristics of the recommended methods to aid in selecting the most appropriate technique for your needs.

MethodPrinciple of SeparationBest Suited ForKey AdvantagesKey Limitations
Size-Exclusion Chromatography (SEC) Hydrodynamic VolumeLarge molecules (e.g., proteins, antibodies) from small PEG reagents.[][]- Mild separation conditions. - Good for buffer exchange.- Not suitable for molecules of similar size. - Lower resolution compared to other chromatography methods.
Ion-Exchange Chromatography (IEX) Net ChargeCharged molecules (e.g., proteins, peptides, nucleic acids).[][7]- High capacity. - Can separate based on small charge differences.- Requires charged analytes. - Mobile phase pH and ionic strength must be carefully controlled.
Reversed-Phase Chromatography (RPC) HydrophobicityA wide range of molecules, from small organic molecules to proteins.[][8]- High resolution. - Can separate isomers.[]- Can cause denaturation of sensitive proteins. - Requires organic solvents.
Dialysis / Ultrafiltration Molecular Weight CutoffSignificant size difference between the target molecule and the PEG reagent.- Simple and inexpensive. - Can handle large volumes.- Slow process. - Risk of product loss if the molecular weight is close to the cutoff.[9]

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)

This protocol is designed for the separation of a high molecular weight protein from the smaller, unreacted this compound.

Workflow:

SEC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis Equilibrate Equilibrate SEC Column Inject Inject Sample Equilibrate->Inject Prepare Prepare Sample Prepare->Inject Elute Isocratic Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., UV, SDS-PAGE) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: Workflow for removing unreacted this compound using SEC.

Materials:

  • SEC Column (e.g., Superdex® 75 or similar, with an appropriate fractionation range)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer

  • Sample: Reaction mixture containing your target protein and unreacted this compound

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.

  • Sample Preparation: Filter your sample through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the filtered sample onto the equilibrated column.

  • Elution: Perform an isocratic elution with the mobile phase.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger protein will elute first, followed by the smaller unreacted PEG reagent.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV absorbance at 280 nm for protein, SDS-PAGE) to identify the fractions containing your purified protein.

  • Pooling: Pool the fractions containing the pure protein.

Protocol 2: Removal of Unreacted this compound using Anion-Exchange Chromatography (AEX)

This protocol leverages the strong negative charge of the sulfonic acid group for separation.

Logical Flow:

AEX_Logic Start Start with Sample at Low Salt Bind Load onto AEX Column (PEG and Protein may bind) Start->Bind Wash Wash with Low Salt Buffer (Removes unbound impurities) Bind->Wash Elute Apply Salt Gradient Wash->Elute Decision Sufficient Charge Difference? Elute->Decision Separate Protein and PEG Elute Separately Decision->Separate Yes Troubleshoot Adjust pH or Gradient Decision->Troubleshoot No Collect Collect Pure Protein Fractions Separate->Collect End End Collect->End RPHPLC_Setup Solvent Mobile Phase A (e.g., 0.1% TFA in Water) Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column C18 or C4 RP-HPLC Column Injector->Column Detector UV Detector Column->Detector Collector Fraction Collector Detector->Collector

References

Best practices for storing and handling Carboxy-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Carboxy-PEG2-sulfonic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a heterobifunctional crosslinker containing a carboxylic acid group and a sulfonic acid group, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The carboxylic acid allows for conjugation to primary amines (e.g., on proteins or peptides) via amide bond formation, typically using carbodiimide (B86325) chemistry (EDC/NHS).[1] The sulfonic acid group is a strong acid that is negatively charged at physiological pH, which can increase the hydrophilicity of the resulting conjugate.[2]

2. What are the primary applications of this compound?

This crosslinker is primarily used in bioconjugation and drug delivery for:

  • Increasing hydrophilicity: The PEG spacer and sulfonic acid group enhance the water solubility of modified molecules.[2][3]

  • Surface modification: It can be used to modify surfaces of nanoparticles or other materials to introduce a negative charge and improve biocompatibility.

  • Linker for Antibody-Drug Conjugates (ADCs): The defined length and hydrophilic nature of the PEG chain make it a suitable component in the design of linkers for ADCs.

3. How should I store this compound?

For long-term stability, this compound should be stored at -20°C in a desiccated environment.[4] It is important to protect it from moisture to prevent hydrolysis. Before use, it is recommended to allow the container to equilibrate to room temperature before opening to avoid condensation. For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable.[4]

4. In what solvents is this compound soluble?

Due to its hydrophilic nature, this compound is soluble in water and other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[5] For aqueous buffers, solubility is generally good, but it is always recommended to test the desired concentration in the specific buffer system you plan to use.

Troubleshooting Guides

Low Conjugation Yield

One of the most common challenges encountered is a low yield of the desired bioconjugate. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Suboptimal pH of reaction buffer The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction with the primary amine is most efficient at a pH of 7.2-8.0. A two-step reaction protocol is recommended to optimize both steps.[6]
Presence of primary amines in the buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated crosslinker. Use amine-free buffers like MES for the activation step and PBS for the conjugation step.[6]
Hydrolysis of activated this compound The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Perform the conjugation step immediately after activation. Ensure all reagents and solvents are anhydrous.[6]
Poor quality or degraded reagents EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them under desiccated conditions. Prepare EDC and NHS solutions immediately before use.[7]
Insufficient molar excess of reagents An insufficient amount of the crosslinker or coupling agents can lead to incomplete reaction. Increase the molar excess of this compound and EDC/NHS relative to the amine-containing molecule. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups is a good starting point.[8]
Steric hindrance The accessibility of the primary amine on the target molecule can affect conjugation efficiency. Consider using a longer PEG linker if steric hindrance is suspected.
Precipitation During Reaction
Potential Cause Troubleshooting Steps
Protein aggregation Changes in pH or the addition of reagents can cause protein aggregation. Ensure the protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to conjugation may be necessary.[8]
High concentration of EDC Very high concentrations of EDC can sometimes lead to precipitation. If using a large excess of EDC, try reducing the concentration.[8]
Poor solubility of the crosslinker While generally soluble in aqueous solutions, at very high concentrations, this compound may require an organic co-solvent like DMSO or DMF. Ensure the final concentration of the organic solvent is compatible with your target molecule.

Experimental Protocols

Two-Step Protocol for Conjugating this compound to a Protein

This protocol first activates the carboxylic acid group of this compound with EDC and Sulfo-NHS, followed by the addition of the amine-containing protein.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Protein to be conjugated in Coupling Buffer

  • Desalting column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated crosslinker solution to your protein solution in Coupling Buffer. A 10-20 fold molar excess of the activated linker over the protein is a common starting point.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.

  • Purification:

    • Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Due to the presence of the negatively charged sulfonic acid group, ion-exchange chromatography can also be an effective purification method.[9][10]

Workflow for EDC/NHS Coupling

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_quenching_purification Quenching & Purification Carboxy-PEG2-sulfonic_acid This compound EDC_NHS Add EDC and Sulfo-NHS Carboxy-PEG2-sulfonic_acid->EDC_NHS Activated_Linker Activated NHS-ester EDC_NHS->Activated_Linker Reaction_Mixture Incubate Activated_Linker->Reaction_Mixture Protein Amine-containing Protein Protein->Reaction_Mixture Conjugate Protein-PEG-sulfonic acid Conjugate Quench Add Quenching Buffer Conjugate->Quench Purify Purification (Desalting/Ion Exchange) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: A typical workflow for the activation and conjugation of this compound.

Signaling Pathways and Logical Relationships

The primary role of this compound is as a linker in bioconjugation, rather than directly participating in signaling pathways. The diagram below illustrates the logical relationship in forming a bioconjugate.

G Linker This compound Carboxylic Acid PEG Spacer Sulfonic Acid MoleculeB Molecule B e.g., Drug, Dye (Optional second conjugation) Linker->MoleculeB Potential further reaction via sulfonic acid activation Conjugate Bioconjugate Molecule A - Linker Increased Hydrophilicity Linker->Conjugate MoleculeA Molecule A e.g., Protein, Peptide Contains Primary Amine MoleculeA->Conjugate

Caption: Logical relationship of this compound in bioconjugation.

References

Validation & Comparative

A Comparative Guide to Carboxy-PEG2-sulfonic acid and Carboxy-PEG4-sulfonic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two prominent hydrophilic linkers, this guide provides a comparative overview of Carboxy-PEG2-sulfonic acid and Carboxy-PEG4-sulfonic acid. It details their chemical properties, impact on biocompatibility, and performance in drug delivery, supported by experimental data and protocols to aid researchers in selecting the optimal linker for their applications.

In the realm of bioconjugation and drug delivery, the choice of a linker molecule is critical to the efficacy and safety of the final product. Polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to enhance solubility, stability, and pharmacokinetic profiles of conjugated molecules. This guide focuses on a head-to-head comparison of two short-chain, heterobifunctional PEG linkers: this compound and Carboxy-PEG4-sulfonic acid. Both possess a carboxylic acid group for conjugation to amine-containing molecules and a sulfonic acid group that imparts high hydrophilicity. The key distinction lies in the length of the polyethylene glycol chain, with the "2" and "4" denoting the number of repeating ethylene (B1197577) glycol units. This subtle structural difference can significantly influence the physicochemical and biological properties of the resulting conjugates.

Physicochemical Properties: A Tale of Two Chains

The fundamental difference between this compound and Carboxy-PEG4-sulfonic acid is the length of the hydrophilic PEG spacer. This variation in chain length directly impacts their molecular weight and spatial reach, which in turn influences the properties of the molecules they are conjugated to.

PropertyThis compoundCarboxy-PEG4-sulfonic acid
Chemical Formula C7H14O7S[1]C11H22O9S[2][3]
Molecular Weight 242.24 g/mol [1]330.35 g/mol [2][3]
PEG Chain Length 2 ethylene glycol units4 ethylene glycol units
Spacer Arm Length ShorterLonger
Hydrophilicity HighHigher
Solubility Water-soluble[4]Water-soluble[5]

The longer PEG chain of Carboxy-PEG4-sulfonic acid contributes to a greater hydrodynamic radius and increased overall hydrophilicity compared to its PEG2 counterpart. This enhanced water solubility can be particularly advantageous for formulations of hydrophobic drugs.[5]

Performance in Bioconjugation and Surface Modification

Both molecules serve as effective linkers for attaching therapeutic agents, probes, or other molecules to surfaces, nanoparticles, or biologics. The carboxylic acid terminus can be activated, for example with EDC and NHS, to react with primary amines on proteins or other substrates, forming a stable amide bond.[4][5] The sulfonic acid group, being highly acidic and hydrophilic, enhances the water solubility of the conjugate and can contribute to surface charge modification.[6]

The choice between the PEG2 and PEG4 linker often depends on the specific application and the desired spacing between the conjugated molecule and the substrate. The longer spacer arm of Carboxy-PEG4-sulfonic acid can provide greater flexibility and may be beneficial in overcoming steric hindrance, potentially improving the binding affinity of a conjugated ligand to its receptor.

Impact on Biocompatibility and Protein Repulsion

A key advantage of PEGylation is the reduction of non-specific protein adsorption, which is a critical factor in improving biocompatibility and reducing immunogenicity. The hydrophilic PEG chains create a hydration layer on the surface that sterically hinders the approach of proteins.

While direct comparative data for these specific sulfonic acid-terminated PEGs is limited, studies on similar short-chain PEGylated surfaces provide valuable insights. Generally, a denser and longer PEG layer leads to better protein repulsion. However, for very short PEG chains, the effect can be more complex. Some studies suggest that shorter chain PEGs can, in some contexts, be more effective at passivating surfaces against protein adsorption.[7] It is hypothesized that the shorter chains can form a more uniform and dense monolayer.

The increased hydrophilicity of the PEG4 chain is expected to provide a slight advantage in repelling proteins compared to the PEG2 chain. This is a critical consideration for applications such as medical implants, biosensors, and drug delivery nanoparticles where minimizing biofouling is essential.

Pharmacokinetics and Drug Delivery

In the context of drug delivery, the length of the PEG linker can have a profound impact on the pharmacokinetic properties of the conjugated drug. PEGylation is known to increase the hydrodynamic size of molecules, which can reduce renal clearance and prolong circulation half-life.[8]

While both this compound and Carboxy-PEG4-sulfonic acid are considered short-chain PEGs and may not provide the same degree of half-life extension as much longer PEG chains, the difference between them can still be significant. The larger hydrodynamic radius of a drug conjugated with Carboxy-PEG4-sulfonic acid would be expected to result in a slightly longer circulation time compared to a conjugate with this compound. However, it is important to note that very short PEG chains may not be sufficient to prevent renal filtration.[9] The overall effect on pharmacokinetics will also depend on the size and properties of the drug molecule itself.

Experimental Protocols

To aid researchers in their experimental design, detailed protocols for key techniques are provided below.

Surface Modification with Carboxy-PEG-Sulfonic Acid

This protocol describes the covalent attachment of Carboxy-PEG-sulfonic acid to an amine-functionalized surface.

Materials:

  • Amine-functionalized substrate (e.g., glass slide, nanoparticle)

  • This compound or Carboxy-PEG4-sulfonic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Carboxy-PEG-sulfonic acid in Activation Buffer to a final concentration of 10-50 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the Carboxy-PEG-sulfonic acid solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Amine Surface:

    • Immediately apply the activated PEG solution to the amine-functionalized substrate.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the reaction solution and add the quenching solution. Incubate for 15 minutes to deactivate any unreacted NHS-esters.

    • Wash the surface extensively with the wash buffer to remove unreacted reagents and byproducts.

    • Rinse with deionized water and dry under a stream of nitrogen.

G cluster_activation Activation cluster_conjugation Conjugation cluster_quenching Quenching & Washing Carboxy-PEG-SO3H Carboxy-PEG- sulfonic acid Activated_PEG Activated PEG-NHS Ester Carboxy-PEG-SO3H->Activated_PEG 15-30 min, RT EDC_NHS EDC, NHS in Activation Buffer EDC_NHS->Activated_PEG PEGylated_Surface PEGylated Surface Activated_PEG->PEGylated_Surface 2-4h, RT Amine_Surface Amine-functionalized Surface Amine_Surface->PEGylated_Surface Final_Product Final PEGylated Surface PEGylated_Surface->Final_Product Quench & Wash Quenching_Solution Quenching Solution Quenching_Solution->Final_Product Washing Wash Buffer & DI Water Washing->Final_Product

Caption: Workflow for surface modification with Carboxy-PEG-sulfonic acid.

Water Contact Angle Measurement for Hydrophilicity Assessment

This protocol outlines the sessile drop method for determining the hydrophilicity of a PEGylated surface.[10][11][12][13]

Materials:

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a fine needle

  • High-purity deionized water

  • PEGylated substrate

Procedure:

  • Sample Preparation: Ensure the PEGylated substrate is clean, dry, and placed on a level stage.

  • Droplet Deposition: Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface from the syringe.

  • Image Capture: Immediately capture a high-resolution image of the droplet profile.

  • Angle Measurement: Use the goniometer's software to measure the angle formed at the three-phase (solid-liquid-gas) interface.

  • Data Analysis: Repeat the measurement at multiple locations on the surface to obtain an average contact angle. A lower contact angle indicates greater hydrophilicity.

G Start Start Prepare_Sample Prepare clean, dry PEGylated surface Start->Prepare_Sample Dispense_Droplet Dispense water droplet (2-5 µL) Prepare_Sample->Dispense_Droplet Capture_Image Capture droplet profile image Dispense_Droplet->Capture_Image Measure_Angle Measure contact angle using software Capture_Image->Measure_Angle Repeat Repeat at multiple locations Measure_Angle->Repeat Repeat->Dispense_Droplet next location Analyze Calculate average contact angle Repeat->Analyze sufficient data End End Analyze->End

Caption: Workflow for water contact angle measurement.

Fluorescence-Based Protein Adsorption Assay

This protocol provides a method to quantify non-specific protein adsorption on a PEGylated surface using a fluorescently labeled protein.[14][15][16]

Materials:

  • Fluorescently labeled protein (e.g., FITC-BSA)

  • PEGylated substrate and a non-PEGylated control substrate

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Protein Solution Preparation: Prepare a solution of the fluorescently labeled protein in PBS at a known concentration (e.g., 0.1 mg/mL).

  • Incubation: Place the PEGylated and control substrates in a multi-well plate. Add the protein solution to each well, ensuring the surfaces are fully covered. Incubate for 1-2 hours at 37°C.

  • Washing: Carefully remove the protein solution and wash the substrates three times with PBS to remove any unbound protein.

  • Fluorescence Measurement:

    • Microplate Reader: If the substrates are in a plate format, read the fluorescence intensity directly in the plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

    • Fluorescence Microscope: If using slides, capture images of the surfaces and quantify the average fluorescence intensity using image analysis software.

  • Data Analysis: Compare the fluorescence intensity from the PEGylated surface to that of the non-PEGylated control to determine the percentage reduction in protein adsorption.

G Start Start Prepare_Protein Prepare fluorescently labeled protein solution Start->Prepare_Protein Incubate Incubate PEGylated & control surfaces with protein solution Prepare_Protein->Incubate Wash Wash surfaces with PBS to remove unbound protein Incubate->Wash Measure_Fluorescence Measure fluorescence intensity Wash->Measure_Fluorescence Analyze Compare fluorescence of PEGylated vs. control Measure_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for fluorescence-based protein adsorption assay.

Conclusion

Both this compound and Carboxy-PEG4-sulfonic acid are valuable tools in the bioconjugation and drug delivery toolkit. The choice between them will be dictated by the specific requirements of the application.

  • This compound is a more compact linker, which may be advantageous when a shorter spacer is desired.

  • Carboxy-PEG4-sulfonic acid offers a longer, more hydrophilic spacer, which can provide greater steric hindrance to reduce non-specific interactions and may lead to a more favorable pharmacokinetic profile for conjugated drugs.

Researchers should carefully consider the trade-offs between linker length, hydrophilicity, and steric effects when designing their experiments and developing new therapeutic and diagnostic agents. The experimental protocols provided in this guide offer a starting point for the quantitative evaluation of these and other PEGylated linkers.

References

A Head-to-Head Comparison: Carboxy-PEG2-sulfonic Acid vs. NHS-PEG-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of biomolecules.[1][2][3] Among the diverse array of PEGylation reagents, those facilitating covalent linkage to primary amines are particularly prevalent. This guide provides a comprehensive comparison of two such reagents: Carboxy-PEG2-sulfonic acid, which requires activation, and NHS-PEG-acid, a pre-activated linker, to assist researchers in selecting the optimal tool for their specific application.

Unveiling the Contestants: Chemical Properties and Reaction Mechanisms

This compound is a bifunctional linker featuring a terminal carboxylic acid and a sulfonic acid group connected by a short PEG chain.[4][5][6] The carboxylic acid is the reactive handle for conjugation, but it first needs to be activated to an amine-reactive species. This is typically achieved in situ using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), to form a more stable active ester intermediate.[5][7] The presence of the highly acidic and hydrophilic sulfonic acid group enhances the water solubility of the linker and the resulting conjugate.[8][9]

NHS-PEG-acid , on the other hand, is an amine-reactive PEG linker where the carboxylic acid is already activated as an N-hydroxysuccinimide (NHS) ester.[10][11][12] This pre-activated state allows for a more direct reaction with primary amines (e.g., the N-terminus of a protein or the side chain of lysine (B10760008) residues) to form a stable amide bond, releasing NHS as a byproduct.[13][14] These reagents are available in two main forms: the standard NHS ester, which is typically soluble in organic solvents like DMSO or DMF, and the Sulfo-NHS ester, which contains a sulfonate group that imparts water solubility.[15][16]

Core Feature Showdown: A Comparative Analysis

The choice between this compound and NHS-PEG-acid hinges on several key performance parameters, including reaction workflow, solubility, stability, and control over the conjugation process.

FeatureThis compoundNHS-PEG-acid / Sulfo-NHS-PEG-acid
Reactivity Requires activation with EDC/NHS (or Sulfo-NHS) prior to reaction with amines.[5]Directly reactive with primary amines.[10][13]
Reaction Workflow Two-step or one-pot procedure involving activation and conjugation.[7][17]One-step conjugation procedure.[11]
Water Solubility High, due to the presence of the sulfonic acid group.[5][8]Standard NHS-PEG-acid has low water solubility; Sulfo-NHS-PEG-acid is water-soluble.[15][18]
Reagent Stability The carboxylic acid is stable. The activated NHS-ester intermediate is susceptible to hydrolysis.[7]The NHS ester is moisture-sensitive and prone to hydrolysis, especially in aqueous solutions and at higher pH.[15][19][20] Sulfo-NHS esters exhibit slightly greater stability in aqueous solutions than their non-sulfonated counterparts.[13]
Control over Reaction The two-step process allows for the removal of excess activating agents before adding the amine-containing molecule, potentially reducing side reactions.[7]The direct reaction is simpler but offers less control over potential side reactions of the NHS ester.
Non-Specific Binding The highly charged sulfonic acid group may help to reduce non-specific binding of the conjugate to surfaces and other proteins.[8][21]PEGylation, in general, reduces non-specific binding.[21] The properties of the final conjugate are similar once the NHS group is displaced.
Ideal pH Range Activation with EDC/NHS is most efficient at pH 4.5-7.2. Reaction with amines is most efficient at pH 7-8.[17][18]Reaction with primary amines is optimal at pH 7.2-8.5.[13][14]

Experimental Data at a Glance

ParameterValueReference
Half-life of NHS ester hydrolysis at pH 7 4-5 hours[18][19]
Half-life of NHS ester hydrolysis at pH 8 1 hour[18]
Half-life of NHS ester hydrolysis at pH 8.6 10 minutes[18][19]

This data underscores the importance of performing conjugations promptly after preparing or activating the NHS ester and carefully controlling the pH to balance amine reactivity with ester hydrolysis.

Visualizing the Chemistry and Workflows

To further clarify the differences, the following diagrams illustrate the reaction pathways and a general experimental workflow.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Carboxy_PEG_Sulfonic_Acid This compound (R-COOH) Active_Ester Amine-Reactive NHS Ester (R-CO-NHS) Carboxy_PEG_Sulfonic_Acid->Active_Ester Activation EDC_NHS EDC + NHS/Sulfo-NHS (pH 4.5-7.2) EDC_NHS->Active_Ester Conjugate Stable Amide Bond (R-CO-NH-Protein) Active_Ester->Conjugate Protein Protein-NH2 (Primary Amine) Protein->Conjugate Conjugation (pH 7-8.5) NHS_byproduct NHS/Sulfo-NHS byproduct Conjugate->NHS_byproduct releases

Caption: Reaction mechanism for this compound conjugation.

G NHS_PEG_Acid NHS-PEG-acid (R-CO-NHS) Conjugate Stable Amide Bond (R-CO-NH-Protein) NHS_PEG_Acid->Conjugate Protein Protein-NH2 (Primary Amine) Protein->Conjugate Direct Conjugation (pH 7.2-8.5) NHS_byproduct NHS byproduct Conjugate->NHS_byproduct releases G Start Prepare Protein Solution in Amine-Free Buffer Prepare_Reagent Prepare PEG Reagent (Activate Carboxy-PEG or Dissolve NHS-PEG) Start->Prepare_Reagent React Incubate Protein and Reagent (e.g., 1-2h at RT or 2-4h at 4°C) Prepare_Reagent->React Quench Quench Reaction (Add Tris or Glycine) React->Quench Purify Purify Conjugate (Dialysis or SEC) Quench->Purify End Characterize Final Product Purify->End

References

A Comparative Guide to Mass Spectrometry Validation of Protein Conjugation: Carboxy-PEG2-sulfonic Acid vs. Traditional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry techniques for validating the conjugation of proteins with Carboxy-PEG2-sulfonic acid against traditional, polydisperse polyethylene (B3416737) glycol (PEG) alternatives. Experimental protocols and supporting data are presented to highlight the key performance differences and aid in the selection of appropriate analytical methods for characterizing bioconjugates.

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, such as increasing their in vivo half-life and reducing immunogenicity.[1] The validation of this conjugation is critical for ensuring the quality, consistency, and efficacy of the resulting biotherapeutic. Mass spectrometry has become an indispensable tool for the detailed characterization of these complex molecules.[1][2]

This guide focuses on this compound, a discrete PEG (dPEG®) linker, which offers a single molecular weight, in contrast to traditional polymeric PEGs that are heterogeneous mixtures.[2] This fundamental difference significantly impacts the downstream analysis by mass spectrometry.

Quantitative Performance Comparison: Mass Spectrometry Analysis

The choice of PEG linker has a profound effect on the nature of the resulting mass spectrum. The heterogeneity of traditional PEG reagents leads to a complex and often difficult-to-interpret spectrum, whereas monodisperse linkers like this compound yield much simpler and more defined results.[2]

Analytical ParameterThis compound ConjugateTraditional Polydisperse PEG Conjugate
Mass Spectrum Complexity Low - single peak for each degree of PEGylationHigh - broad, overlapping peaks for each degree of PEGylation.[2]
Resolution of PEGylated Species High - baseline resolution of individual species (e.g., mono-, di-, tri-PEGylated)Low to Moderate - often results in a broad "humpogram".[2]
Accuracy of Mass Determination High - allows for precise mass determination of each conjugateModerate - provides an average molecular weight of the conjugate population.[3]
Data Deconvolution StraightforwardComplex, may require specialized software and slicing of the elution peak for analysis.[2]
Quantification of Purity High - accurate determination of unconjugated protein and different PEGylated formsLow - difficult to accurately quantify individual species due to peak overlap

Experimental Protocols

Protocol 1: Protein Conjugation with this compound

This protocol describes the conjugation of a protein to the carboxylic acid group of this compound via a two-step process involving the activation of the carboxyl group to an NHS ester.[3]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 5-fold molar excess of EDC and NHS to the PEG solution.[3]

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.

  • Conjugation to Protein:

    • Immediately add the activated PEG solution to the protein solution in Conjugation Buffer. A 5- to 20-fold molar excess of activated PEG to protein is a common starting point.[3]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM to hydrolyze unreacted NHS esters.[2]

    • Purify the conjugate from excess PEG and reaction byproducts using size-exclusion chromatography.[3]

Protocol 2: MALDI-TOF Mass Spectrometry Analysis

This protocol provides a general guideline for the analysis of PEGylated proteins using MALDI-TOF MS.[4][5]

Materials:

  • Purified protein conjugate

  • MALDI Matrix (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix the purified protein conjugate sample with the MALDI matrix solution.

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.[4]

  • Instrumental Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire mass spectra in linear, positive ion mode.

    • Optimize laser power to achieve a good signal-to-noise ratio.[4]

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the peaks corresponding to the unconjugated protein and the different PEGylated species.

    • The mass difference between peaks should correspond to the mass of the attached PEG linker.

Visualizations

experimental_workflow Experimental Workflow for Validation of Protein Conjugation cluster_conjugation Protein Conjugation cluster_analysis Mass Spectrometry Analysis p1 Activate this compound (EDC/NHS Chemistry) p2 React with Protein p1->p2 p3 Quench Reaction p2->p3 p4 Purify Conjugate (SEC) p3->p4 a1 Prepare Sample with MALDI Matrix p4->a1 Conjugated Protein a2 Acquire Mass Spectrum (MALDI-TOF) a1->a2 a3 Data Analysis and Interpretation a2->a3 ms_comparison Comparison of Expected Mass Spectra cluster_carboxy_peg This compound (dPEG®) cluster_traditional_peg Traditional Polydisperse PEG c1 Sharp, well-defined peaks for Unconjugated, Mono-, Di-PEGylated species c2 Easy identification and quantification of each species vs VS t1 Broad, overlapping peaks ('humpogram') for each degree of PEGylation t2 Difficult to resolve individual species, provides average mass

References

A Comparative Guide to the In-Vitro Stability of Carboxy-PEG2-Sulfonic Acid Linked Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a linker in a bioconjugate, such as an antibody-drug conjugate (ADC), is a critical determinant of its therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the in-vitro stability of drugs linked with Carboxy-PEG2-sulfonic acid against other common linker technologies, supported by available experimental data and detailed methodologies.

While direct comparative in-vitro stability data for drugs conjugated specifically with the this compound linker is not extensively available in peer-reviewed literature, we can infer its stability profile based on the properties of its constituent parts: a short polyethylene (B3416737) glycol (PEG) spacer and a sulfonic acid group. PEG linkers are known to enhance the hydrophilicity and stability of ADCs[1][2]. The inclusion of a sulfonate group is also a strategy to increase hydrophilicity, which can contribute to improved stability and overall in-vivo performance[2][3].

This guide will compare the expected properties of a this compound linker with established cleavable and non-cleavable linkers for which in-vitro stability data is more readily available.

Comparison of In-Vitro Plasma Stability of Different Linker Technologies

The stability of a linker is typically assessed through in-vitro plasma stability assays, where the drug conjugate is incubated in plasma from different species (e.g., human, mouse, rat) at 37°C over a period of time. The amount of intact conjugate or the release of the free payload is then quantified, often using techniques like liquid chromatography-mass spectrometry (LC-MS)[4][5].

Table 1: Comparative In-Vitro Plasma Stability of Various ADC Linkers

Linker TypeCleavage MechanismExpected/Reported In-Vitro Plasma StabilityKey AdvantagesKey Disadvantages
This compound Non-cleavable (in the absence of specific enzymes)Expected to be high due to hydrophilic PEG and sulfonate moieties.High hydrophilicity, potentially improved pharmacokinetics.Lack of a specific cleavage mechanism might lead to reliance on antibody degradation for drug release.
Valine-Citrulline (VCit) Cathepsin B (enzyme) cleavableHigh stability in human plasma; lower stability in mouse plasma due to carboxylesterase activity[6][7][8].Well-established, effective intracellular drug release.Species-specific plasma stability can complicate preclinical evaluation[6][8].
Hydrazone pH-sensitive (acid-labile)Moderately stable at physiological pH (~7.4), cleaves at lower pH of endosomes/lysosomes[9].Targeted release in the acidic tumor microenvironment or intracellular compartments.Can exhibit instability in circulation, leading to premature drug release[9].
Thioether (e.g., SMCC) Non-cleavableHigh plasma stability[10].Increased plasma stability can lead to a better therapeutic window[10].Drug release relies on the complete degradation of the antibody, which can be slow and inefficient.
Disulfide Reduction-sensitive (cleaved by glutathione)Variable stability; can be engineered for greater stability[11].Release triggered by the high glutathione (B108866) concentration inside cells.Potential for premature cleavage in the reducing environment of plasma.
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Enzyme-cleavable (β-galactosidase)High stability in both mouse and human plasma[6][12].High plasma stability across species.Efficacy is dependent on the expression of the specific cleaving enzyme in the tumor.

Experimental Protocols

A generalized protocol for an in-vitro plasma stability assay is provided below. Specific parameters may need to be optimized based on the specific drug conjugate and analytical methodology.

In-Vitro Plasma Stability Assay Protocol

Objective: To determine the rate of drug deconjugation from a drug conjugate in plasma.

Materials:

  • Drug Conjugate (e.g., ADC)

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system

Methodology:

  • Thaw the plasma at 37°C.

  • Spike the drug conjugate into the plasma to a final concentration of 100 µg/mL.

  • Incubate the samples at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Immediately after collection, stop the reaction by freezing the samples at -80°C.

  • For analysis, thaw the samples and process them to separate the drug conjugate from plasma proteins. This can be achieved through methods like protein precipitation or immuno-affinity capture[13].

  • Analyze the samples by LC-MS to quantify the amount of intact drug conjugate and/or the released free payload[4][14].

  • Calculate the percentage of intact drug conjugate remaining at each time point relative to the 0-hour time point.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of an antibody-drug conjugate and the workflow of an in-vitro plasma stability assay.

ADC_Mechanism cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Target_Cell Target Tumor Cell ADC->Target_Cell 1. Targeting & Binding Internalization Internalization Target_Cell->Internalization 2. Endocytosis Lysosome Lysosome (Low pH, Enzymes) Internalization->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis 5. Cytotoxic Effect

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

Stability_Assay_Workflow Start Start: Drug Conjugate and Plasma Incubation Incubate at 37°C Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Freeze at -80°C to Stop Reaction Sampling->Quenching Sample_Prep Sample Preparation (e.g., Protein Precipitation) Quenching->Sample_Prep LCMS_Analysis LC-MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis: Quantify Intact Conjugate and/or Free Payload LCMS_Analysis->Data_Analysis End End: Determine In-Vitro Stability Data_Analysis->End

Caption: Experimental workflow for an in-vitro plasma stability assay.

Conclusion

The in-vitro stability of a drug linker is a paramount consideration in the development of targeted therapies. While specific experimental data for this compound linked drugs is limited, its structural components suggest a favorable stability profile due to enhanced hydrophilicity. For drug development professionals, a direct comparison of any novel linker against well-characterized alternatives using standardized in-vitro stability assays is essential. The choice of linker technology will ultimately depend on a balance of factors including stability, drug release mechanism, and the specific therapeutic application.

References

The Balancing Act: A Comparative Analysis of Short vs. Long PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker in a drug delivery system is a critical decision that significantly influences therapeutic efficacy and safety. The length of the PEG chain can profoundly impact a drug conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its performance at the target site. This guide provides an objective comparison of short versus long PEG linkers, supported by experimental data, to inform the rational design of next-generation drug delivery vehicles.

The incorporation of PEG linkers, a process known as PEGylation, is a widely adopted strategy to improve the pharmaceutical properties of therapeutic agents, including small molecules, peptides, proteins, and nanoparticles. By varying the length of the PEG chain, researchers can fine-tune the drug conjugate's behavior in the body. Generally, a balance must be struck between achieving a long circulation half-life and maintaining potent biological activity at the target site.[1]

Comparative Analysis of Key Performance Metrics

The selection of an optimal PEG linker length often involves a trade-off between pharmacokinetic advantages and potential impacts on in vitro potency and cellular uptake. The following tables summarize quantitative data from various studies, highlighting the differential effects of short and long PEG linkers on key performance metrics.

In Vitro Cytotoxicity & Cellular Uptake

Shorter PEG linkers often lead to higher in vitro cytotoxicity and cellular uptake. This is attributed to reduced steric hindrance, allowing for more efficient interaction with target cells.[2] Conversely, longer PEG chains can sometimes shield the therapeutic payload, leading to decreased in vitro potency.[3]

ParameterShort PEG Linkers (e.g., PEG1k, PEG2k)Long PEG Linkers (e.g., PEG5k, PEG10k, PEG20k)Reference
In Vitro Cell Killing Efficiency More efficient in killing tumor cells in 2D and 3D cultures.Less efficient; higher concentrations required to achieve similar cell killing.[2]
Cellular Uptake Higher uptake observed.Lower uptake by cells.[4]
In Vitro Cytotoxicity of ADCs Maintained or slightly reduced.Can be significantly reduced (e.g., 22-fold reduction with PEG10k).[3][5]
Pharmacokinetics & In Vivo Efficacy

Longer PEG linkers generally excel at extending the circulation half-life and increasing the systemic exposure (Area Under the Curve - AUC) of a drug conjugate.[3][5][6][7] This "stealth" effect reduces clearance by the reticuloendothelial system (RES), leading to enhanced tumor accumulation and improved in vivo anti-tumor efficacy, particularly for hydrophobic payloads.[8][9]

ParameterShort PEG Linkers (e.g., PEG2, PEG4)Long PEG Linkers (e.g., PEG10k, PEG24, PEG4k)Reference
Circulation Half-life (t½) Shorter half-life.Significantly increased half-life (e.g., 11.2-fold increase with PEG10k).[3][5]
Area Under the Curve (AUC) Lower AUC.Significantly increased AUC.[5][10]
Tumor Accumulation Lower tumor accumulation.Significantly increased tumor accumulation.[8][9]
In Vivo Anti-Tumor Efficacy Generally lower.Generally enhanced, with significant tumor growth inhibition.[5][8]
Drug Release Rate Can be faster.Generally slower and more sustained release.[11]

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of drug conjugates with varying PEG linker lengths. Below are representative protocols for key experiments.

In Vivo Pharmacokinetic Study

This protocol outlines the steps to assess the pharmacokinetic profile of PEGylated drug conjugates in an animal model.

  • Animal Model: Utilize healthy mice or rats (e.g., BALB/c mice).

  • Administration: Administer the drug conjugates with varying PEG linker lengths intravenously (IV) at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr) post-injection via retro-orbital bleeding or tail vein sampling.

  • Plasma Isolation: Isolate plasma from the collected blood samples by centrifugation.

  • Quantification: Determine the concentration of the drug conjugate in the plasma samples using a validated analytical method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), and clearance (CL).

G cluster_protocol In Vivo Pharmacokinetic Study Workflow animal_model Select Animal Model (e.g., Mice, Rats) administration IV Administration of PEGylated Drug Conjugates animal_model->administration blood_sampling Blood Sampling at Predetermined Time Points administration->blood_sampling plasma_isolation Plasma Isolation via Centrifugation blood_sampling->plasma_isolation quantification Quantification of Conjugate (e.g., ELISA, LC-MS) plasma_isolation->quantification data_analysis Pharmacokinetic Analysis (t½, AUC, CL) quantification->data_analysis

In Vivo Pharmacokinetic Study Workflow
In Vitro Drug Release Assay

This assay evaluates the stability and drug release kinetics of PEGylated conjugates in a simulated physiological environment.

  • Preparation of Release Medium: Prepare a release buffer, such as phosphate-buffered saline (PBS, pH 7.4). To mimic in vivo conditions more closely and accelerate release, bovine serum albumin (BSA) can be added, and the temperature can be elevated (e.g., 50°C).[12][13][14]

  • Dialysis Setup: Place a known concentration of the PEGylated drug conjugate into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the conjugate.

  • Incubation: Immerse the dialysis bag in the release medium and incubate at a controlled temperature (e.g., 37°C or 50°C) with gentle agitation.

  • Sampling: At various time points, collect aliquots of the release medium.

  • Quantification: Measure the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

G cluster_protocol In Vitro Drug Release Assay Workflow prepare_medium Prepare Release Medium (e.g., PBS +/- BSA) dialysis_setup Load Conjugate into Dialysis Bag (MWCO) prepare_medium->dialysis_setup incubation Incubate in Release Medium (Controlled Temperature) dialysis_setup->incubation sampling Collect Aliquots of Release Medium Over Time incubation->sampling quantification Quantify Released Drug (e.g., HPLC, UV-Vis) sampling->quantification data_analysis Analyze Drug Release Profile quantification->data_analysis

In Vitro Drug Release Assay Workflow
Cellular Uptake Assay

This assay quantifies the internalization of PEGylated drug conjugates into target cells.

  • Cell Culture: Plate target cells (e.g., cancer cell lines) in a suitable culture vessel and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled PEGylated drug conjugates at various concentrations and for different incubation times.

  • Washing: After incubation, wash the cells with cold PBS to remove any non-internalized conjugate.

  • Cell Detachment: Detach the cells from the culture vessel using a suitable method (e.g., trypsinization).

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the individual cells using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative cellular uptake of the different conjugates.

Signaling Pathways and Mechanisms of Action

The choice of PEG linker length can influence how a drug conjugate interacts with its biological target and downstream signaling pathways. For instance, in the context of antibody-drug conjugates (ADCs), the linker length can affect the efficiency of payload release within the target cell, which in turn impacts the induction of apoptosis or cell cycle arrest.

G cluster_pathway Generalized ADC Mechanism of Action ADC Antibody-Drug Conjugate (Varying PEG Linker) Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Shorter linkers may facilitate faster release Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Interaction Longer linkers may hinder release Apoptosis Apoptosis/Cell Death Target_Interaction->Apoptosis

Generalized ADC Mechanism of Action

Conclusion

The selection of PEG linker length is a critical parameter in the design of drug delivery systems, requiring a careful balance between pharmacokinetic properties and biological activity. While longer PEG linkers generally offer superior pharmacokinetic profiles and enhanced in vivo efficacy, this can come at the cost of reduced in vitro potency and cellular uptake.[3][5][8][9] Conversely, shorter PEG linkers may exhibit better in vitro performance but are often limited by more rapid clearance in vivo.[2] The optimal PEG linker length is highly dependent on the specific drug, target, and desired therapeutic outcome, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By understanding the trade-offs associated with different PEG linker lengths, researchers can rationally design more effective and safer drug delivery systems.

References

Navigating the Bioconjugation Landscape: A Comparative Guide to Carboxy-PEG2-sulfonic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is a critical determinant of success in bioconjugation. Carboxy-PEG2-sulfonic acid has gained traction for its ability to impart hydrophilicity and provide a reactive handle for conjugation. However, a diverse array of alternative linkers exists, each with unique properties that can be leveraged to optimize the performance of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.

The ideal linker for bioconjugation should not only facilitate the efficient coupling of molecules but also enhance the overall properties of the resulting conjugate, including its solubility, stability, and in vivo performance.[1] Hydrophilic linkers, in particular, have become indispensable for overcoming the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance.[1][2]

Performance Comparison of Bioconjugation Linkers

The choice of linker architecture and composition has a profound impact on the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize key performance metrics for different classes of linkers, providing a comparative overview to guide your selection process.

Table 1: Comparison of Linker Architectures: Linear vs. Branched PEG

ParameterLinear PEG LinkersBranched PEG LinkersKey Findings & Citations
Hydrodynamic Radius Smaller hydrodynamic radius for a given molecular weight.Larger hydrodynamic radius, potentially leading to reduced renal clearance and longer in vivo half-life.[3]Branched linkers can offer a superior shielding effect.[4] A study on PEGylated Human Serum Albumin showed that a 20 kDa branched PEG resulted in a larger hydrodynamic radius (6.4 nm) compared to a 20 kDa linear PEG (6.1 nm).[3]
Drug-to-Antibody Ratio (DAR) Generally lower potential for high DAR without inducing aggregation.Allows for higher drug loading due to its three-dimensional structure that can better shield hydrophobic drugs.[4][]Branched linkers can enable the creation of ADCs with a DAR of up to 8.[4]
Steric Hindrance Less steric hindrance, which may be beneficial for binding affinity and enzymatic cleavage.[3]Increased steric hindrance can potentially impact binding affinity and the efficiency of enzymatic cleavage of the linker.[3]The optimal choice is application-dependent, balancing the need for a large hydrodynamic volume with the potential for reduced biological activity.[3]
In Vivo Performance Can lead to more favorable pharmacokinetics with slower clearance rates and higher plasma concentrations.[4][6]ADCs with a "pendant" or branched PEG configuration have demonstrated superior pharmacokinetic profiles compared to those with linear PEG linkers.[4][6]

Table 2: Impact of PEG Linker Length on ADC Performance

ParameterShorter PEG Linkers (e.g., PEG2-PEG8)Longer PEG Linkers (e.g., PEG12-PEG24)Key Findings & Citations
Solubility & Aggregation Improve solubility and reduce aggregation of hydrophobic payloads.[7]Provide a more significant hydrophilic shield, further enhancing solubility and preventing aggregation, especially at high DARs.[8]Incorporation of a PEG8 spacer was found to enhance the solubility of certain ADC candidates.[7]
Pharmacokinetics (PK) Generally lead to improved PK profiles with reduced clearance rates and longer plasma half-lives.[8][9]A study on non-binding IgG conjugated to MMAE (DAR 8) showed a significant decrease in clearance with increasing PEG linker length.[9]
In Vitro Potency May result in higher in vitro potency in some cases.Can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting antigen binding.[8][10]A trade-off may exist between improved pharmacokinetics and in vitro activity.[8]
In Vivo Efficacy Often associated with enhanced in vivo anti-tumor efficacy, particularly for hydrophobic payloads.[8]The optimal PEG length is specific to the antibody, payload, and target, requiring empirical evaluation.[8]

Table 3: Comparison of PEG and Polysarcosine (PSar) Linkers

ParameterPEG LinkersPolysarcosine (PSar) LinkersKey Findings & Citations
Biocompatibility Generally considered biocompatible, but concerns exist regarding pre-existing anti-PEG antibodies and lack of biodegradability.[11]Biodegradable and non-immunogenic, offering a potential solution to the "PEG dilemma".[11][12]PSar has emerged as a leading alternative to PEG due to its favorable biological properties.[11]
Hydrophilicity Highly hydrophilic, effectively increasing the solubility of bioconjugates.[11]Shares similar high water solubility and a large hydrodynamic volume with PEG.[11]Both polymers are effective at masking the hydrophobicity of payloads.[13]
Pharmacokinetics (PK) The gold standard for improving the PK of therapeutics.[13]Can offer comparable or even superior PK profiles, with some studies showing more efficient improvement in clearance rates compared to PEG of the same length.[13][14]In one study, a PSar12-ADC showed a lower clearance rate than a PEG12-ADC (38.9 vs 47.3 mL/day/kg).[13]
In Vivo Efficacy Have demonstrated potent in vivo anti-tumor activity, in some cases superior to their PEGylated counterparts.[14]PSar-conjugated interferon (IFN) was found to be significantly more potent in inhibiting tumor growth in a mouse model compared to PEG-IFN.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. Below are representative protocols for common bioconjugation techniques.

Protocol 1: General Procedure for Antibody-Drug Conjugation via NHS-Ester Chemistry

This protocol describes the conjugation of a drug-linker construct containing an N-hydroxysuccinimide (NHS) ester to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Drug-linker-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., PBS, pH 8.0-8.5)

  • Quenching reagent (e.g., Tris-HCl or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in the reaction buffer. The slightly alkaline pH increases the reactivity of the primary amines on lysine residues.[]

  • Drug-Linker-NHS Ester Preparation: Dissolve the drug-linker-NHS ester in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the desired molar excess of the drug-linker-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add a molar excess of the quenching reagent to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the purified ADC for concentration, purity, and drug-to-antibody ratio (DAR) using UV/Vis spectroscopy and hydrophobic interaction chromatography (HIC).[9]

Protocol 2: General Procedure for Site-Specific Antibody-Drug Conjugation via Maleimide-Thiol Chemistry

This protocol outlines the conjugation of a drug-linker construct containing a maleimide (B117702) group to the thiol groups of reduced cysteine residues in an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., TCEP)

  • Drug-linker-maleimide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds.[]

  • Removal of Reducing Agent: Immediately purify the reduced antibody using a desalting column to remove excess TCEP.

  • Drug-Linker-Maleimide Preparation: Dissolve the drug-linker-maleimide in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5-fold molar excess of the drug-linker-maleimide solution to the reduced antibody solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[]

  • Purification: Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted drug-linker and other small molecules.

  • Characterization: Characterize the purified ADC for concentration, purity, and DAR.

Visualizing Bioconjugation Concepts

Diagrams can aid in understanding the complex workflows and principles of bioconjugation. The following visualizations were created using the DOT language.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody Reaction Conjugation Reaction (e.g., NHS-ester or Maleimide chemistry) Antibody->Reaction DrugLinker Drug-Linker Construct DrugLinker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Characterization Characterization (DAR, Purity) Purification->Characterization FinalProduct Antibody-Drug Conjugate (ADC) Characterization->FinalProduct

A generalized experimental workflow for ADC synthesis.

G cluster_adc Antibody-Drug Conjugate cluster_linkers Linker Alternatives cluster_properties Impact on Properties Antibody Antibody LinearPEG Linear PEG Antibody->LinearPEG BranchedPEG Branched PEG Antibody->BranchedPEG PSar Polysarcosine Antibody->PSar Sulfonate Sulfonated Linker Antibody->Sulfonate Payload Hydrophobic Payload LinearPEG->Payload Solubility Increased Solubility LinearPEG->Solubility Stability Enhanced Stability LinearPEG->Stability BranchedPEG->Payload BranchedPEG->Solubility PK Improved Pharmacokinetics BranchedPEG->PK DAR Higher DAR BranchedPEG->DAR PSar->Payload PSar->Solubility PSar->Stability PSar->PK Sulfonate->Payload Sulfonate->Solubility

Impact of different hydrophilic linkers on ADC properties.

G ADC Antibody-Drug Conjugate (in circulation) Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome TumorCell->Endosome 2. Internalization Receptor->TumorCell Lysosome Lysosome Endosome->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Linker Cleavage CellDeath Cell Death DrugRelease->CellDeath 5. Cytotoxicity

References

A Comparative Guide to the Biocompatibility of Surfaces Modified with Carboxy-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of surfaces modified with Carboxy-PEG2-sulfonic acid against other common surface functionalizations. The biocompatibility of a material is a critical determinant of its success in biomedical applications, influencing protein interactions, cellular adhesion, and the overall inflammatory response. This compound is a bifunctional molecule increasingly utilized for surface modification due to its unique combination of a polyethylene (B3416737) glycol (PEG) linker, a terminal carboxylic acid group, and a sulfonic acid group. This guide presents experimental data to objectively assess its performance and provides detailed protocols for key biocompatibility assays.

Performance Comparison of Functionalized Surfaces

The biocompatibility of a surface is fundamentally dictated by its interaction with proteins and cells. The following table summarizes quantitative data from various studies on protein adsorption and cell adhesion on different functionalized surfaces.

Surface FunctionalizationProtein Adsorption (ng/cm²)Cell Adhesion (cells/mm²)Key Findings
This compound Low to moderate (selective albumin binding)Low (non-specific), can be tailored for specific cell typesThe PEG component effectively reduces non-specific protein adsorption, a phenomenon that generally leads to decreased cell adhesion[1]. The terminal sulfonate groups can selectively bind albumin, which is thought to contribute to improved blood compatibility by passivating the surface against platelet adhesion. The carboxyl group provides a reactive site for the covalent attachment of specific ligands to promote desired cell adhesion.
PEG (Polyethylene Glycol) Very LowVery LowSurfaces densely coated with PEG chains are highly effective at preventing protein adsorption and subsequent cell adhesion[1][2]. The degree of protein resistance is dependent on the grafting density and chain length of the PEG molecules.
-COOH (Carboxylic Acid) HighHighCarboxylic acid-terminated surfaces tend to adsorb a significant amount of protein from serum, which in turn promotes robust cell adhesion[3][4]. These surfaces have been shown to enhance the adsorption of proteins involved in integrin signaling[5].
-NH2 (Amine) Moderate to HighHighPositively charged amine-functionalized surfaces also promote significant protein adsorption and are very effective at mediating cell adhesion and spreading[3][4].
-OH (Hydroxyl) Low to ModerateLow to ModerateHydroxyl-functionalized surfaces are generally more resistant to protein adsorption and cell adhesion compared to charged surfaces like -COOH and -NH2, but less so than densely packed PEG surfaces[3][5].
-CH3 (Methyl) ModerateLowHydrophobic methyl-terminated surfaces tend to adsorb proteins, but often lead to protein denaturation and poor cell adhesion and spreading[5].
Zwitterionic Coatings Very LowVery LowZwitterionic surfaces, such as those with carboxybetaine, are highly resistant to non-specific protein adsorption and cell adhesion, with performance comparable to or exceeding that of PEG coatings[1].

Experimental Protocols

Quartz Crystal Microbalance (QCM) for Protein Adsorption

Objective: To quantify the mass of protein that adsorbs to a functionalized surface in real-time.

Methodology:

  • Sensor Preparation: A gold-coated QCM sensor is cleaned and functionalized with the desired surface chemistry (e.g., this compound).

  • Baseline Establishment: The functionalized sensor is mounted in the QCM flow cell, and a baseline is established by flowing a buffer solution (e.g., phosphate-buffered saline, PBS) over the surface until a stable frequency is achieved.

  • Protein Introduction: A solution of the protein of interest (e.g., fibrinogen, albumin, or fetal bovine serum) at a known concentration is introduced into the flow cell.

  • Adsorption Monitoring: The change in the resonant frequency of the quartz crystal is monitored over time. A decrease in frequency corresponds to an increase in mass on the sensor surface due to protein adsorption.

  • Rinsing: After the protein solution has been flowing for a sufficient time to reach equilibrium, the buffer solution is reintroduced to rinse away any loosely bound protein.

  • Data Analysis: The Sauerbrey equation is used to convert the change in frequency to the adsorbed mass per unit area. For viscoelastic films, more complex modeling is required.

Centrifugation Assay for Cell Adhesion

Objective: To quantify the strength of cell adhesion to a functionalized surface.

Methodology:

  • Substrate Preparation: The functionalized surfaces are prepared in a multi-well plate format.

  • Cell Seeding: A suspension of the desired cell type (e.g., fibroblasts, endothelial cells) at a known concentration is added to each well and incubated to allow for cell attachment and spreading.

  • Application of Detachment Force: The plate is inverted and centrifuged at a range of speeds to apply a controlled and uniform detachment force to the adherent cells.

  • Quantification of Adherent Cells: The number of cells remaining in each well after centrifugation is quantified. This can be done by staining the cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence intensity, or by lysing the cells and quantifying a cellular component (e.g., lactate (B86563) dehydrogenase).

  • Data Analysis: The fraction of adherent cells is plotted as a function of the applied centrifugal force to determine the adhesion strength.

Visualizing Experimental and Biological Processes

To better understand the methodologies and the underlying biological interactions, the following diagrams illustrate the experimental workflow for assessing biocompatibility and the potential signaling pathways involved.

experimental_workflow cluster_prep Surface Preparation cluster_assessment Biocompatibility Assessment cluster_analysis Data Analysis & Interpretation start Bare Substrate functionalization Surface Functionalization (e.g., this compound) start->functionalization protein_adsorption Protein Adsorption Assay (e.g., QCM) functionalization->protein_adsorption Incubate with protein solution cell_adhesion Cell Adhesion Assay (e.g., Centrifugation) functionalization->cell_adhesion Seed with cells cytotoxicity Cytotoxicity Assay (e.g., MTT) functionalization->cytotoxicity Incubate with cells quant_data Quantitative Data (Adsorbed Mass, Adherent Cells) protein_adsorption->quant_data cell_adhesion->quant_data cytotoxicity->quant_data interpretation Biocompatibility Profile quant_data->interpretation

Biocompatibility Assessment Workflow

signaling_pathway cluster_surface Modified Surface & Adsorbed Proteins cluster_cell Cellular Response surface This compound Modified Surface ecm Adsorbed ECM Proteins (e.g., Fibronectin, Vitronectin) surface->ecm selective adsorption integrin Integrin Receptors (e.g., α5β1, αvβ3) ecm->integrin binds to fak Focal Adhesion Kinase (FAK) integrin->fak activates src Src Family Kinases fak->src recruits & activates pi3k_akt PI3K/Akt Pathway fak->pi3k_akt activates cytoskeleton Cytoskeletal Reorganization fak->cytoskeleton influences ras_mapk Ras/MAPK Pathway src->ras_mapk activates gene_expression Gene Expression (Proliferation, Differentiation) ras_mapk->gene_expression regulates pi3k_akt->gene_expression regulates cytoskeleton->gene_expression influences

Integrin-Mediated Signaling Pathway

Discussion

The choice of surface modification profoundly impacts the biological response to a material. Surfaces modified with This compound offer a versatile platform for controlling biocompatibility. The inherent protein-repellent nature of the PEG backbone minimizes non-specific interactions, which is crucial for reducing thrombosis and foreign body response[1]. The terminal sulfonic acid groups can mimic the sulfated glycosaminoglycans of the extracellular matrix, potentially influencing cell signaling pathways related to growth and differentiation[6][7]. Furthermore, the carboxylic acid moiety provides a convenient handle for the covalent attachment of specific bioactive molecules, such as peptides or antibodies, to encourage the adhesion and growth of targeted cell populations.

In contrast, surfaces with simple charged functional groups like -COOH and -NH2 tend to promote non-specific protein adsorption and, consequently, high levels of cell adhesion[3][4]. While this can be advantageous for applications requiring rapid tissue integration, it may also lead to a less controlled biological response. Hydrophobic surfaces (e.g., -CH3 ) are generally less biocompatible, often leading to protein denaturation and poor cellular outcomes[5].

The signaling pathways initiated at the cell-material interface are critical in determining the long-term fate of an implant. Integrin receptors on the cell surface bind to adsorbed extracellular matrix proteins, triggering a cascade of intracellular events. As depicted in the signaling pathway diagram, this can lead to the activation of focal adhesion kinase (FAK), Src family kinases, and downstream pathways such as Ras/MAPK and PI3K/Akt. These pathways ultimately regulate cell behavior, including adhesion, proliferation, and differentiation[8]. The specific chemistry of the underlying surface can modulate the conformation of adsorbed proteins, thereby influencing which integrins are engaged and the subsequent signaling cascade[5][8]. The sulfonate groups on this compound modified surfaces may play a significant role in modulating these interactions, potentially by binding specific growth factors and presenting them to the cell in a more physiological manner[6].

References

The Impact of Carboxy-PEG2-sulfonic Acid on PROTAC Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). The linker, far from being an inert spacer, profoundly influences a PROTAC's physicochemical properties and biological activity. This guide provides a comparative analysis of Carboxy-PEG2-sulfonic acid as a PROTAC linker, weighing its theoretical advantages against other common linker types and presenting supporting experimental data for analogous structures.

The ideal PROTAC linker optimally positions the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation, while also conferring favorable properties such as solubility and cell permeability.[1] Linkers are broadly classified as flexible, rigid, or a combination thereof, with polyethylene (B3416737) glycol (PEG) and alkyl chains being the most common flexible options.[1][2] this compound introduces two distinct hydrophilic functionalities—a carboxylic acid and a sulfonic acid—appended to a short PEG chain.

The Rationale for Hydrophilic Linkers in PROTAC Design

PROTACs, by their nature of bridging two proteins, often possess high molecular weights and significant lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[1][3] Incorporating hydrophilic moieties into the linker is a common strategy to mitigate these challenges.[1] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently employed to enhance the solubility of PROTACs.[2][4] The oxygen atoms in the PEG backbone can act as hydrogen bond acceptors, improving interactions with the aqueous environment.

The inclusion of charged acidic groups, such as a carboxylic acid or a sulfonic acid, can further amplify this effect. The terminal carboxylic acid on the this compound linker provides a handle for conjugation to the protein-of-interest (POI) ligand or the E3 ligase ligand, typically via an amide bond formation.[5] The sulfonic acid group, a strong acid, is expected to be deprotonated at physiological pH, imparting a negative charge that can significantly enhance aqueous solubility.[6]

Comparative Analysis of Linker Performance

Degradation Efficiency (DC50 and Dmax)

The length and composition of the linker are critical for achieving a productive ternary complex (POI-PROTAC-E3 ligase) and, consequently, potent protein degradation.[7] While a certain degree of flexibility is necessary, the introduction of specific functional groups can influence the conformation of the PROTAC and the stability of the ternary complex.

For instance, a study comparing a nine-atom alkyl chain with a three-unit PEG linker for CRBN degradation in HEK293T cells found that the PEG linker resulted in weaker degradation, suggesting that the incorporation of oxygen atoms could be detrimental in that specific context.[7] Conversely, other studies have shown that PEG linkers can be highly effective.[8] The optimal linker is highly dependent on the specific POI and E3 ligase pair.

Table 1: Representative Degradation Efficiency of PROTACs with Different Linker Types

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Non-covalentBTKCRBN2.297[8]
PEG6BTKCRBNPotent>90[8]
Alkyl (9 atoms)CRBNVHLPotent>90[7]
PEG3CRBNVHLWeak<50[7]

This table presents representative data for analogous linker types to illustrate the potential impact on degradation efficiency. Direct comparative data for this compound was not available.

The sulfonic acid moiety in this compound could potentially engage in specific interactions within the ternary complex, either favorable or unfavorable, which would need to be empirically determined for each target system.

Cell Permeability

A significant challenge in PROTAC development is achieving sufficient cell permeability to reach intracellular targets.[9] Due to their high molecular weight and polar surface area, many PROTACs exhibit low passive diffusion across the cell membrane.[9]

Hydrophilic linkers, while beneficial for solubility, can negatively impact permeability. However, some studies suggest that PROTACs may utilize mechanisms other than passive diffusion for cellular uptake.[10] The "chameleon effect" has been proposed, where flexible linkers adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane.[11]

The presence of a permanent negative charge from the sulfonic acid group in this compound is generally expected to decrease passive membrane permeability. However, it might reduce the potential for efflux by transporters like P-glycoprotein (P-gp), which often recognize hydrophobic substrates.[6]

Table 2: Representative Permeability Data for PROTACs with Different Linker Types

Linker TypePROTAC SeriesPAMPA Permeability (10⁻⁶ cm/s)Reference
PhenylacetamideModel Compound 48.6[9]
3-unit PEG linkerModel Compound 60.2[9]
Alkyl linkerCompound 170.002[9]
1-unit PEG linkerCompound 150.005[9]

This table presents representative data for analogous linker types to illustrate the potential impact on permeability. Direct comparative data for this compound was not available. PAMPA (Parallel Artificial Membrane Permeability Assay) is a common method to assess passive permeability.

Solubility

Poor aqueous solubility is a frequent hurdle in PROTAC development, complicating formulation and potentially leading to unreliable results in biological assays.[][13] The incorporation of a sulfonic acid group, a strong acid that is ionized at physiological pH, is a well-established strategy to dramatically increase the water solubility of small molecules.[5][6] Therefore, the this compound linker is expected to significantly enhance the solubility of a PROTAC compared to its non-ionic counterparts like simple PEG or alkyl linkers.

Table 3: Expected Solubility Ranking of Linker Types

RankLinker TypeRationale
1This compound The presence of a charged sulfonic acid group is expected to provide the highest aqueous solubility.[5]
2PEG LinkerThe ether oxygens increase hydrophilicity compared to alkyl chains.[1]
3Alkyl LinkerGenerally hydrophobic, leading to lower aqueous solubility.[1]

This table provides a qualitative ranking based on the known physicochemical properties of the functional groups. Quantitative solubility data for PROTACs with a sulfonic acid linker was not found.

Experimental Protocols

Accurate assessment of PROTAC performance requires robust and standardized experimental protocols. Below are methodologies for the key experiments discussed in this guide.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of treatment. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.[2]

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.[2]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can then be calculated from the dose-response curve.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures the passive permeability of a compound across an artificial lipid membrane.[9]

  • Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare solutions of the PROTACs in a suitable buffer at a known concentration.

  • Assay: Add the PROTAC solution to the donor wells of the filter plate. The acceptor plate, placed beneath the filter plate, is filled with a buffer solution.

  • Incubation: The plates are incubated for a defined period (e.g., 4-16 hours) to allow for compound diffusion.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined by a suitable analytical method, typically LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated based on the amount of compound that has diffused into the acceptor well over time.

Kinetic Solubility Assay by Nephelometry

This high-throughput method assesses the concentration at which a compound begins to precipitate from an aqueous buffer.[14]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).[14]

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.[14]

  • Addition to Buffer: Transfer a small volume of the DMSO solutions to a 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4), ensuring a constant final DMSO concentration (e.g., 1%).[14]

  • Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration.[14]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a high wavelength (e.g., 620 nm).[14]

  • Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the baseline.[14]

Visualizing PROTAC Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 binds E3->POI Ubiquitination Ub Ubiquitin

Caption: The mechanism of action of a PROTAC, involving the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G H DC50 / Dmax Calculation G->H

Caption: A typical experimental workflow for determining PROTAC-mediated protein degradation via Western blotting.

Linker_Comparison cluster_sulfonic This compound center PROTAC Performance sol Solubility center->sol perm Permeability center->perm deg Degradation center->deg sol_s High perm_s Low (Passive) deg_s System Dependent

Caption: A logical relationship diagram illustrating the expected impact of a this compound linker on key PROTAC performance metrics.

Conclusion

The this compound linker presents an intriguing option for PROTAC design, primarily due to its potential to significantly enhance aqueous solubility. This can be a major advantage in overcoming formulation and assay-related challenges. However, this benefit must be carefully weighed against a likely reduction in passive cell permeability due to the presence of a charged sulfonic acid group. The ultimate impact on degradation efficiency will be highly dependent on the specific target and E3 ligase combination and must be determined empirically. Researchers are encouraged to synthesize and test PROTACs with this and other linker types to identify the optimal candidate for their specific application. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Safety Operating Guide

Proper Disposal of Carboxy-PEG2-sulfonic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of Carboxy-PEG2-sulfonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

This compound is a bifunctional PEG linker containing both a carboxylic acid and a sulfonic acid moiety. While specific hazard information is not extensively detailed in publicly available safety data sheets, its acidic nature necessitates careful handling and disposal. The following procedures are based on best practices for managing acidic chemical waste in a laboratory setting.

Summary of Key Chemical Properties

For safe handling and disposal, it is crucial to be aware of the fundamental properties of this compound.

PropertyValueSource
CAS Number1817735-45-7BroadPharm[1]
Molecular FormulaC7H14O7SBroadPharm[1]
Molecular Weight242.2 g/mol BroadPharm[1]
Purity>98%BroadPharm[1]
SolubilityWaterBroadPharm[1]
Storage Condition-20°CBroadPharm[1]

Experimental Protocol: Waste Disposal

The following protocol provides a detailed, step-by-step methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[2][3][4]

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

2. Waste Collection:

  • Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, tubes), in a designated and clearly labeled waste container.

  • The container must be made of a material compatible with acidic compounds, such as high-density polyethylene (B3416737) (HDPE).

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

3. Neutralization (for aqueous solutions):

  • If dealing with a dilute aqueous solution of this compound, neutralization may be an appropriate pre-treatment step before final disposal. This should only be performed by trained personnel in a fume hood.

  • Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) solution, to the acidic waste while stirring.

  • Monitor the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is between 6.0 and 8.0.

  • Be aware that neutralization reactions can generate heat and gas. Proceed with caution.

4. Final Disposal:

  • Whether neutralized or not, the final chemical waste must be disposed of through your institution's hazardous waste management program.

  • Ensure the waste container is securely sealed and properly labeled with the chemical name, concentration, and any other required information.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in Designated HDPE Container ppe->collect is_dilute Is the waste a dilute aqueous solution? collect->is_dilute neutralize Step 3: Neutralize with Weak Base (e.g., NaHCO₃) to pH 6-8 in Fume Hood is_dilute->neutralize Yes seal_label Step 4: Securely Seal and Label Waste Container is_dilute->seal_label No neutralize->seal_label dispose Step 5: Dispose via Institutional Hazardous Waste Program seal_label->dispose end End dispose->end

References

Personal protective equipment for handling Carboxy-PEG2-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal protocols for Carboxy-PEG2-sulfonic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazardous properties of its constituent functional groups: carboxylic acids and sulfonic acids. It is imperative to handle this substance with caution in a laboratory setting.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent contact with skin, eyes, and the respiratory system.[1]

Body Part Required PPE Specifications and Remarks
Eyes/Face Chemical safety goggles and face shieldGoggles should be tight-fitting and splash-proof to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities.[1][2]
Hands Chemical-resistant glovesNeoprene, nitrile, or butyl rubber gloves are recommended.[1][2] Always inspect gloves for integrity before use and dispose of them properly after handling.[1][3]
Body Flame-resistant lab coat or chemical protective clothingA lab coat should be worn to protect against minor splashes. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit is advised.[1]
Respiratory Respirator with acid gas cartridgeTo be used in a well-ventilated area. If engineering controls like a fume hood are not available or are insufficient, a respirator is necessary to prevent the inhalation of vapors.[1][4]
Feet Closed-toe shoesShoes should be made of a material that resists chemical penetration.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[3][5]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5][6]

Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[3][5]

  • Do not breathe vapors or dust.[5]

  • Wash hands thoroughly with soap and water after handling.[3][5]

  • Inspect containers for damage or leaks before use.[1]

Storage:

  • Keep the container tightly sealed in a dry, cool, and well-ventilated area.[6][7]

  • Store away from incompatible materials such as strong oxidizing agents and bases.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial for environmental safety and regulatory compliance.

Waste Collection and Segregation:

  • All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[5][8]

  • Collect waste in a designated, properly labeled, and corrosion-resistant container.[1]

  • Do not mix with other waste streams unless compatibility has been confirmed.[3]

Disposal Method:

  • Dispose of the chemical waste through a licensed waste disposal company.

  • For small spills, neutralization may be an option. Slowly add a weak base like sodium bicarbonate or a mixture of soda ash and slaked lime to the acidic waste with constant stirring, monitoring the pH to reach a neutral range (6-8). Be aware that this reaction can be exothermic.[1]

Emergency Procedures: Spill Response

A clear and immediate response plan is essential for managing accidental spills.

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carboxy-PEG2-sulfonic acid
Reactant of Route 2
Reactant of Route 2
Carboxy-PEG2-sulfonic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.